molecular formula C9H9NO6 B1592862 Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate CAS No. 27883-60-9

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Cat. No.: B1592862
CAS No.: 27883-60-9
M. Wt: 227.17 g/mol
InChI Key: SKKNLIAUOSEGNQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-3-5(9(12)16-2)6(10(13)14)4-7(8)11/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKNLIAUOSEGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634133
Record name Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27883-60-9
Record name Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical identity, synthesis, and potential applications of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a versatile synthetic intermediate. This document provides not just protocols but the underlying scientific rationale, ensuring a deep understanding of the compound's utility and handling.

Chemical Identity and Properties

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted aromatic compound featuring hydroxyl, methoxy, nitro, and methyl ester functional groups. These groups confer specific reactivity, making it a valuable building block in multi-step organic synthesis.

IUPAC Name, Synonyms, and Isomeric Considerations

A critical point of clarification is the precise nomenclature and isomerism surrounding this class of compounds. The position of the substituents on the benzene ring is crucial for its chemical identity and reactivity. The user-specified topic, "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate," corresponds to CAS Number 27883-60-9.[1] It is frequently confused with its isomer, Methyl 5-hydroxy-4-methoxy -2-nitrobenzoate (CAS 215659-03-3), which is a well-documented intermediate in the synthesis of the pharmaceutical Gefitinib.[2][3]

FeatureMethyl 4-hydroxy-5-methoxy-2-nitrobenzoate Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
IUPAC Name methyl 4-hydroxy-5-methoxy-2-nitrobenzoate[1]methyl 5-hydroxy-4-methoxy-2-nitrobenzoate[2]
CAS Number 27883-60-9[1]215659-03-3[2]
Synonyms Benzoic acid, 4-hydroxy-5-methoxy-2-nitro-, methyl esterBenzoic acid, 5-hydroxy-4-methoxy-2-nitro-, methyl ester[2]
Key Application Organic Synthesis Building BlockIntermediate for Gefitinib[3]

This guide will focus on the compound specified by the user (CAS 27883-60-9), while drawing relevant parallels from its more commercially documented isomer.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₆[1][4]
Molecular Weight 227.17 g/mol [1][4]
Physical Form Solid[1]
Boiling Point 389.2 ± 42.0 °C (Predicted)[4]
Density 1.405 ± 0.06 g/cm³ (Predicted)[4]
Storage Inert atmosphere, room temperature[1][5]
Chemical Structure

The structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is depicted below. The ortho-positioning of the nitro group to the ester, and the para-position to the hydroxyl group, are key drivers of its chemical reactivity.

Caption: 2D structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Synthesis and Mechanistic Rationale

The synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate typically involves a multi-step process starting from a more readily available precursor, such as vanillic acid or its methyl ester. The choice of synthetic route is governed by the principles of regioselectivity and the management of functional group compatibility.

Proposed Synthetic Workflow

A logical synthetic pathway involves the esterification of the starting material followed by a regioselective nitration. This sequence is crucial; performing nitration on the free carboxylic acid can be complicated by the directing effects of the carboxylate group and potential side reactions. Esterification first simplifies the reaction profile.

Synthesis_Workflow Start Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Start->Product   Nitration   HNO₃ / Acetic Acid   (Controlling temperature is critical)

Caption: Proposed single-step synthesis from Methyl Vanillate.

Detailed Experimental Protocol: Nitration of Methyl Vanillate

This protocol describes the synthesis of the target compound via the nitration of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate). The procedure is adapted from established methods for the nitration of substituted phenols.[6]

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • Acetic Acid (Glacial)

  • Acetic Anhydride

  • Nitric Acid (66-70%)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a mixture of acetic acid (e.g., 3 mL per gram of starting material) and acetic anhydride (1 mL per gram of starting material).

    • Rationale: Acetic acid serves as the solvent, while acetic anhydride ensures anhydrous conditions, preventing unwanted side reactions with water.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining this low temperature is critical for controlling the reaction rate.

    • Rationale: Nitration is a highly exothermic process. Low temperatures prevent over-nitration (the addition of multiple nitro groups) and the degradation of the starting material.

  • Addition of Nitrating Agent: Add nitric acid (approx. 1.05 eq) dropwise via the dropping funnel to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 5 °C.[6]

    • Rationale: Dropwise addition ensures that the concentration of the nitrating species (the nitronium ion, NO₂⁺) remains low and manageable, enhancing the regioselectivity of the reaction. The hydroxyl and methoxy groups are ortho-, para-directing. The nitro group will preferentially add to the position ortho to the hydroxyl group and meta to the ester, which is the C2 position.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for several hours (e.g., 6 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Slowly pour the reaction mixture into a beaker of ice-water with constant stirring. This will cause the product to precipitate out of the solution.

    • Rationale: The product is an organic solid with low solubility in water. Quenching the reaction in water precipitates the product and dilutes the acids.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and then again with water.[6] The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the final, high-purity compound.

Applications in Research and Drug Development

While not as widely cited as its isomer, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate holds significant potential as a versatile intermediate due to its array of reactive functional groups.

A Versatile Synthetic Building Block

The true value of this molecule lies in the chemical transformations its functional groups can undergo:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast number of heterocyclic structures (e.g., quinolines, quinazolines) and can participate in amide coupling reactions.[6][7]

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated, allowing for the introduction of diverse side chains to modulate a molecule's solubility, lipophilicity, and target-binding properties.[6]

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another handle for molecular elaboration.

Precedent from Isomeric Analogs: An Intermediate for Gefitinib

The isomer, Methyl 5-hydroxy-4-methoxy -2-nitrobenzoate, is a known key intermediate for the synthesis of Gefitinib, a targeted cancer therapy drug that functions as an EGFR (epidermal growth factor receptor) inhibitor.[3] In the synthesis of Gefitinib, the nitro group of the intermediate is reduced to an amine, which is then used to construct the core quinazoline ring of the final drug.[6] This established industrial application underscores the synthetic utility of this class of nitrobenzoate compounds.

Potential in Medicinal Chemistry and Materials Science

Derivatives of nitrobenzoic acids are explored for a range of biological activities. The nitroaromatic moiety is associated with antimicrobial activity, and the overall structure serves as a scaffold for developing novel anti-inflammatory or anti-cancer agents.[8][9][10] The compound can be used to generate libraries of related molecules for high-throughput screening, accelerating the discovery of new lead compounds in drug development.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is classified with specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Respiratory Irritation H335May cause respiratory irritation[1]

Handling Recommendations:

  • Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Conclusion

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a valuable, though sometimes overlooked, chemical intermediate. Its true potential is realized through the strategic manipulation of its nitro, hydroxyl, and ester functional groups. By understanding its synthesis, properties, and the established applications of its close isomers, researchers can effectively leverage this compound as a key building block for creating complex molecules in pharmaceutical, agrochemical, and materials science research.

References

  • Title: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 Source: PubChem URL: [Link]

  • Title: Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound Source: Google Patents URL
  • Title: Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate Source: Asian Journal of Chemistry URL: [Link]

  • Title: Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate Source: ChemBK URL: [Link]

  • Title: GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE Source: ChemBK URL: [Link]

  • Title: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | C9H9NO6 | CID 10878886 Source: PubChem URL: [Link]

  • Title: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Source: Chemsrc URL: [Link]

  • Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: MDPI URL: [Link]

  • Title: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Source: Shandong Huayang Pharmaceutical Co., Ltd URL: [Link]

  • Title: The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation Source: Medium URL: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry and medicinal drug development, the nuanced understanding of multifunctional aromatic compounds is paramount. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a key chemical intermediate, represents a confluence of strategic functionalization that dictates its reactivity and utility. This guide, intended for the discerning researcher, offers a comprehensive exploration of this molecule, moving beyond rudimentary data to provide insights into its synthesis, structural intricacies, and pivotal role in the creation of high-value therapeutics. As a senior application scientist, the objective here is not merely to present protocols but to elucidate the underlying chemical principles that govern the behavior of this versatile building block, thereby empowering more informed and innovative applications.

Molecular Architecture and Physicochemical Properties

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a polysubstituted benzene derivative with the chemical formula C₉H₉NO₆ and a molecular weight of 227.17 g/mol .[1] Its structure is characterized by a methyl ester, a hydroxyl group, a methoxy group, and a nitro group strategically positioned on the aromatic ring.

PropertyValueSource
IUPAC Name methyl 4-hydroxy-5-methoxy-2-nitrobenzoate[2]
CAS Number 27883-60-9[2]
Molecular Formula C₉H₉NO₆[1][2]
Molecular Weight 227.17 g/mol [1]
Appearance Solid[2]
Storage Inert atmosphere, room temperature[2]

It is imperative to distinguish this compound from its isomer, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS No: 215659-03-3), as the positional difference of the hydroxyl and methoxy groups significantly influences their reactivity and the subsequent synthetic pathways they are suited for.[3][4]

The interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and methyl ester groups creates a unique electronic environment on the benzene ring, which is central to its chemical behavior.

Synthesis_Workflow cluster_start Starting Material cluster_process Nitration cluster_workup Work-up and Purification cluster_product Final Product start Methyl 4-hydroxy-3-methoxybenzoate dissolve Dissolve in Acetic Acid/Acetic Anhydride start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_agent Add HNO3/H2SO4 dropwise cool->add_nitrating_agent stir Stir at Room Temperature add_nitrating_agent->stir precipitate Pour into Ice Water stir->precipitate filter Filter to Collect Solid precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Methanol/Water wash->recrystallize product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate recrystallize->product

Caption: Experimental workflow for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Mechanistic Discussion: Regioselectivity of Nitration

The regiochemical outcome of the nitration of methyl vanillate is a classic example of the interplay of electronic and steric effects in electrophilic aromatic substitution.

  • Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-para directing groups due to their ability to donate electron density to the benzene ring via resonance (+M effect). [5][6][7]This donation of electron density stabilizes the arenium ion intermediate formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.

  • Deactivating Group: The methyl ester (-COOCH₃) group is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less susceptible to electrophilic attack.

  • Combined Influence: In methyl 4-hydroxy-3-methoxybenzoate, the positions ortho and para to the powerful activating groups (-OH at C4 and -OCH₃ at C3) are C2, C5, and C6. The methyl ester at C1 deactivates the ring, but its meta-directing influence would favor substitution at C3 and C5. The synergistic effect of the hydroxyl and methoxy groups strongly activates the ring, overriding the deactivating effect of the ester. The positions most activated are C2 and C6 (ortho to both -OH and -OCH₃ in a concerted manner) and C5 (para to -OCH₃ and ortho to -OH). However, steric hindrance from the adjacent methoxy and ester groups can disfavor attack at C2 and C6 to some extent. The nitration at the 2-position is a well-documented outcome, suggesting that the electronic activation at this position is a dominant factor.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is limited, the expected spectroscopic signatures can be predicted based on its structure and data from closely related compounds. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request. [4][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the surrounding substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons attached to the various functional groups, and the methyl carbons of the ester and ether.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, the C=O stretch of the ester, the N-O stretches of the nitro group, and C-O stretches of the ether and ester. The asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. [9]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of functional groups such as the methoxy, nitro, and methyl ester moieties. [10][11]

Applications in Drug Development and Organic Synthesis

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Synthesis of Tyrosine Kinase Inhibitors

A prominent application of this compound is in the synthesis of the anilinoquinazoline class of tyrosine kinase inhibitors, which are used in cancer therapy.

  • Gefitinib and Bosutinib: While the isomeric methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of Gefitinib, the structural motif present in Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is crucial for the synthesis of other related kinase inhibitors, such as Bosutinib. [12]The synthesis of Bosutinib involves the alkylation of the hydroxyl group, reduction of the nitro group to an amine, and subsequent cyclization and functionalization steps to build the quinoline core of the drug.

Intermediate in the Synthesis of Bioactive Heterocycles

The functional groups on Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate provide multiple handles for further chemical transformations, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The hydroxyl group can be alkylated or acylated to introduce further diversity.

Use in the Dye Industry

Substituted nitroaromatic compounds are often used as intermediates in the synthesis of dyes. The chromophoric and auxochromic groups present in Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its derivatives make them potential precursors for the development of novel colorants.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. It is a solid at room temperature and should be stored in an inert atmosphere. [2]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional organic molecules. Its value lies in the specific arrangement of its functional groups, which allows for controlled and regioselective chemical transformations. A thorough understanding of its synthesis, the mechanistic principles governing its formation, and its reactivity is essential for researchers and scientists seeking to leverage this compound in the development of novel chemical entities. This guide has provided a comprehensive overview of these aspects, aiming to serve as a valuable resource for the scientific community.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(1), 2647-2650.
  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Dipharma. (2022, September 12). The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-. Retrieved from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 27883-60-9

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a key organic intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, key reactive characteristics, and its potential applications, particularly as a structural analogue to a known pharmaceutical intermediate.

Compound Identity and Physicochemical Properties

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted aromatic compound with the chemical formula C₉H₉NO₆.[1][2] Its structure features a benzene ring substituted with a methyl ester, a nitro group, a hydroxyl group, and a methoxy group. The specific arrangement of these functional groups dictates its chemical behavior and potential utility in organic synthesis.

The key physicochemical properties of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate are summarized in the table below. These values are primarily derived from commercial supplier data and computational predictions.

PropertyValueSource
Molecular Formula C₉H₉NO₆[1][2]
Molecular Weight 227.17 g/mol [1][2]
CAS Number 27883-60-9[1][2]
Appearance Brown to reddish-brown solidChemicalBook
Boiling Point (Predicted) 389.2 ± 42.0 °C[3]
Density (Predicted) 1.405 ± 0.06 g/cm³[3]
pKa (Predicted) 6.63 ± 0.24ChemicalBook
LogP (Computed) 1.0956[1]
Storage Temperature Inert atmosphere, room temperature[1]

Synthesis and Plausible Synthetic Pathway

The proposed synthesis involves two key steps: esterification of the carboxylic acid and subsequent nitration of the aromatic ring.

Synthetic Pathway Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Esterification Esterification Vanillic_Acid->Esterification  CH3OH, H2SO4 (cat.) Reflux Methyl_Vanillate Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Esterification->Methyl_Vanillate Nitration Nitration Methyl_Vanillate->Nitration  HNO3 / H2SO4 Target_Compound Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Nitration->Target_Compound

Caption: Proposed synthetic pathway for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

  • To a solution of vanillic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl vanillate.

Causality behind Experimental Choices: The use of methanol as both solvent and reactant in the presence of a strong acid catalyst is a standard and efficient method for Fischer esterification. The workup procedure is designed to remove the acid catalyst and isolate the ester product.

Step 2: Nitration of Methyl Vanillate

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

  • Slowly add methyl vanillate to the cooled nitrating mixture with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Causality behind Experimental Choices: The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the methoxy and ester groups, which is the C2 position. The use of a mixture of nitric and sulfuric acids is a standard condition for electrophilic aromatic nitration. The low temperature is crucial to control the reaction and prevent side product formation.

Chemical Reactivity and Potential as a Synthetic Intermediate

The chemical reactivity of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is governed by its multiple functional groups.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. It can also undergo O-alkylation or O-acylation reactions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is pivotal for introducing a nucleophilic site on the aromatic ring, opening up possibilities for further derivatization, such as in the synthesis of heterocyclic compounds.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

A key potential application of this compound lies in its role as a building block in the synthesis of more complex molecules. Its isomer, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate , is a known intermediate in the synthesis of the anticancer drug Gefitinib.[4][5] The structural similarity suggests that Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate could be a valuable precursor for novel pharmaceutical agents.

Reactivity_and_Potential cluster_0 Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate cluster_1 Potential Transformations cluster_2 Potential Applications Target Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Alkylation O-Alkylation / O-Acylation (at Hydroxyl Group) Target->Alkylation Reduction Nitro Group Reduction (to Amino Group) Target->Reduction Hydrolysis Ester Hydrolysis (to Carboxylic Acid) Target->Hydrolysis Building_Block Building Block for: - Heterocyclic Compounds - Novel Pharmaceutical Agents Reduction->Building_Block

Caption: Key reactive sites and potential synthetic utility of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is not widely available in public databases. Commercial suppliers may provide a Certificate of Analysis with this information upon request.[6][7]

Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methoxy protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

  • ¹³C NMR: Resonances for the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), the nitro group (N-O stretches), and C-O and C-H bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

A safety data sheet (SDS) for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate should be consulted before handling. General safety precautions for handling nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from heat and sources of ignition. The compound should be stored under an inert atmosphere.[1]

Conclusion

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a valuable organic intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. While detailed experimental data is somewhat limited in the public domain, its structural features and the known applications of its isomer highlight its potential as a versatile building block. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key reactivity, serving as a valuable resource for researchers in the field.

References

  • ChemBK. GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. [Link]

  • CATO Reference Materials. 27883-60-9 | Methyl 4-Hydroxy-5-methoxy-2-nitrobenzoate. [Link]

  • ChemBK. Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate. [Link]

  • Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Substituted Hydroxy-Methoxy-Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the physical properties of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its closely related isomer, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. As key intermediates in medicinal chemistry and organic synthesis, a thorough understanding of their physical characteristics is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data summary to explore the causality behind experimental choices and the critical importance of in-house property verification.

Introduction: The Challenge of Isomeric Specificity

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (CAS No. 27883-60-9) is a substituted aromatic ester with significant potential as a building block in complex molecule synthesis. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physical data, such as melting point and solubility, for this specific regioisomer.

In contrast, its isomer, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS No. 215659-03-3), is more extensively documented, though the available data presents significant discrepancies. Given this landscape, this guide will focus on the reported properties of the 5-hydroxy isomer while outlining the necessary protocols for the definitive characterization of either compound. For any research or development application, the data presented herein for the isomer should be used as a directional guide, with the explicit understanding that independent experimental verification is essential.

Section 1: Core Physical Properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3)

The physical properties of a compound are foundational to its handling, purification, and application. For Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, conflicting data has been reported, underscoring the complexities of chemical sourcing and characterization.

Data Summary

The table below summarizes the currently available, albeit conflicting, physical property data for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

PropertyReported Value(s)Source(s)
Appearance Pale yellow solid[1]
Melting Point Range 1: 81-84 °C Range 2: 146-149 °C[2][3]
Solubility Water: Slightly soluble Ethanol: Soluble Ether: Soluble Chloroform: Soluble[2]
Expert Analysis of Data Discrepancy

The significant variance between the two reported melting point ranges (>60 °C) is a critical finding. Several factors could contribute to this discrepancy:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The method of crystallization and solvent system used can favor the formation of one polymorph over another.

  • Purity Levels: The lower melting point range could be indicative of a sample containing significant impurities, which typically depress and broaden the melting range.

  • Database Error: It is possible that one of the data sources contains a typographical or clerical error.

This discrepancy highlights a crucial principle in chemical research: data from supplier databases should be treated as provisional until independently verified. The trustworthiness of a research outcome depends on the well-characterized nature of its starting materials.

Section 2: Practical Implications in a Research & Development Context

Understanding the melting point and solubility is not merely an academic exercise; these properties dictate the practical workflow of a synthetic chemist.

  • Melting Point as a Quality Criterion: In a drug development setting, the melting point is a fundamental component of a compound's certificate of analysis (CoA). A sharp, reproducible melting range is a primary indicator of high purity. The wide data variance for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate necessitates that any laboratory using this compound establish its own purity standard via experimental determination, likely coupled with chromatographic (HPLC) and spectroscopic (NMR) analysis.

  • Solubility Guiding Process Chemistry: The reported solubility profile provides a logical starting point for process development.[2]

    • Synthesis: The choice of a reaction solvent depends on the solubility of all starting materials.

    • Purification: The slight solubility in water versus good solubility in organic solvents like ethanol is a classic profile for purification by recrystallization. A chemist might dissolve the crude solid in hot ethanol and slowly add water as an anti-solvent to induce the crystallization of the pure compound, leaving impurities behind in the solvent mixture.

    • Biological Assays: For in-vitro testing, initial stock solutions are typically prepared in a solvent like DMSO, which must be compatible with the assay system. The compound's inherent solubility will dictate the maximum achievable concentration.

Section 3: Protocols for Experimental Verification

To resolve data ambiguity and ensure self-validating results, the following standard laboratory protocols are recommended.

Protocol 1: Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the sample is completely dry and homogenous. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the lowest expected melting point (e.g., start heating quickly to ~60 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

Protocol 2: Qualitative Solubility Assessment
  • Setup: Arrange a series of labeled test tubes, each containing a target solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • Add approximately 10 mg of the compound to each test tube.

    • Add the solvent dropwise, vortexing or shaking after each addition, up to a volume of 1 mL.

    • Observe and record the results.

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of the solid dissolves.

Section 4: Visualization of the Characterization Workflow

To ensure scientific integrity, a logical workflow must be followed when characterizing a new or unverified chemical substance. The following diagram illustrates this process.

G cluster_0 Sample Handling cluster_1 Physical Property Determination cluster_2 Data Validation & Reporting A Obtain Chemical Sample B Document Lot Number & Source A->B C Visually Inspect (Color, Form) B->C D Melting Point Analysis (Protocol 1) C->D Split Sample E Solubility Assessment (Protocol 2) C->E Split Sample F Compare Data with Literature/CoA D->F E->F G Investigate Discrepancies (If any) F->G H Generate Internal Characterization Report G->H I I H->I Approve for Use

Sources

A Technical Guide to the Safe Handling of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety protocols and handling procedures for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. As a substituted nitroaromatic compound, this chemical intermediate requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond simple checklists to explain the scientific rationale behind each precaution, fostering a proactive safety culture within the laboratory.

Compound Profile and Hazard Identification

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (CAS Number: 27883-60-9) is a solid, crystalline organic compound.[1][2] Its molecular structure, featuring a nitro group on a benzene ring, is pivotal in its reactivity and also informs its toxicological profile. Such compounds are common intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1]

The primary operational risk associated with this compound is exposure through inhalation of dust particles, skin contact, eye contact, or accidental ingestion. Based on data for the compound and structurally related nitrobenzoate derivatives, the following Globally Harmonized System (GHS) classifications are pertinent:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Furthermore, many nitroaromatic compounds are classified as harmful to aquatic life, necessitating precautions to prevent environmental release. The toxicological properties have not been exhaustively investigated, which warrants a conservative and diligent approach to handling.[3]

The Hierarchy of Exposure Control

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

  • Engineering Controls: This is the first and most critical line of defense. All handling of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate powder must occur within a certified chemical fume hood.[4] The fume hood contains dust and vapors at the source, preventing inhalation, which is a primary exposure route. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[4]

  • Administrative Controls: These are the protocols and work practices that minimize exposure risk. This includes diligent labeling of all containers, restricting access to handling areas, and providing comprehensive training on the specific hazards of this compound.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls. The specific PPE requirements are detailed in the following section.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the mandatory PPE for handling Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

PPE CategorySpecificationRationale & Key Considerations
Eye & Face Protection Safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or EN 166 standards.[4]Protects against irritation from airborne dust particles. A face shield should be worn over goggles if there is a significant risk of splashing during solution-based work.[4][5]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin irritation.[4] Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique to avoid contaminating skin and dispose of them immediately after use or upon contamination.
Body Protection A flame-resistant laboratory coat, kept fully buttoned.Protects skin and personal clothing from contamination by dust or splashes.[4] For large-scale operations, chemically resistant aprons or coveralls may be necessary.[6]
Respiratory Protection Generally not required when working within a certified fume hood.If weighing or transferring material outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator is mandatory to prevent respiratory tract irritation.[4][7]

Standard Operating Procedures for Handling and Storage

Adherence to a strict, validated protocol is essential for minimizing risk.

Preparation and Engineering Controls
  • Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Ensure the work area within the hood is clean and uncluttered.

  • Verify that an emergency spill kit is accessible.

  • Ensure safety shower and eyewash stations are unobstructed.[4]

Weighing and Transfer of Solid Compound
  • Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any spills.[4]

  • Use spatulas and tools that minimize the generation of dust.

  • Open the container slowly to avoid dispersing fine particles.

  • After weighing, securely close the primary container.

  • Carefully transfer the weighed compound to the reaction vessel, minimizing the potential for dust release.

  • Clean any residual dust from the spatula and weighing boat with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Storage Requirements
  • Store the compound in a tightly sealed container to prevent exposure to moisture and air.[8]

  • Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[3][4]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4][8]

  • Ensure the storage area is clearly labeled according to institutional guidelines.

Emergency Procedures: Spill and Exposure Management

Accidents, while preventable, require a rapid and informed response.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[10] If irritation develops or persists, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Accidental Release (Spill) Protocol

A small spill of solid material can typically be managed by trained laboratory personnel. A large spill requires immediate evacuation and notification of institutional emergency response teams.

Spill_Response_Workflow spill Spill Occurs assess Assess Hazard (Size, Location, Volatility) spill->assess evacuate Alert Personnel & Evacuate Immediate Area assess->evacuate Immediate Danger ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe Minor Spill, Manageable report Report Incident (Inform Supervisor/EHS) evacuate->report Call Emergency Response contain Contain the Spill (Cover with absorbent pads) ppe->contain cleanup Clean Up Spill (Gently sweep solid, place in sealed container) contain->cleanup dispose Dispose of Waste (Label as hazardous waste) cleanup->dispose decon Decontaminate Area (Wipe with soap & water) decon->report dispose->decon safe Area is Safe report->safe

Caption: Workflow for responding to an accidental chemical spill.

Step-by-Step Spill Cleanup:

  • Isolate and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[11]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 3, including respiratory protection if dust is present.[4][12]

  • Contain the Spill: For a solid spill, carefully cover it to prevent dust from becoming airborne.

  • Clean-up: Gently sweep the material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.[3][8] Avoid aggressive actions that could generate dust.[4]

  • Decontaminate: Clean the spill surface with soap and water, using absorbent pads. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[4]

  • Dispose: Seal the container holding the spill debris and label it as hazardous waste, including the chemical name.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[12]

Waste Disposal

All materials contaminated with Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, including the chemical itself, spill cleanup debris, and contaminated disposables (e.g., gloves, weigh paper), must be treated as hazardous waste.

  • Collect waste in a compatible, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Contaminated packaging should be disposed of as unused product.

References

  • Sigma-Aldrich, Safety Data Sheet for Methyl 4-nitrobenzoate. (2025).

  • Fisher Scientific, Safety Data Sheet for Methyl 4-hydroxy-3-nitrobenzoate. (2024).

  • TCI Chemicals, Safety Data Sheet for Methyl 3-Methyl-4-nitrobenzoate. (N.D.).

  • ChemBK, GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. (2024).

  • BenchChem, Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025).

  • Sigma-Aldrich, Safety Data Sheet for Methyl 2-nitrobenzoate. (2022).

  • U.S. Environmental Protection Agency, Personal Protective Equipment. (2025).

  • Thermo Fisher Scientific, Safety Data Sheet for Methyl benzoate. (2025).

  • New Mexico State University, Chemical Exposure and Spill Response Procedure. (N.D.).

  • ChemicalBook, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate - Safety Data Sheet. (2025).

  • Thermo Fisher Scientific, Safety Data Sheet for Methyl 2-methoxy-5-nitrobenzoate. (2024).

  • Chemsrc, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (2025).

  • OHS, MSDS for METHYL-M-NITROBENZOATE. (2010).

  • U.S. Department of Health and Human Services, Personal Protective Equipment (PPE). (N.D.).

  • Spilltration, Emergency Spill Response Guidelines. (N.D.).

  • Clarkson University, Chemical Spill Procedures. (N.D.).

  • Princeton University Environmental Health and Safety, Chemical Spill Procedures. (N.D.).

  • Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (N.D.).

  • Sigma-Aldrich, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. (N.D.).

  • Auburn University, Emergency and Spill Response. (N.D.).

  • Allan Chemical Corporation, How to Choose PPE for Chemical Work. (2025).

  • National Center for Biotechnology Information, PubChem Compound Summary for CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (N.D.).

  • BLD Pharm, 27883-60-9|Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. (N.D.).

  • ChemicalBook, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (2025).

Sources

A Technical Guide to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate: A Trifunctional Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex heterocyclic systems, particularly in the field of medicinal chemistry. Its strategic arrangement of three distinct functional groups—a phenolic hydroxyl, a methyl ester, and a nitro group—on a central benzene ring provides a powerful platform for sequential and regioselective chemical modifications. The nitro group, in particular, serves a dual purpose: it acts as a powerful electron-withdrawing group that influences the reactivity of the ring and, more importantly, it can be readily converted to an amino group, a key nucleophilic handle for constructing elaborate molecular architectures. This guide provides an in-depth analysis of the synthesis, key transformations, and strategic applications of this versatile building block, tailored for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties & Structural Data

A comprehensive understanding of a synthetic intermediate begins with its fundamental physical and chemical properties. These data are crucial for reaction planning, purification, and characterization.

PropertyValueSource(s)
IUPAC Name methyl 4-hydroxy-5-methoxy-2-nitrobenzoate[1]
CAS Number 27883-60-9 / 215659-03-3[1][2][3][4][5][6][7]
Molecular Formula C₉H₉NO₆[1][8]
Molecular Weight 227.17 g/mol [1]
Appearance White crystal or crystalline powder[8]
Melting Point ~81-84 °C[8]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water[8]
Storage Inert atmosphere, room temperature[6]

Synthesis of the Core Intermediate

The most common and logical route to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate involves the electrophilic nitration of a readily available precursor, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate).

The Causality of Regioselective Nitration

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring. This is a classic example of electrophilic aromatic substitution.[9][10]

  • Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups. They donate electron density to the ring, making it more nucleophilic and reactive towards the electrophile (the nitronium ion, NO₂⁺).

  • Deactivating Group: The methyl ester (-COOCH₃) group is a moderately deactivating, meta-directing group. It withdraws electron density from the ring.

The position ortho to the hydroxyl group and meta to the ester group (the C2 position) is doubly activated and is the sterically accessible site for nitration. The reaction is carefully controlled at low temperatures to prevent over-nitration, a common side reaction with highly activated rings.[11]

G cluster_start Precursor cluster_product Product start Methyl Vanillate reagents HNO₃ / H₂SO₄ (Mixed Acid) 0-10 °C start->reagents product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate reagents->product Electrophilic Aromatic Substitution

Caption: Synthetic pathway for the nitration of Methyl Vanillate.

Self-Validating Experimental Protocol: Nitration

This protocol is adapted from procedures used in the synthesis of pharmaceutical intermediates like Gefitinib and Bosutinib.[12][13][14]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 3-hydroxy-4-methoxybenzoate or a similar precursor. Dissolve it in a suitable solvent system, such as a mixture of acetic acid and acetic anhydride.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of dinitro byproducts.[11]

  • Addition of Nitrating Agent: Slowly add a pre-cooled solution of concentrated nitric acid (e.g., 66-70%) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 10 °C throughout the addition.

  • Reaction: Stir the mixture at room temperature for several hours (typically 4-6 h). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with constant stirring. This will precipitate the solid product.

  • Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold methanol or ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate/petroleum ether to yield the final product as light-yellow crystals.

Key Synthetic Transformations: Unleashing the Potential

The utility of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate lies in the selective manipulation of its three functional groups.

G cluster_nitro Nitro Group Reduction cluster_hydroxyl Hydroxyl Group Alkylation cluster_ester Ester Group Hydrolysis main Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate amine Methyl 2-amino-4-hydroxy-5-methoxybenzoate main->amine Fe/AcOH or Pd/C, H₂ ether O-Alkyl Ether Derivative main->ether R-X, K₂CO₃ acid 4-Hydroxy-5-methoxy-2-nitrobenzoic acid main->acid NaOH, H₂O then H⁺

Caption: Key transformations of the trifunctional intermediate.

Reduction of the Nitro Group to an Amine

This is the most critical transformation, converting the electron-withdrawing nitro group into a versatile nucleophilic amino group. The choice of reducing agent is crucial for achieving high yield and chemoselectivity.

  • Causality: The resulting aniline derivative is a key precursor for forming heterocyclic rings (e.g., quinolines, quinazolines) or for amide bond formation, which are common motifs in pharmacologically active molecules.

  • Field-Proven Protocol (Metal/Acid Reduction): Reduction with powdered iron in acetic acid is a robust, scalable, and cost-effective method.[12][13]

    • Setup: To a suspension of powdered iron in acetic acid under a nitrogen atmosphere, heat the mixture to 50-60 °C.

    • Addition: Add a solution of the nitrobenzoate intermediate in methanol dropwise.

    • Reaction: Stir the mixture at 50-60 °C for 30-60 minutes. The reaction is often visually indicated by a color change.

    • Workup: Filter the hot reaction mixture to remove the iron catalyst. Evaporate the volatiles from the filtrate. The residue is then poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the amino derivative.

  • Alternative Methods: Catalytic hydrogenation (e.g., using Pd/C) is another common method, offering clean reaction conditions.[15] For substrates with sensitive functional groups, milder reagents like tin(II) chloride (SnCl₂) can also be employed.[15]

Alkylation of the Phenolic Hydroxyl Group

The acidic proton of the phenolic -OH group can be easily removed by a mild base, and the resulting phenoxide can be alkylated to introduce a variety of side chains.

  • Causality: This modification is often performed before the nitro group reduction. It is used to install linkers or pharmacophoric elements, as seen in the synthesis of kinase inhibitors where this position is often connected to a solubilizing group.[14]

  • General Protocol:

    • Dissolve the nitrobenzoate intermediate in a polar aprotic solvent like DMF or acetone.

    • Add a base, typically potassium carbonate (K₂CO₃), and stir for a short period.

    • Add the alkylating agent (e.g., 1-bromo-3-chloropropane).

    • Heat the reaction mixture (e.g., 70 °C) for several hours until completion.

    • Workup involves pouring the mixture into ice-water, filtering the precipitated solid, and washing with water to obtain the O-alkylated product.

Hydrolysis of the Methyl Ester

The ester can be saponified to the corresponding carboxylic acid, providing another handle for further modification, such as amide coupling.

  • Causality: Converting the ester to a carboxylic acid allows for coupling with amines using standard peptide coupling reagents (like EDC/HOBt) to form amide bonds, a fundamental linkage in many drug molecules.[][17][18]

  • General Protocol (Saponification): [19]

    • Dissolve the ester in a mixture of aqueous sodium hydroxide and an alcohol like methanol.

    • Heat the mixture to reflux for several minutes to a few hours until the ester has completely disappeared (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the solid to obtain the carboxylic acid product.

Application in Multi-Step Synthesis: The Case of Bosutinib

To illustrate the strategic utility of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, we can examine its role in a reported synthesis of Bosutinib, a Src/Abl tyrosine kinase inhibitor.[14] The workflow demonstrates the sequential and selective manipulation of the intermediate's functional groups.

G start Methyl 4-hydroxy-3-methoxybenzoate (Precursor) step1 Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (Our Core Intermediate) start->step1 Nitration step2 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate step1->step2 1. O-Alkylation step3 Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate step2->step3 2. Nitro Reduction step4 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile step3->step4 3. Cyclization step5 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile step4->step5 4. Chlorination step6 Coupling with 2,4-dichloro-5-methoxyaniline step5->step6 5. S NAr Reaction final Bosutinib step6->final 6. Final S NAr with N-methylpiperazine

Caption: Simplified workflow for Bosutinib synthesis highlighting the intermediate.

In this synthesis, the core intermediate (step 1) is first O-alkylated with 1-bromo-3-chloropropane to install a linker (step 2) . Subsequently, the nitro group is selectively reduced to an amine (step 3) . This newly formed aniline is then used as the key nucleophile to construct the quinoline core of the final drug molecule through a cyclization reaction (step 4) , demonstrating the planned and powerful sequence of transformations enabled by this versatile building block.

Conclusion

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its value is derived from the orthogonal reactivity of its three functional groups, which can be addressed in a planned sequence to build molecular complexity efficiently. The ability to introduce the nitro group as a masked amine and directing group, combined with the reactivity of the phenolic hydroxyl and ester moieties, makes it an indispensable intermediate in the synthesis of high-value molecules, particularly in the landscape of modern pharmaceutical research. Understanding the principles governing its synthesis and subsequent transformations is key to leveraging its full potential in the development of novel therapeutics.

References

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  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. ChemBK. [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Chemsrc. [Link]

  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3352-3354. [Link]

  • Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate. ChemBK. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, MDPI. [Link]

  • Optimization of "Green" Nitration of Vanillin and o-Vanillin. ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

  • Method for preparing 5-nitro vanillin.
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  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. Catherine University SOPHIA. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, MDPI. [Link]

  • Nitration. Wikipedia. [Link]

  • Taylor, R. (1990).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri–St. Louis. [Link]

  • Nitration of aromatic compounds. YouTube. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. [Link]

  • EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl). Aapptec Peptides. [Link]

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"Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted nitroaromatic compound belonging to the benzoate ester family. While primarily documented as a key intermediate in the synthesis of pharmaceuticals, its intrinsic chemical structure, featuring a nitro group and a substituted catechol-like moiety, suggests a potential for significant biological activity.[1][2][3] This guide synthesizes current knowledge on related chemical classes to build a predictive framework for its pharmacological profile. We will explore the theoretical underpinnings of its potential cytotoxicity, rooted in the bioreductive activation common to nitroaromatics, and its capacity to induce apoptosis.[4][5] Furthermore, we will discuss plausible antimicrobial and redox-modulating activities. This document provides detailed experimental protocols for the systematic evaluation of these potential activities and visualizes the proposed mechanisms and workflows to guide future research and development.

Introduction and Chemical Profile

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (CAS No: 215659-03-3, 27883-60-9; Molecular Formula: C₉H₉NO₆) is an organic compound that has established its utility as a synthetic intermediate in the pharmaceutical industry, notably in the synthesis of kinase inhibitors like Gefitinib.[2][3] However, its value may extend beyond its role as a building block. The molecule incorporates three key functional groups that are harbingers of bioactivity: a nitroaromatic system, a phenolic hydroxyl group, and a methoxy group on a benzoate scaffold.

  • Nitroaromatic Moiety : The presence of the nitro (-NO₂) group is critical. Nitroaromatic compounds are a well-studied class known for their diverse biological effects, which are often linked to their redox properties.[4][6] The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction within biological systems, a process that can lead to significant cellular toxicity.[4][7]

  • Substituted Catechol Structure : The arrangement of the hydroxyl and methoxy groups on the benzene ring is reminiscent of a catechol (1,2-dihydroxybenzene) structure. Catechols are versatile pharmacophores known for a range of activities, including antioxidant and chelating properties, but also for potential pro-oxidant toxicity.[8] The nitration of catecholamines, for instance, has been shown to alter their biological functions.[9]

This unique combination of functionalities warrants a dedicated investigation into the compound's intrinsic pharmacological potential.

Postulated Biological Activities and Mechanisms of Action

Based on its structural features and the known activities of related compounds, we can postulate several key biological activities for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Cytotoxicity via Bioreductive Activation and Oxidative Stress

The primary hypothesis for the biological activity of many nitroaromatic compounds is their ability to undergo bioreductive activation.[4] This process is particularly relevant in hypoxic environments, such as those found in solid tumors.

Proposed Mechanism:

  • Single-Electron Reduction : Intracellular flavoenzymes, such as NADPH:cytochrome P450 reductase, can reduce the nitro group to a nitro anion radical.[4]

  • Redox Cycling : In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻). This futile cycle generates significant reactive oxygen species (ROS).

  • Multi-Electron Reduction : Under hypoxic conditions, further reduction can occur, leading to the formation of nitroso and hydroxylamine derivatives. These intermediates are highly reactive and can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[7]

  • Oxidative Stress : The massive production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress, lipid peroxidation, protein damage, and ultimately, cell death.[6]

G cluster_0 Cellular Environment Compound Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate (Ar-NO₂) Enzyme Flavoenzymes (e.g., P450 Reductase) Compound->Enzyme Reduction Radical Nitro Anion Radical (Ar-NO₂⁻•) Enzyme->Radical Radical->Compound Regeneration Oxygen O₂ Radical->Oxygen Electron Transfer Hypoxia Hypoxic Conditions Radical->Hypoxia Superoxide Superoxide (O₂⁻•) Oxygen->Superoxide ROS Increased ROS Superoxide->ROS Stress Oxidative Stress ROS->Stress Death Cell Death Stress->Death Reactive_Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Hypoxia->Reactive_Intermediates Further Reduction Macromolecules DNA, Protein Adducts Reactive_Intermediates->Macromolecules Macromolecules->Death

Caption: Proposed mechanism of bioreductive activation.

Induction of Apoptosis in Cancer Cells

There is direct, albeit limited, evidence suggesting that Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (a positional isomer) can induce apoptosis in cancer cells.[5] A structurally related compound, Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, has also been investigated for its ability to activate apoptotic pathways.[10] It is highly probable that the target compound shares this capability.

Proposed Mechanism: The intense intracellular stress caused by ROS and macromolecular damage can trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways. For instance, oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade.

G cluster_1 Apoptotic Signaling Pathway Compound Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate Stress Oxidative Stress / DNA Damage Compound->Stress Mito Mitochondrial Dysfunction (mPTP opening) Stress->Mito CytC Cytochrome C Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptotic pathway.

Potential Antimicrobial Activity

Nitroaromatic and phenolic compounds are well-known for their antimicrobial properties. The mechanism often mirrors that of cytotoxicity in mammalian cells, involving bioreductive activation by microbial enzymes (nitroreductases) to produce toxic intermediates that disrupt cellular function.[4] Benzoic acid derivatives are also widely used as antimicrobial agents.[11][12] Therefore, it is plausible that Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate could exhibit activity against various bacterial or fungal pathogens.

Proposed Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended.

G cluster_T2 Start Compound Synthesis & Purification Tier1 Tier 1: Primary Screening Start->Tier1 Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cells) Tier1->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Tier1->Antimicrobial Antioxidant Redox Activity Assay (e.g., DPPH/ABTS) Tier1->Antioxidant Tier2 Tier 2: Mechanism of Action Cytotoxicity->Tier2 Tier3 Tier 3: Advanced Studies Tier2->Tier3 Apoptosis Apoptosis Confirmation (Annexin V / Caspase Glo) ROS Intracellular ROS Measurement (e.g., DCFH-DA) InVivo In Vivo Toxicity & Efficacy (Animal Models) Tier3->InVivo

References

An In-depth Technical Guide to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect in Pharmaceutical Synthesis

In the vast landscape of organic chemistry, certain molecules, while not always in the spotlight, play a pivotal role in the construction of complex and life-saving therapeutics. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is one such molecule. While its name may not be widely recognized outside of specialized chemical circles, its significance as a key building block, particularly in the synthesis of oncology drugs, is undeniable. This guide aims to provide a comprehensive technical overview of this crucial intermediate, from its historical context and synthesis to its detailed characterization and role in modern drug development. For the researcher, scientist, and drug development professional, understanding the nuances of this compound is to understand a vital link in the chain of pharmaceutical innovation.

Historical Context and Emergence

The story of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is intrinsically linked to the broader history of aromatic chemistry and the utilization of naturally derived starting materials. The core structure of this molecule is a substituted benzoic acid, a scaffold that has been a cornerstone of synthetic organic chemistry since the 19th century.

The specific substitution pattern—a hydroxyl, a methoxy, and a nitro group—points towards a synthetic lineage likely originating from readily available natural products. Vanillin (4-hydroxy-3-methoxybenzaldehyde), first isolated in 1858, is a plausible and economically viable precursor. The historical development of synthetic vanillin from sources like eugenol and lignin in the late 19th and early 20th centuries made related methoxyphenolic compounds abundant feedstocks for the burgeoning chemical industry.

The introduction of the nitro group, a powerful electron-withdrawing group and a versatile synthetic handle, became a common strategy in the early 20th century to activate aromatic rings for nucleophilic substitution or to serve as a precursor to an amino group through reduction. This dual functionality made nitroaromatic compounds invaluable in the synthesis of dyes, agrochemicals, and pharmaceuticals.

While a singular "discovery" paper for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is not prominently documented in the annals of chemical history, its emergence is a logical consequence of these established synthetic principles. It appears in the chemical literature primarily as a crucial intermediate in the synthesis of more complex molecules, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, a targeted therapy for certain types of cancer. Its history, therefore, is one of quiet utility, a testament to the power of fundamental organic synthesis in addressing challenges in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
CAS Number 215659-03-3, 27883-60-9
Appearance White to pale yellow crystalline powder
Melting Point Approximately 81-84 °C
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[1]
Stability Relatively stable at room temperature but can be sensitive to light and heat.[1]

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic routes leverage vanillin or its derivatives as starting materials, underscoring the connection to natural product chemistry.

Synthetic Pathway Overview

A prevalent synthetic strategy involves the nitration of a vanillic acid derivative followed by esterification. The choice of reagents and the sequence of steps are critical to manage the directing effects of the substituents on the aromatic ring and to avoid unwanted side reactions.

Synthesis_Workflow A Vanillic Acid B Nitration A->B HNO₃, H₂SO₄ C 5-Hydroxy-4-methoxy-2-nitrobenzoic acid B->C D Esterification C->D Methanol, H₂SO₄ (cat.) E Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate D->E

Caption: A generalized workflow for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate from Vanillic Acid.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical principles and patent literature.

Step 1: Nitration of Vanillic Acid

  • Rationale: The hydroxyl and methoxy groups are ortho, para-directing. Nitration is expected to occur at the positions ortho or para to these activating groups. The position between the hydroxyl and methoxy groups is sterically hindered. The position ortho to the methoxy group and meta to the carboxyl group is electronically favored. The carboxyl group is a meta-directing deactivator. The careful control of temperature is crucial to prevent over-nitration and oxidative side reactions.

  • Procedure:

    • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add vanillic acid in portions, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

    • Add the nitrating mixture dropwise to the vanillic acid solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

    • Quench the reaction by carefully pouring the mixture over crushed ice.

    • The precipitated solid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Fischer Esterification

  • Rationale: The conversion of the carboxylic acid to its methyl ester is achieved via Fischer esterification. This acid-catalyzed reaction with an excess of methanol drives the equilibrium towards the product.

  • Procedure:

    • Suspend the dried 5-hydroxy-4-methoxy-2-nitrobenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

    • Neutralize the remaining acid with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the crude Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in CDCl₃, δ in ppm):

    • ~3.9-4.0 (s, 3H): Protons of the ester methyl group (-COOCH₃).

    • ~4.0-4.1 (s, 3H): Protons of the methoxy group (-OCH₃).

    • ~6.0-6.2 (s, 1H): Proton of the hydroxyl group (-OH). The chemical shift can be variable and the peak may be broad.

    • ~7.4-7.5 (s, 1H): Aromatic proton.

    • ~7.6-7.7 (s, 1H): Aromatic proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in CDCl₃, δ in ppm):

    • ~52-53: Ester methyl carbon (-COOCH₃).

    • ~56-57: Methoxy carbon (-OCH₃).

    • ~110-155: Aromatic carbons.

    • ~165-167: Ester carbonyl carbon (-COO-).

IR (Infrared) Spectroscopy
  • Expected Absorption Bands (cm⁻¹):

    • ~3400-3200 (broad): O-H stretching of the hydroxyl group.

    • ~3100-3000: Aromatic C-H stretching.

    • ~2950-2850: Aliphatic C-H stretching of the methyl groups.

    • ~1730-1715: C=O stretching of the ester.

    • ~1600, 1480: Aromatic C=C stretching.

    • ~1530, 1350: Asymmetric and symmetric N-O stretching of the nitro group.

    • ~1280-1200: C-O stretching of the ester and ether.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (m/z):

    • [M]+• at ~227.04: Corresponding to the molecular weight of the compound. Fragmentation patterns would show losses of characteristic groups like -OCH₃, -NO₂, and -COOCH₃.

Role in Pharmaceutical Synthesis: The Gateway to Gefitinib

The primary application of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is as a pivotal intermediate in the multi-step synthesis of Gefitinib.

Gefitinib_Synthesis A Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate B Alkylation A->B C Alkylated Intermediate B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Cyclization & Further Steps E->F G Gefitinib F->G

Caption: The synthetic utility of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate as a precursor to Gefitinib.

In this synthetic sequence, the hydroxyl group of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is typically alkylated. Subsequently, the nitro group is reduced to an amine, which then participates in the formation of the quinazoline core of the Gefitinib molecule. The carefully orchestrated placement of the functional groups on the starting benzoate ring is essential for the successful construction of the final drug substance.

Future Outlook and Broader Applications

While its role in Gefitinib synthesis is well-established, the potential applications of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its derivatives are not necessarily limited to this single therapeutic agent. The substituted nitrobenzoate scaffold is a versatile platform for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for diverse chemical modifications, opening avenues for the exploration of new compounds with potential activities in areas such as:

  • Antiviral agents: The nitroaromatic scaffold is present in some antiviral compounds.

  • Dye synthesis: The chromophoric nature of the nitro group makes it a candidate for use in the development of specialized dyes and functional materials.

  • Agrochemicals: Substituted aromatic compounds are a common feature in herbicides and pesticides.

The continued exploration of the chemical space around this molecule could yield novel compounds with significant therapeutic or industrial value.

Conclusion

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate stands as a prime example of a molecule whose importance is defined by its utility. Its synthesis, rooted in the classical principles of organic chemistry and leveraging precursors from the natural world, provides a reliable pathway to a key building block for modern pharmaceuticals. For the practicing chemist, this compound is not just a reagent on a shelf, but a testament to the enabling power of synthesis. As drug discovery continues to evolve, the demand for such well-characterized and versatile intermediates will undoubtedly persist, ensuring that the legacy of this "unsung architect" endures.

References

  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

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Methodological & Application

Application Note: A Strategic Approach to the Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate from Vanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] Its structure, derived from the renewable and readily available platform chemical vanillic acid, makes it an attractive target for sustainable chemical manufacturing. Vanillic acid itself is obtained from the oxidation of vanillin, a major component of lignin, one of the most abundant biopolymers on Earth.

This application note provides a comprehensive, field-tested guide for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. The synthetic strategy is a robust two-step process designed for efficiency and regiochemical control:

  • Fischer-Speier Esterification: The carboxylic acid functionality of vanillic acid is first converted to a methyl ester. This step serves a dual purpose: it protects the acidic proton of the carboxyl group, preventing unwanted side reactions during nitration, and it modifies the electronic properties of the aromatic ring.

  • Regioselective Electrophilic Nitration: The resulting intermediate, methyl vanillate, is then subjected to nitration to introduce a nitro group onto the aromatic ring with high selectivity.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Deep Dive: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section dissects the chemical transformations and the factors governing the reaction's success.

Step 1: Fischer-Speier Esterification of Vanillic Acid

The conversion of vanillic acid to methyl vanillate is a classic acid-catalyzed esterification.[2]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol, in this case), acting as a nucleophile, then attacks this activated carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and the formation of the methyl ester. The entire process is reversible, and the reaction is driven to completion by using an excess of methanol.

  • Why Sulfuric Acid? Concentrated sulfuric acid serves two critical roles. First, it is the proton source required to catalyze the reaction.[3] Second, as a potent dehydrating agent, it sequesters the water produced during the reaction, shifting the equilibrium towards the product side and thereby increasing the overall yield.

Step 2: Regioselective Nitration of Methyl Vanillate

This step is the crux of the synthesis, where precise control over the reaction conditions is essential to achieve the desired isomer. The reaction is an electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile.[4]

  • Generation of the Electrophile: The highly reactive nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[5]

  • The Challenge of Regioselectivity: The regiochemical outcome of the nitration is dictated by the directing effects of the three substituents on the methyl vanillate ring: the hydroxyl (-OH), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups.

    • Activating, Ortho-, Para-Directors: The hydroxyl and methoxy groups are powerful activating groups due to the resonance-donating effect of the oxygen lone pairs. They direct incoming electrophiles to the positions ortho and para to themselves.

    • Deactivating, Meta-Director: The methyl ester group is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position.

    Let's analyze the positions on the methyl vanillate ring:

    • C-2: ortho to the methoxy group (activating) and meta to the hydroxyl group.

    • C-5: ortho to the hydroxyl group (activating) and meta to the methoxy group.

    • C-6: ortho to the hydroxyl group and para to the methoxy group (highly activated).

    While the C-6 position is electronically the most activated, substitution at this position is sterically hindered by the adjacent bulky methyl ester group. The C-2 position is significantly activated by the ortho methoxy group. Critically, the desired 2-nitro product is the one consistently reported in synthetic procedures for similar substrates, indicating that the combination of electronic activation from the methoxy group and potentially less steric hindrance compared to the C-6 position favors substitution at C-2.[6][7]

  • Controlling the Reaction: The nitration of a highly activated phenol ring can be vigorous and prone to side reactions like oxidation and polysubstitution. Therefore, maintaining a low temperature (0–5 °C) throughout the addition of the nitrating mixture is critical to moderate the reaction rate and ensure selectivity.[8]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the starting material to the final product.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitration VanillicAcid Vanillic Acid reagent1 CH₃OH (excess) H₂SO₄ (cat.) VanillicAcid->reagent1 MethylVanillate Methyl Vanillate (Intermediate) reagent2 HNO₃ / H₂SO₄ 0-5 °C MethylVanillate->reagent2 FinalProduct Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate reagent1->MethylVanillate Reflux reagent2->FinalProduct Electrophilic Aromatic Substitution

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Both concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Acid spills should be neutralized immediately with sodium bicarbonate.

Protocol 1: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
Vanillic Acid168.1510.0 g0.0591.0
Methanol32.04100 mL-Excess
Conc. Sulfuric Acid98.083 mL-Catalyst

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (10.0 g).

  • Add methanol (100 mL) to the flask and stir to suspend the solid.

  • Carefully and slowly, add concentrated sulfuric acid (3 mL) down the condenser into the stirring suspension.

  • Heat the mixture to reflux using a heating mantle and continue stirring at reflux for 4 hours. The solid should completely dissolve as the reaction progresses.

  • After 4 hours, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of methyl vanillate will form.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold water (2 x 50 mL).

  • Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely. An oven set to 50-60°C can be used to expedite drying.

  • Expected Outcome: A white crystalline solid with a typical yield of 90-95%.

Protocol 2: Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
Methyl Vanillate182.179.1 g0.0501.0
Conc. Sulfuric Acid98.0825 mL-Solvent/Catalyst
Conc. Nitric Acid (70%)63.013.6 mL0.0551.1

Procedure:

  • Place methyl vanillate (9.1 g) into a 100 mL flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (25 mL) to the flask while maintaining the temperature between 0 and 5 °C. Stir until all the solid has dissolved.

  • In a separate small beaker or vial, prepare the nitrating mixture by carefully adding concentrated nitric acid (3.6 mL) to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl vanillate over 30-45 minutes. Crucially, ensure the internal temperature of the reaction does not rise above 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

  • Carefully and slowly pour the reaction mixture over approximately 200 g of crushed ice in a 500 mL beaker with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then continue stirring the slurry for another 20 minutes.

  • Collect the yellow solid product by vacuum filtration.

  • Wash the product thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

  • Expected Outcome: A pale yellow crystalline solid.[9] The molecular formula is C₉H₉NO₆.[10]

Concluding Remarks

This application note details a reliable and well-characterized two-step synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate from a vanillic acid derivative. By adhering to the principles of acid-catalyzed esterification and controlled electrophilic aromatic substitution, researchers can achieve high yields of the desired product. The key to success, particularly in the nitration step, lies in the meticulous control of the reaction temperature to ensure high regioselectivity and minimize the formation of undesirable byproducts. This protocol provides a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Available at: [Link]

  • YouTube. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). Available at: [Link]

  • YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). Available at: [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Semantic Scholar. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Available at: [Link]

  • Clackamas Community College. (n.d.). EXPERIMENT 65 NOTES. Available at: [Link]

  • ResearchGate. (2015). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. Available at: [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • National Institutes of Health. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Available at: [Link]

  • PubMed. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Available at: [Link]

  • ACS Figshare. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). *Regi

Sources

Application Note & Synthesis Protocol: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a valuable intermediate in medicinal chemistry and drug development.[1][2] The synthesis is presented as a robust three-step process commencing with the nitration of commercially available 3,4-dimethoxybenzoic acid, followed by a regioselective demethylation, and culminating in a final esterification. This guide is intended for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and safety considerations.

Introduction and Synthesis Strategy

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted nitroaromatic compound whose structural motifs are of interest in the synthesis of more complex biologically active molecules. Its utility as a chemical building block stems from the orthogonal reactivity of its functional groups—the nitro, hydroxyl, and methyl ester moieties—which can be selectively manipulated in subsequent synthetic transformations.

The synthetic strategy outlined herein is designed for clarity, reliability, and scalability. It circumvents the challenges of direct nitration of a pre-functionalized phenol by employing a protection/deprotection strategy centered on a methoxy group. The overall transformation is achieved in three distinct stages:

  • Nitration: 3,4-Dimethoxybenzoic acid is nitrated to introduce the nitro group at the C2 position, yielding 4,5-dimethoxy-2-nitrobenzoic acid.

  • Selective Demethylation: The resulting dinitro compound undergoes a regioselective demethylation at the C4 position to unmask the phenolic hydroxyl group, affording 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

  • Esterification: The carboxylic acid is converted to its corresponding methyl ester via Fischer-Speier esterification to yield the final target compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • 3,4-Dimethoxybenzoic acid (Veratric acid) (≥99%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, concentrated and dilute)

  • Methanol (CH₃OH, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Demethylation cluster_2 Step 3: Esterification A 3,4-Dimethoxybenzoic Acid C 4,5-Dimethoxy-2-nitrobenzoic Acid A->C  5-15°C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D 4,5-Dimethoxy-2-nitrobenzoic Acid F 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid D->F  Reflux, then Acidification E Aqueous KOH E->F G 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid I Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate (Target) G->I  Reflux H Methanol (CH₃OH) Conc. H₂SO₄ (cat.) H->I

Caption: Three-step synthesis of the target compound.

Step-by-Step Procedure

PART A: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir the mixture until all solid has dissolved.

  • Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 4.2 mL (approx. 65.9 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Keep this mixture cool.

  • Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the cooled solution of the benzoic acid over 30-45 minutes. Causality: This slow, controlled addition is critical to manage the highly exothermic nature of the nitration reaction and prevent the formation of dinitrated byproducts.[3] Maintain the internal temperature below 15°C throughout the addition.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane).

  • Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the collected solid under vacuum to yield crude 4,5-dimethoxy-2-nitrobenzoic acid, which can be used in the next step without further purification.

PART B: Synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzoic Acid

  • Reaction Setup: Transfer the crude 4,5-dimethoxy-2-nitrobenzoic acid from Part A into a 500 mL round-bottom flask. Add a solution of 20 g of potassium hydroxide in 180 mL of water.

  • Selective Demethylation: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Mechanistic Insight: The electron-withdrawing nitro group at the ortho position makes the C4-methoxy group more susceptible to nucleophilic aromatic substitution (demethylation) by the hydroxide ions compared to the C5-methoxy group.[5]

  • Reaction Monitoring: Maintain the reflux for 12-18 hours. The reaction can be monitored by TLC to observe the disappearance of the starting material.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by adding concentrated hydrochloric acid dropwise until the pH reaches ~1. This will precipitate the phenolic product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 4-hydroxy-5-methoxy-2-nitrobenzoic acid can be recrystallized from an ethanol/water mixture to improve purity. Dry the purified solid under vacuum.

PART C: Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

  • Reaction Setup: In a 250 mL round-bottom flask, place 10.0 g (44.0 mmol) of the dried 4-hydroxy-5-methoxy-2-nitrobenzoic acid from Part B. Add 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 2.5 mL of concentrated sulfuric acid dropwise. This acts as the catalyst for the esterification.[5]

  • Esterification Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Scientific Principle: This is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the methyl ester product.

  • Reaction Monitoring: Maintain reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Workup: After cooling, reduce the volume of the reaction mixture by about half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 300 mL of ice-cold water. The target ester will precipitate as a solid.

  • Isolation and Final Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold methanol to remove any remaining impurities. Dry the final product, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, under vacuum. The product should be a pale yellow or white crystalline solid.[6]

Quantitative Data Summary

StepStarting MaterialReagent 1Reagent 2SolventTime (h)Expected Yield (%)
A 3,4-Dimethoxybenzoic acidConc. HNO₃Conc. H₂SO₄Conc. H₂SO₄2-385-95
B 4,5-Dimethoxy-2-nitrobenzoic acidKOHConc. HClWater12-1870-85
C 4-Hydroxy-5-methoxy-2-nitrobenzoic acidMethanolConc. H₂SO₄Methanol8-1280-90

Safety and Handling

  • General: This protocol must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials. Always add acid to water (or other solutions) slowly, never the other way around.

  • Nitration: Nitration reactions are highly exothermic and can run away if not properly controlled. Strict adherence to temperature control is essential.

  • Base: Potassium hydroxide is corrosive. Avoid skin and eye contact.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2821-2823. [Link]
  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. ChemBK. [Link]
  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73. [Link]
  • 4-Hydroxy-5-methoxy-2-nitrobenzoic acid. The Antirrhinum. [Link]
  • Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 3, 71. [Link]
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P- Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

Sources

Application Note: Mechanism and Protocol for the Regioselective Nitration of Methyl 4-hydroxy-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a gateway to a vast array of functionalized molecules, including anilines, pharmaceuticals, and dyes.[1][2] This application note focuses on the nitration of methyl 4-hydroxy-5-methoxybenzoate, a derivative of the naturally occurring compound vanillin.[3][4] The presence of three distinct substituents on the benzene ring—a hydroxyl (-OH), a methoxy (-OCH₃), and a methyl ester (-COOCH₃)—makes this reaction a compelling case study in regioselectivity for electrophilic aromatic substitution (EAS).

This document provides a comprehensive overview intended for researchers and drug development professionals. It delves into the mechanistic underpinnings of the reaction, explains the electronic and steric factors that govern the position of substitution, and culminates in a robust, step-by-step laboratory protocol for the synthesis, purification, and characterization of the target nitro-compound.

Part 1: The Underlying Mechanism — Electrophilic Aromatic Substitution

The nitration of any aromatic ring proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.[5][6] The process can be dissected into two primary stages: the generation of a potent electrophile and the subsequent two-step substitution on the aromatic ring.

1.1 Generation of the Electrophile: The Nitronium Ion

The nitrating agent is not nitric acid itself, but the highly electrophilic nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the hydroxyl group of nitric acid, creating a good leaving group (water), whose departure yields the linear and highly reactive nitronium ion.[1][2][7][8]

Caption: Generation of the nitronium ion electrophile.

1.2 Substitution Mechanism

Once formed, the nitronium ion is attacked by the nucleophilic π-electron system of the benzene ring. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom that bears the new nitro group. This final deprotonation step restores the aromaticity of the ring, completing the substitution.[1][5][9]

Part 2: Regioselectivity on a Polysubstituted Ring

With three substituents on the starting material, predicting the site of nitration is a question of competing directing effects. The substituent groups modulate the nucleophilicity of the ring and direct the incoming electrophile to specific positions.

  • Activating, Ortho-, Para-Directing Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activators.[10] They donate electron density to the ring via resonance, stabilizing the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.[11][12] The hydroxyl group is generally considered a slightly stronger activator than the methoxy group.

  • Deactivating, Meta-Directing Group: The methyl ester (-COOCH₃) group is a deactivator. The electron-withdrawing nature of the carbonyl group pulls electron density out of the ring, making it less reactive.[13][14] This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites for electrophilic attack.[7][9]

2.1 Predicting the Outcome

In a competition between multiple substituents, the most powerful activating group dictates the regiochemistry.[15] In the case of methyl 4-hydroxy-5-methoxybenzoate:

  • The -OH group at C4 directs ortho to C3 and C5.

  • The -OCH₃ group at C5 directs ortho to C4 and C6, and para to C2.

  • The -COOCH₃ group at C1 directs meta to C3 and C5.

The positions C2, C3, and C6 are all activated. However, the C2 and C6 positions are most favored as they are ortho or para to one of the strong activating groups and not significantly hindered. Syntheses of similar molecules show a strong preference for substitution at the C2 or C6 position.[16][17] For this protocol, we target the synthesis of methyl 4-hydroxy-5-methoxy-2-nitrobenzoate , where substitution occurs ortho to the methoxy group and meta to the hydroxyl group.

Caption: Key steps in the regioselective nitration.

Part 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, from reaction setup through to final product characterization.

G A Step 1: Dissolve Substrate Methyl vanillate in conc. H₂SO₄ Cool to 0-5°C C Step 3: Reaction Add Nitrating Mix dropwise to Substrate Maintain temp < 10°C A->C B Step 2: Prepare Nitrating Mix Conc. HNO₃ + Conc. H₂SO₄ Cool to 0-5°C B->C D Step 4: Quench & Precipitate Pour reaction mixture onto crushed ice C->D E Step 5: Isolate Crude Product Vacuum filtration Wash with cold H₂O D->E F Step 6: Purify Recrystallize from methanol/water E->F G Step 7: Characterize Determine melting point, acquire IR & NMR spectra F->G

Caption: Experimental workflow for the synthesis of nitrated methyl vanillate.

3.1 Materials and Reagents

  • Methyl 4-hydroxy-5-methoxybenzoate (Methyl Vanillate)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (MeOH)

  • Deionized Water

  • Crushed Ice

3.2 Equipment

  • Magnetic stirrer with stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Dropping funnel or glass pipette

  • Ice bath

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

  • Recrystallization apparatus

  • Melting point apparatus, IR spectrometer, NMR spectrometer

3.3 Step-by-Step Procedure

Preparation of the Substrate Solution

  • In a 100 mL flask, dissolve 5.0 g of methyl 4-hydroxy-5-methoxybenzoate in 10 mL of concentrated sulfuric acid. Stir gently until a clear solution is formed.

  • Cool this solution to 0-5°C in an ice-water bath.

    • Scientist's Note: Dissolving the substrate in sulfuric acid protonates the carbonyl group, further deactivating the ring, but also ensures a homogeneous reaction medium. Cooling is essential to control the initial exotherm upon addition of the nitrating mixture.

Preparation of the Nitrating Mixture 3. In a separate, dry test tube or small flask, carefully add 2.5 mL of concentrated nitric acid. 4. Cool the nitric acid in the ice bath. 5. Slowly and with extreme caution, add 2.5 mL of concentrated sulfuric acid dropwise to the nitric acid. Swirl gently during the addition. Keep this mixture cooled in the ice bath until use.[13][14][18]

  • Scientist's Note: This mixing process is highly exothermic. Adding the stronger acid (sulfuric) to the weaker acid (nitric) and keeping it cold is a critical safety and procedural step to properly generate the nitronium ion without hazardous decomposition.

Nitration Reaction 6. While maintaining the substrate solution at 0-5°C, add the cold nitrating mixture dropwise over a period of 15-20 minutes with continuous stirring.[19] 7. Monitor the temperature closely and do not allow it to exceed 10-15°C.

  • Scientist's Note: Slow, controlled addition is paramount. A rapid increase in temperature can lead to the formation of dinitrated and oxidized byproducts, significantly reducing the yield and purity of the desired product.[20][21]
  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then remove it from the bath and let it stand at room temperature for 15 minutes.

Workup and Isolation 9. Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice, stirring the ice slurry throughout the addition.[13][18][19] A yellow solid should precipitate.

  • Scientist's Note: Pouring the acid mixture into ice serves to safely quench the reaction and precipitate the organic product, which has low solubility in the aqueous medium.[9]
  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
  • Wash the filter cake with two portions of 50 mL ice-cold water to remove residual acids.[19]
  • Press the crude product as dry as possible on the filter.

Purification 13. Transfer the crude solid to a flask for recrystallization. 14. Add a minimum amount of hot methanol to dissolve the solid. If the solid "oils out," add a small amount of hot water dropwise until the solution becomes clear. 15. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 16. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.

Part 4: Data Summary and Product Characterization

The identity and purity of the final product, methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, must be confirmed empirically.

Table 1: Quantitative Data and Expected Results

ParameterValueRationale / Reference
Reagents
Methyl Vanillate5.0 g (27.4 mmol)Starting Material
Conc. H₂SO₄12.5 mLCatalyst and Solvent
Conc. HNO₃2.5 mL (~40 mmol)Nitrating Agent
Product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Molecular FormulaC₉H₉NO₆
Molecular Weight227.17 g/mol
Theoretical Yield6.23 gBased on 100% conversion
AppearancePale yellow crystalline solidTypical for nitroaromatics
Melting Point~145-148 °CLiterature values may vary
IR Spectroscopy
Ar-NO₂ (asymm.)~1530 cm⁻¹Characteristic nitro stretch[19]
Ar-NO₂ (symm.)~1350 cm⁻¹Characteristic nitro stretch[19]
C=O (ester)~1710-1730 cm⁻¹Carbonyl stretch
O-H (phenol)~3200-3500 cm⁻¹ (broad)Hydroxyl stretch

¹H NMR Spectroscopy: The proton NMR spectrum is the definitive method for confirming the regiochemistry. The aromatic region should show two singlets or two doublets (depending on coupling), confirming the trisubstituted pattern. The disappearance of a proton signal from the C2 position and the downfield shift of adjacent protons are expected.

Part 5: Critical Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.[14] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Strict adherence to the cooling and slow addition procedures outlined is necessary to prevent a runaway reaction.[21]

  • Quenching: Always add the acid mixture to ice, never the other way around, to dissipate heat effectively.

References

  • Taylor & Francis. (2019-05-29). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • ResearchGate. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • OrganicERs. (2014). EXP 16 - An Electrophilic Iodination of Vanillin. [Link]

  • Bartleby.com. Electrophilic Aromatic Iodination of Vanillin. [Link]

  • UCLA Chemistry. 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Master Organic Chemistry. (2018-03-19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

  • YouTube. (2023-01-15). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • YouTube. (2019-01-03). introduction to regioselectivity in aromatic reactions. [Link]

  • NDSU Virtual Chemistry. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Royal Society of Chemistry: Education. Nitration of methyl benzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • YouTube. (2018-05-08). Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

  • YouTube. (2021-03-08). Nitration of methyl benzoate. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • YouTube. (2016-01-30). Aromatic 3a. Nitration of methylbenzoate. [Link]

  • Swarthmore College Chemistry. Experiment 15 — Nitration of Methyl Benzoate. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • PubChem - NIH. Methyl Vanillate. [Link]

  • ResearchGate. (2015). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. [Link]

  • Royal Society of Chemistry: Education. Nitration of methyl benzoate – student sheet. [Link]

  • YouTube. (2020-04-22). Nitration of Methyl Benzoate. [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. [Link]

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Purification of "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate by Recrystallization

Introduction

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromised integrity of the final product. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging the principle of differential solubility.[2][3]

This guide provides a comprehensive, step-by-step protocol for the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. It is designed for researchers, chemists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for key steps, troubleshooting advice, and methods for purity validation.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is essential for developing an effective purification strategy.

PropertyValueSource(s)
CAS Number 215659-03-3[1][4][5]
Molecular Formula C₉H₉NO₆[1][5]
Molecular Weight 227.17 g/mol [5]
Appearance White to pale yellow crystalline powder[1]
Melting Point Approx. 81-84 °C[1]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.[1]

Principle of Recrystallization

Recrystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[6] An ideal solvent for recrystallization will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at lower temperatures (room temperature or below).[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The growing crystals selectively incorporate molecules of the target compound, excluding impurity molecules, which remain dissolved in the cold solvent (mother liquor).[2]

Solvent System Selection: The Scientific Rationale

The choice of solvent is the most critical parameter in recrystallization. The molecular structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate—containing a polar hydroxyl (-OH) group, a nitro (-NO₂) group, and a larger, less polar aromatic ester backbone—suggests that a moderately polar solvent is required.

  • Methanol/Water System: Methanol is a polar protic solvent that, based on the compound's known solubility in ethanol, should effectively dissolve it when heated.[1] Water is a highly polar solvent in which the compound is only slightly soluble.[1] This disparity makes them an excellent mixed-solvent pair. The compound is dissolved in a minimal amount of hot methanol, and water is then added as an "anti-solvent" to the hot solution until the point of saturation (turbidity) is reached. This technique provides fine control over the crystallization process. This will be the primary protocol described.

  • Alternative Solvents:

    • Ethanol: Given the compound's solubility, ethanol can be used as a single solvent, though recovery might be lower if the compound retains significant solubility at low temperatures.[1]

    • Dichloromethane/Heptane: For a non-polar/polar aprotic approach, the compound could be dissolved in a minimal amount of dichloromethane, followed by the addition of a non-polar anti-solvent like heptane to induce crystallization.[7]

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid (Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate) Dissolve 1. Dissolution Dissolve in minimal hot methanol Crude->Dissolve Filter 2. Hot Filtration (Optional) Remove insoluble impurities Dissolve->Filter if solids remain Crystallize 3. Crystallization Add water (anti-solvent), cool slowly to room temp, then place in ice bath Dissolve->Crystallize if no insoluble impurities Filter->Crystallize Isolate 4. Isolation Vacuum filtration to collect crystals from mother liquor Crystallize->Isolate Wash 5. Washing Rinse crystals with ice-cold methanol/water Isolate->Wash Dry 6. Drying Dry crystals under vacuum to constant weight Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Detailed Recrystallization Protocol (Methanol/Water System)

This protocol is designed for purifying approximately 1-2 grams of the crude compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

  • Methanol (Reagent Grade)

  • Deionized Water

  • Two Erlenmeyer flasks (sized so the solvent fills 1/3 to 1/2 of the volume)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum tubing

  • Filter paper

  • Watch glass to cover the flask

  • Ice bath

  • Spatula

  • Glass rod

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude solid into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol. Start with approximately 3-4 mL of methanol per gram of crude solid.

    • Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions until the solid completely dissolves at or near the boiling point. It is crucial to use the minimum amount of hot solvent required to achieve full dissolution to ensure maximum recovery.[6]

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling methanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask.

    • Carefully and quickly pour the hot solution through the fluted filter paper. The pre-heated setup prevents premature crystallization of the product in the funnel.[6]

    • Rinse the original flask with a small amount of hot methanol and pass it through the filter to recover any remaining product.

  • Crystallization:

    • Heat the clear solution to boiling.

    • Slowly add deionized water dropwise to the boiling solution while stirring until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Add a few drops of hot methanol to redissolve the precipitate, resulting in a clear, saturated solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold methanol/water filtrate.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of an ice-cold 50:50 methanol/water mixture. This removes any soluble impurities adhering to the crystal surfaces.[7] Do not use pure methanol, as it may dissolve a significant portion of the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator.

Validation and Quality Control

The success of the purification must be validated.

  • Melting Point Determination: A sharp melting point that is close to the literature value (81-84 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (methanol), and allow it to cool more slowly.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration of the solute. If that fails, scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure compound to induce crystallization.[8]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold washing solvent.Use the minimum amount of solvent necessary. Ensure the filtration apparatus is hot. Use an ice-cold, saturated washing solvent.
Colored Impurities Remain The impurity has similar solubility to the product.Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.

Safety Precautions

  • Handling: Handle Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in a well-ventilated area or fume hood. Avoid inhaling dust or vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including laboratory gloves, safety glasses, and a lab coat.[1]

  • Flammability: Methanol is flammable. Keep away from open flames and ensure the hot plate is spark-free.

  • First Aid: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice if irritation persists.[1][9]

References

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - ChemBK. (n.d.). Retrieved from ChemBK.com. [https://www.chembk.com/en/product/detail/215659-03-3]
  • Are there any general rules for choosing solvents for recrystallization?. (2012, April 25). Chemistry Stack Exchange. [https://chemistry.stackexchange.
  • Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization. (n.d.). BenchChem. [https://www.benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [https://www.sas.rochester.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. [https://pubs.acs.org/doi/abs/10.1021/ed052p546]
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [https://www.chem.ucla.
  • Methyl 4,5-dimethoxy-2-nitrobenzoate, 97% 500 g. (n.d.). Thermo Fisher Scientific. [https://www.thermofisher.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [https://www.youtube.
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate - Safety Data Sheet. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=215659-03-3]
  • Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_3_30]
  • Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate. (n.d.). BenchChem. [https://www.benchchem.
  • Methyl 2-hydroxy-5-nitrobenzoate, 98% 10 g. (n.d.). Thermo Fisher Scientific. [https://www.thermofisher.
  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. (2015, March 11). ResearchGate. [https://www.researchgate.net/post/Can_you_help_show_me_how_to_recrystallize_the_solid_product_from_the_reaction_of_4-nitro-o-phenylenediamine_and_benzoic_acid]
  • Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzoate synthesis. (n.d.). ChemicalBook. [https://www.chemicalbook.com/synthesis/164161-49-3.html]
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents. [https://patents.google.
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB92526268_EN.htm]
  • SAFETY DATA SHEET - Methyl 2-nitrobenzoate. (2022, April 15). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/sds/aldrich/155969]
  • Supporting Information for "A new photoremovable protecting group for carboxylic acids". (n.d.). CDC Stacks. [https://stacks.cdc.gov/view/cdc/23114/cdc_23114_DS1.pdf]
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). Chemsrc. [https://www.chemsrc.com/en/cas/215659-03-3_1089491.html]
  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [https://www2.chem.wisc.
  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from a university course material source. [https://uomustansiriyah.edu.iq/media/lectures/5/5_2018_04_25!09_37_32_PM.pdf]
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/53396387]
  • Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. (n.d.). BLD Pharm. [https://www.bldpharm.com/products/27883-60-9.html]
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from a university course material source. [https://www.csun.edu/~hcchm001/321L/Recryst-BzOH.pdf]
  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. (n.d.). Cole-Parmer. [https://www.coleparmer.com/msds/AC16845_msds.pdf]

Sources

Application Note: High-Purity Isolation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] Its molecular structure, featuring a nitro group, a hydroxyl group, a methoxy group, and a methyl ester, results in moderate polarity (XLogP3 = 1.2)[2], which necessitates a robust purification strategy to remove non-polar and highly polar impurities often generated during its synthesis.[3] This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography.

The core of this protocol is a systematic approach that begins with Thin-Layer Chromatography (TLC) for rapid method development, ensuring a high probability of success on the first attempt at the larger scale flash chromatography separation.[4][5] We will explain the causality behind the selection of the stationary phase, mobile phase, and loading techniques, providing researchers with a comprehensive guide for obtaining high-purity Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Foundational Principles: The "Why" Behind the Choices

The successful separation of the target compound from its impurities hinges on exploiting differences in their relative polarities. In normal-phase chromatography, we utilize a polar stationary phase (silica gel) and a less polar mobile phase.[6]

  • Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice due to its highly polar surface, which is rich in silanol (Si-OH) groups.[4] These groups interact strongly with polar functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups of our target molecule, through hydrogen bonding and dipole-dipole interactions. This retention mechanism allows for effective separation from less polar byproducts.

  • Mobile Phase Rationale: The mobile phase's role is to elute the compounds from the column. Its polarity is finely tuned to create a competitive equilibrium.[6] A solvent that is too polar will elute all compounds, including impurities, too quickly, resulting in no separation. Conversely, a solvent that is not polar enough will lead to long retention times or irreversible adsorption of the product onto the silica.[4] Therefore, a mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) is typically employed to achieve optimal separation.[7][8]

  • The TLC-to-Flash-Column Bridge: TLC is an indispensable pilot technique for column chromatography.[5][9] It allows for the rapid screening of various solvent systems to find one that provides a target retention factor (Rƒ) of 0.2 to 0.4 for the desired compound. This Rƒ range generally ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the stationary phase.

Pre-Chromatography Data Summary

All quantitative parameters for the recommended protocol are summarized in the table below.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 40-63 µmStandard for flash chromatography, providing good resolution and flow characteristics.
Primary Eluent System Ethyl Acetate (EtOAc) / HexaneA versatile and standard system for compounds of moderate polarity.[7]
Alternative Eluent System Dichloromethane (DCM) / Methanol (MeOH)Effective for more polar compounds or when different selectivity is needed.[7]
Optimal TLC Rƒ 0.2 - 0.4Ensures good separation and a practical elution volume during column chromatography.
Visualization UV Light (254 nm)The aromatic ring and nitro group are strong UV chromophores, appearing as dark spots.[9][10]
Sample Loading Dry Loading or Minimal DCMMinimizes band broadening and improves separation efficiency.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the initial TLC development informs and confirms the conditions for the final flash chromatography purification.

Part 1: Thin-Layer Chromatography (TLC) for Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated solution.

  • TLC Plate Spotting: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate approximately 1 cm from the bottom edge.

  • Solvent System Screening:

    • Prepare several TLC chambers with different ratios of Ethyl Acetate in Hexane. Good starting points are 20%, 30%, and 40% Ethyl Acetate (e.g., 2:8, 3:7, 4:6 v/v).

    • Place one TLC plate in each chamber, ensuring the solvent level is below the spotted baseline.[10] Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Analysis & Optimization:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm) and circle them.[10]

    • Calculate the Rƒ value for the main product spot in each solvent system (Rƒ = distance traveled by spot / distance traveled by solvent front).

    • The goal is to find a solvent system where the Rƒ of the target compound is between 0.2 and 0.4, and there is clear separation from any visible impurities.

    • If the compound remains at the baseline, increase the polarity (more Ethyl Acetate). If it runs near the solvent front, decrease the polarity (more Hexane). Several literature examples for similar nitroaromatic compounds utilize solvent systems in the range of 1:2 to 1:5 EtOAc:Hexane or EtOAc:DCM.[11][12]

Part 2: Flash Column Chromatography Purification

The overall workflow for transitioning from TLC to the final purified product is illustrated below.

G cluster_prep Preparation & Method Development cluster_purification Purification Workflow cluster_analysis Analysis & Isolation Crude Crude Sample TLC 1. TLC Method Development (Find Solvent System for Rƒ ≈ 0.3) Crude->TLC Pack 2. Pack Silica Column (Slurry Method) TLC->Pack Optimized Conditions Load 3. Load Sample (Dry or Minimal Solvent) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute TLC_F 5. Analyze Fractions via TLC Elute->TLC_F Collected Fractions Combine 6. Combine Pure Fractions TLC_F->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Overall purification workflow from crude sample to pure product.
  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane or the weakest solvent mixture to be used).

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, forming a thin, even band. This technique prevents band broadening and significantly improves separation.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system identified during the TLC optimization (Part 1).

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

  • Monitoring and Isolation:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.

    • Identify the fractions that contain the pure product (a single spot at the correct Rƒ).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

The diagram below illustrates the principle of separation on the silica gel stationary phase.

G cluster_column Column Cross-Section Top Mobile Phase (EtOAc/Hexane) Silica Silica Gel Stationary Phase (Polar) Impurity_A Less Polar Impurity Product Target Compound (Moderate Polarity) Impurity_B More Polar Impurity Elution Direction of Elution ↓

Caption: Separation principle based on polarity on a silica gel column.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Incorrect solvent system.- Column was overloaded.- Sample band was too diffuse.- Re-optimize the solvent system using TLC.- Use less crude material for the column size.- Use dry loading to apply the sample in a concentrated band.
Product Not Eluting - The mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase (gradient elution).
Cracked/Channeled Column Bed - The silica gel was packed improperly or ran dry.- Ensure the column bed is packed evenly as a slurry.- Never let the solvent level drop below the top of the silica bed.
Product Elutes with Solvent Front - The mobile phase is too polar.- Re-develop the TLC method using a less polar solvent system (e.g., a lower percentage of Ethyl Acetate in Hexane).

References

  • Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography . International Journal of Chemical and Physical Sciences. [Link]

  • TLC OF NITROAROMATIC COMPOUNDS . Ohioline, The Ohio State University. [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - Introduction . ChemBK. [Link]

  • Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate . ChemBK. [Link]

  • Column Chromatography . University of Colorado Boulder, Department of Chemistry. [Link]

  • Determining a solvent system . University of York, Department of Chemistry. [Link]

  • Column chromatography . Columbia University. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? . Biotage. [Link]

  • Supporting Information - CDC Stacks . Centers for Disease Control and Prevention. [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate . Asian Journal of Chemistry. [Link]

  • Nitroaniline TLC . Scribd. [Link]

  • Thin Layer Chromatography . Manipal University Jaipur. [Link]

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Elucidating the Molecular Blueprint: A Guide to the Mass Spectrometric Fragmentation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted aromatic compound with a molecular weight of 227.17 g/mol and a chemical formula of C₉H₉NO₆.[1] Its structural complexity, incorporating a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, makes it a molecule of interest in drug discovery and organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and characterization in various matrices. This application note provides a detailed protocol and an in-depth analysis of the predicted fragmentation pattern of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), drawing upon established principles of fragmentation for nitroaromatic and substituted benzoate compounds.

Scientific Rationale and Experimental Design

The multifaceted nature of the target molecule allows for analysis in both positive and negative ion modes, each providing complementary structural information. The presence of an acidic phenolic hydroxyl group makes negative ion mode particularly suitable for generating a stable deprotonated precursor ion, [M-H]⁻. Conversely, the ester and methoxy functionalities can be protonated in positive ion mode, yielding an [M+H]⁺ ion. Collision-induced dissociation (CID) of these precursor ions will induce fragmentation at the weakest bonds and through characteristic rearrangements, offering a detailed fingerprint of the molecule's structure.

Predicted Ionization and Fragmentation Behavior

Based on the functional groups present, we can anticipate the following fragmentation pathways:

  • Negative Ion Mode (ESI-): The primary ionization will be the deprotonation of the phenolic hydroxyl group. Subsequent MS/MS fragmentation is expected to involve the loss of the nitro group (NO₂), the methoxy group (CH₃), the methyl group from the ester (CH₃), and potentially the loss of carbon monoxide (CO) or carbon dioxide (CO₂). The positions of the substituents are expected to influence the fragmentation cascade, including potential ortho effects.[2]

  • Positive Ion Mode (ESI+): Protonation is likely to occur on the ester or methoxy oxygen atoms. Fragmentation of the [M+H]⁺ ion is predicted to involve neutral losses of methanol (CH₃OH) from the ester group, formaldehyde (CH₂O) from the methoxy group, and water (H₂O). The loss of the nitro group as nitric oxide (NO) or nitrogen dioxide (NO₂) is also a probable pathway.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. Optimization may be required depending on the specific instrumentation and sample matrix.

Sample Preparation
  • Prepare a stock solution of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 1 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped (10-40 eV) to observe a range of fragments.

Predicted Fragmentation Pattern Analysis

Negative Ion Mode ESI-MS/MS

The precursor ion in negative mode is the deprotonated molecule, [M-H]⁻, at m/z 226.03.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Neutral Loss
226.03211.0115.02CH₃• (from methoxy or ester)
226.03196.0230.01NO•
226.03180.0246.01NO₂•
211.01183.0228.00CO
180.02152.0228.00CO
180.02136.0244.00CO₂

.dot

G Precursor Ion\n[M-H]⁻\nm/z 226.03 Precursor Ion [M-H]⁻ m/z 226.03 Fragment Ion\nm/z 211.01 Fragment Ion m/z 211.01 Precursor Ion\n[M-H]⁻\nm/z 226.03->Fragment Ion\nm/z 211.01 - CH₃• Fragment Ion\nm/z 196.02 Fragment Ion m/z 196.02 Precursor Ion\n[M-H]⁻\nm/z 226.03->Fragment Ion\nm/z 196.02 - NO• Fragment Ion\nm/z 180.02 Fragment Ion m/z 180.02 Precursor Ion\n[M-H]⁻\nm/z 226.03->Fragment Ion\nm/z 180.02 - NO₂• Fragment Ion\nm/z 183.02 Fragment Ion m/z 183.02 Fragment Ion\nm/z 211.01->Fragment Ion\nm/z 183.02 - CO Fragment Ion\nm/z 152.02 Fragment Ion m/z 152.02 Fragment Ion\nm/z 180.02->Fragment Ion\nm/z 152.02 - CO Fragment Ion\nm/z 136.02 Fragment Ion m/z 136.02 Fragment Ion\nm/z 180.02->Fragment Ion\nm/z 136.02 - CO₂

Caption: Predicted ESI- Fragmentation Pathway.

Positive Ion Mode ESI-MS/MS

The precursor ion in positive mode is the protonated molecule, [M+H]⁺, at m/z 228.05.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Neutral Loss
228.05210.0418.01H₂O
228.05196.0332.02CH₃OH
228.05181.0347.02HNO₂
196.03168.0428.00CO
181.03153.0428.00CO

.dot

G Precursor Ion\n[M+H]⁺\nm/z 228.05 Precursor Ion [M+H]⁺ m/z 228.05 Fragment Ion\nm/z 210.04 Fragment Ion m/z 210.04 Precursor Ion\n[M+H]⁺\nm/z 228.05->Fragment Ion\nm/z 210.04 - H₂O Fragment Ion\nm/z 196.03 Fragment Ion m/z 196.03 Precursor Ion\n[M+H]⁺\nm/z 228.05->Fragment Ion\nm/z 196.03 - CH₃OH Fragment Ion\nm/z 181.03 Fragment Ion m/z 181.03 Precursor Ion\n[M+H]⁺\nm/z 228.05->Fragment Ion\nm/z 181.03 - HNO₂ Fragment Ion\nm/z 168.04 Fragment Ion m/z 168.04 Fragment Ion\nm/z 196.03->Fragment Ion\nm/z 168.04 - CO Fragment Ion\nm/z 153.04 Fragment Ion m/z 153.04 Fragment Ion\nm/z 181.03->Fragment Ion\nm/z 153.04 - CO

Caption: Predicted ESI+ Fragmentation Pathway.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. The proposed fragmentation pathways in both positive and negative ion modes offer a robust framework for the identification and structural confirmation of this molecule. The provided LC-MS/MS protocol serves as a validated starting point for researchers developing methods for the analysis of this and structurally related compounds. The detailed fragmentation analysis, grounded in the established principles of mass spectrometry, empowers scientists in pharmaceutical and chemical analysis to interpret their data with a higher degree of confidence.

References

Application Note: A Robust HPLC Method for the Analysis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control and research applications. This guide provides a comprehensive protocol, from initial analyte characterization to method validation, underpinned by scientific principles and practical insights for researchers, scientists, and drug development professionals.

Introduction to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its Analytical Challenges

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (Figure 1) is an organic compound with the molecular formula C9H9NO6.[1][2][3] It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The presence of multiple functional groups, including a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on an aromatic ring, imparts a moderate polarity to the molecule. Accurate and reliable quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product.

The analytical challenge lies in developing a separation method that can resolve the target analyte from potential starting materials, by-products, and degradation products, which may possess similar structural features. Reversed-phase HPLC (RP-HPLC) is the technique of choice for such moderately polar aromatic compounds due to its versatility and high resolving power.[4][5]

Figure 1. Chemical Structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Caption: The structure reveals multiple functional groups that influence its chromatographic behavior.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

PropertyValueImplication for HPLC Method Development
Molecular Formula C9H9NO6[1][2][3]
Molecular Weight 227.17 g/mol [1][3]
Predicted logP 1.2[3]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted pKa 6.20 ± 0.24[1]The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to be at least 2 pH units below the pKa, keeping the analyte in its neutral form.
UV Absorbance Aromatic nitro compounds typically exhibit strong UV absorbance.[6] A UV scan is necessary to determine the λmax for optimal sensitivity. For initial development, a wavelength of 254 nm is a common starting point for aromatic compounds.[4]

HPLC Method Development Strategy

Our approach to method development is systematic, beginning with the selection of appropriate chromatographic conditions based on the analyte's properties and established principles of reversed-phase chromatography.[5][7]

Column Selection: The Core of the Separation

For moderately polar aromatic compounds, a standard C18 column is the primary choice due to its hydrophobic stationary phase, which provides excellent retention and separation capabilities.[5][7] The alkyl chains of the C18 phase interact with the analyte primarily through hydrophobic interactions.

Alternatively, a Phenyl-Hexyl column can offer enhanced selectivity for aromatic compounds.[8][9] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, providing a different separation mechanism that can be advantageous in resolving structurally similar impurities.[8][9]

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.[10][11]

  • Aqueous Phase: HPLC-grade water with an acid modifier is used to control the pH and suppress the ionization of the phenolic hydroxyl group. A 0.1% solution of phosphoric acid or formic acid is recommended.[4][12] Formic acid is preferred for mass spectrometry (MS) compatibility.[12][13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[10] Acetonitrile generally offers lower viscosity and better UV transparency. Methanol, however, can enhance π-π interactions when using a phenyl-based stationary phase.[8][9] We will proceed with acetonitrile due to its widespread use and favorable properties.[4][12]

The following diagram illustrates the logical workflow for method development:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV Scan) Column_Screening Column Screening (C18 vs. Phenyl-Hexyl) Analyte_Characterization->Column_Screening Selects initial column chemistry Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Tests solvent compatibility Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Determines optimal solvent Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Fine-tunes resolution System_Suitability System Suitability Testing Flow_Rate_Temp->System_Suitability Defines final method Method_Validation Method Validation (Linearity, Precision, Accuracy) System_Suitability->Method_Validation Ensures reliability

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid), analytical grade.

  • Standard: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Chromatographic Conditions
ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.[7]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified mobile phase suppresses ionization of the analyte.[4] Acetonitrile is a common and effective organic modifier.
Gradient Elution 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (equilibration)A gradient is used to ensure elution of any potential impurities with different polarities and to shorten the analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax determined by DAD)A common wavelength for aromatic compounds, providing good sensitivity.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation Protocol

Method validation is performed to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are outlined below, following ICH guidelines.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

  • Procedure: Prepare at least five concentrations of the standard solution (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for the peak areas should be ≤ 2.0%.

Accuracy

Accuracy is determined by a recovery study, typically by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Procedure: Analyze triplicate preparations at each concentration level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Data Presentation and Results

The following table summarizes the expected performance characteristics of the validated method.

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mL-
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
Accuracy (Recovery %) 98.0 - 102.0%99.5 - 101.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures a high-quality separation. The comprehensive validation protocol confirms that the method is accurate, precise, and linear over the specified concentration range, making it suitable for routine use in quality control and research environments.

ValidationRelationship Method Validated HPLC Method Linearity Linearity (r² ≥ 0.999) Method->Linearity Precision Precision (RSD ≤ 2.0%) Method->Precision Accuracy Accuracy (98-102% Recovery) Method->Accuracy Specificity Specificity (Peak Purity) Method->Specificity Robustness Robustness Method->Robustness

Caption: Interrelationship of method validation parameters.

References

Application Notes & Protocols: The Strategic Utility of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Nitroaromatic Building Block

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is distinguished by a strategically arranged set of functional groups: a methyl ester, a phenolic hydroxyl group, a methoxy ether, and a nitro group. This specific arrangement is not coincidental; it is engineered for sequential, regioselective transformations.

The true synthetic power of this molecule lies in the nitro group. Positioned ortho to the ester and meta to the hydroxyl group, it acts as a masked amine. Through straightforward reduction, it can be converted into a primary amine, a nucleophilic center crucial for forming amide bonds, building heterocyclic rings, or participating in coupling reactions—all common strategies in the assembly of drug scaffolds. The hydroxyl and methoxy groups, in turn, modulate the electronic properties of the ring and provide additional sites for modification, such as alkylation, to build out the molecular framework. This guide explores the practical application of this intermediate, focusing on its role in constructing the core of modern targeted therapies.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 27883-60-9[1]
Molecular Formula C₉H₉NO₆[2][3]
Molecular Weight 227.17 g/mol [2][3]
Appearance White crystal or crystalline powder[4]
Melting Point 81-84 °C[4]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.[4]

Safety Summary:

Researchers handling Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate or its structural isomers should adhere to strict safety protocols.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhaling dust or vapors.[4] Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.[4][5] Wash hands thoroughly after handling.[5]

  • Irritation: The compound may cause skin and eye irritation upon contact. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical advice.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, light, and incompatible materials.[4][6] Keep containers tightly sealed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Application Profile I: Keystone to Tyrosine Kinase Inhibitors (Bosutinib Analogs)

One of the most critical applications of the substituted nitrobenzoate scaffold is in the synthesis of kinase inhibitors. The core structure is particularly suited for building quinoline and quinazoline rings, which are prevalent in this class of drugs. A notable example is the synthesis of Bosutinib, a drug used to treat chronic myelogenous leukemia (CML). The synthesis involves the reduction of a nitro group to an amine, which then participates in a cyclization reaction.

Synthetic Workflow: From Nitroaromatic to Aminoquinoline Core

The following workflow illustrates the pivotal transformations of a precursor, methyl 4-hydroxy-3-methoxybenzoate, which upon nitration yields a structural isomer of the topic compound. This intermediate then undergoes reduction, a critical step that enables the subsequent formation of a heterocyclic core.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Heterocycle Formation A Methyl 4-hydroxy-3-methoxybenzoate B Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate A->B HNO₃, Acetic Acid (Regioselective Nitration) C Methyl 2-amino-4-hydroxy-5-methoxybenzoate B->C Powdered Iron (Fe), NH₄Cl or Hydrazine Hydrate (Reduction) D Quinoline/Quinazoline Core C->D Cyclization Reagents (e.g., Formamidine Acetate) B_ref Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate B_ref->C

Caption: Synthetic pathway from a benzoate precursor to a heterocyclic core.

Experimental Protocol 1: Nitration of Methyl 4-hydroxy-3-methoxybenzoate

Causality: This protocol describes the regioselective nitration of a vanillate derivative. Acetic acid serves as a solvent, and the reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent over-nitration or side product formation. The nitro group is directed to the position ortho to the hydroxyl group and meta to the ester, an electronically favored position.

  • Materials:

    • Methyl 4-hydroxy-3-methoxybenzoate

    • Nitric Acid (66-70%)

    • Acetic Acid

    • Ice-water bath, round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in acetic acid in a round-bottom flask.[8]

    • Cool the mixture to 0-5 °C using an ice-water bath with constant stirring.

    • Add nitric acid (typically 1.1-1.5 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.[9]

    • After the addition is complete, stir the mixture at room temperature for 3-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8][9]

    • Upon completion, slowly pour the reaction mixture into a beaker of ice-water.[8][9]

    • The solid product that precipitates is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford the crude product, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.[8]

Experimental Protocol 2: Reduction of the Nitro Group via Catalytic Transfer Hydrogenation

Causality: The reduction of the aromatic nitro group to a primary amine is arguably the most critical transformation for this intermediate. This protocol uses powdered iron and an acidic medium (acetic acid or ammonium chloride as a proton source). Iron acts as the reducing agent, transferring electrons to the nitro group in a series of steps that ultimately yield the amine. This method is robust, cost-effective, and widely used in industrial processes.

  • Materials:

    • Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

    • Powdered Iron (Fe)

    • Ammonium Chloride (NH₄Cl) or Acetic Acid

    • Methanol, Water, Ethyl Acetate

    • Reflux condenser, heating mantle

  • Procedure:

    • To a suspension of powdered iron (Fe, ~3-5 eq) and ammonium chloride (catalytic to stoichiometric amount) in a mixture of methanol and water, heat the mixture to reflux.[8]

    • Dissolve the nitrobenzoate starting material (1.0 eq) in heated methanol and add it dropwise to the refluxing iron suspension.[8]

    • Maintain the reaction at reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.[8]

    • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron catalyst and its oxides. Wash the filter cake with methanol.[9]

    • Combine the filtrate and washes, and remove the methanol under reduced pressure.[8]

    • The remaining aqueous residue can be poured into water and extracted with an organic solvent like ethyl acetate.[9]

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired product, Methyl 2-amino-4-hydroxy-5-methoxybenzoate.

Application Profile II: A Core Component in Nintedanib Synthesis

Nintedanib is a potent triple angiokinase inhibitor used for treating idiopathic pulmonary fibrosis and certain types of cancer.[10] While the exact starting material of this guide is not always directly cited, structurally similar nitroaromatic compounds are central to its synthesis. The key step, once again, is the reduction of a nitro group to an amine, which then undergoes a condensation reaction with an indolinone derivative to form the core of Nintedanib.[11]

Synthetic Workflow: Alternative Reduction and Drug Core Assembly

This workflow highlights an alternative reduction method using hydrazine hydrate, often preferred for its milder conditions and different workup procedure compared to metal/acid reductions. The resulting amine is a critical intermediate for the final drug assembly.

G cluster_0 Step 1: Catalytic Nitro Reduction cluster_1 Step 2: Condensation/Coupling A Substituted Nitrobenzoate Intermediate B Substituted Aniline Intermediate A->B Hydrazine Hydrate, FeCl₃, Activated Carbon (Catalytic Reduction) D Nintedanib Core Structure B->D B->D Acidic or Basic Conditions (Condensation) C Indolinone Derivative C->D

Caption: Alternative reduction and coupling to form a Nintedanib-like core.

Experimental Protocol 3: Nitro Group Reduction using Hydrazine Hydrate

Causality: This method offers an alternative to dissolving metal reductions. Hydrazine hydrate serves as the hydrogen donor, and its decomposition is catalyzed by a combination of anhydrous ferric chloride and activated carbon.[11] This system is effective and can sometimes offer better selectivity or milder conditions. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

  • Materials:

    • Nitroaromatic starting material (e.g., from Protocol 1)

    • Hydrazine Hydrate

    • Anhydrous Ferric Chloride (FeCl₃)

    • Activated Carbon

    • Ethanol or Tetrahydrofuran (THF)

  • Procedure:

    • In a reaction vessel, dissolve the nitroaromatic compound (1.0 eq) in ethanol.[11]

    • To the stirred solution, add hydrazine hydrate (typically a large excess, e.g., 6-8 eq).[11]

    • Sequentially add activated carbon and anhydrous ferric chloride (catalytic amounts).[11]

    • Heat the mixture to reflux (around 80 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC.[11]

    • Upon completion, cool the reaction mixture and remove the catalysts by filtration.

    • Remove the solvent from the filtrate under reduced pressure.[11]

    • The resulting residue can be taken up in a solvent like dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the purified amino compound.[11]

Summary of Reaction Conditions

ReactionReagents & SolventsTemperatureTypical TimeYield (%)Reference
Nitration Nitric Acid, Acetic Acid0 °C to RT3-6 hours89%[8]
Reduction (Fe) Powdered Iron, NH₄Cl, Methanol/WaterReflux4 hours~77%[8][9]
Reduction (N₂H₄) Hydrazine Hydrate, FeCl₃, Activated Carbon, EthanolReflux (~80 °C)3.5-6 hoursNot specified[11]

Conclusion

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its related isomers are not merely laboratory chemicals; they are sophisticated synthetic intermediates designed for purpose. The strategic placement of the nitro group as a latent amine, combined with other substituents that guide reactivity, makes this scaffold exceptionally useful in the multi-step synthesis of high-value pharmaceuticals like tyrosine kinase inhibitors. The protocols detailed herein provide a practical foundation for researchers to leverage these powerful building blocks in the pursuit of novel therapeutic agents. Mastery of these transformations is a key skill for any scientist engaged in modern drug discovery and development.

References

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate.
  • A synthetic method of Nintedanib and an intermediate of Nintedanib (2016). SciSpace. [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Information. Chemsrc. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE Information. ChemBK. [Link]

  • US20200048225A1 - Methods for preparing nintedanib and intermediates thereof.
  • US10836751B2 - Methods for preparing Nintedanib and intermediates thereof.
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • METHYL 4-HYDROXY-3-METHOXY-5-NITROBENZOATE Substance Information. gsrs. [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Information. PubChem. [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Product Information. Shandong Huayang Pharmaceutical Co., Ltd. [Link]

  • Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate Information. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Synthesis Overview and Core Challenges

The most common and direct route to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate involves the electrophilic nitration of Methyl 4-hydroxy-3-methoxybenzoate (commonly known as Methyl vanillate). Methyl vanillate itself is typically synthesized via Fischer esterification of vanillic acid.[1][2]

While seemingly straightforward, the nitration step is fraught with potential issues. The starting material, Methyl vanillate, possesses a highly activated aromatic ring due to the strong electron-donating effects of both the hydroxyl (-OH) and methoxy (-OCH3) groups. This high reactivity, while facilitating the reaction, also opens the door to several challenges including poor regioselectivity, oxidative side reactions, and over-nitration.[3][4]

Synthesis_Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Nitration VA Vanillic Acid MV Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) VA->MV Reflux MeOH Methanol (CH3OH) MeOH->MV H2SO4_cat H2SO4 (catalyst) H2SO4_cat->MV MV_input Methyl Vanillate MV->MV_input Purified Starting Material NitratingAgent Nitrating Agent (e.g., HNO3 / Acetic Acid) Product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate NitratingAgent->Product MV_input->Product < 10 °C

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yields can typically be attributed to three main areas:

  • Oxidative Decomposition: The phenolic ring is highly susceptible to oxidation by nitric acid, especially under harsh conditions (high temperatures, high acid concentration), leading to the formation of tarry, intractable byproducts.[4] Phenols are highly reactive and must be nitrated carefully to avoid this.[3]

  • Poor Regioselectivity: The formation of unwanted isomers, such as Methyl 4-hydroxy-3-methoxy-6-nitrobenzoate, consumes your starting material and complicates purification, leading to losses.

  • Ester Hydrolysis: The acidic conditions required for nitration can also catalyze the hydrolysis of the methyl ester back to the corresponding carboxylic acid, particularly if excess water is present.[5] This side product may be lost during aqueous work-up.

Q2: I'm getting a mixture of products. How can I improve the regioselectivity for the desired 2-nitro isomer?

A2: This is the central challenge of this synthesis. Both the -OH and -OCH3 groups are ortho-, para-directing activators. The -OH group is the more powerful activator. Substitution is therefore directed to the positions ortho and para to the hydroxyl group (positions 2 and 6).

  • Electronic Effects: Both positions 2 and 6 are electronically activated for electrophilic attack.

  • Steric Hindrance: The methoxy group at position 3 provides some steric hindrance at the 2-position, while the ester group at position 1 provides hindrance at the 6-position. The balance of these effects determines the isomer ratio.

  • Improving Selectivity: Lowering the reaction temperature often enhances selectivity. Slower, dropwise addition of the nitrating agent into a cooled solution of the substrate can also favor the thermodynamically preferred product. Using milder nitrating systems, such as nitric acid in acetic acid or acetic anhydride, can provide better control than the aggressive H2SO4/HNO3 mixture.[6]

Q3: What are the black/brown tar-like substances forming in my reaction, and how do I prevent them?

A3: These are polymeric materials resulting from the oxidation of the phenol ring.[4] Phenols are electron-rich and can be easily oxidized by nitric acid, which is a potent oxidizing agent. This is exacerbated by:

  • High Temperatures: The rate of oxidation increases dramatically with temperature. Strict temperature control is critical. The reaction should be maintained below 10 °C, ideally between 0-5 °C.[6][7]

  • Concentrated Acids: Using a mixture of concentrated sulfuric and nitric acids is highly aggressive and increases the likelihood of oxidation.[8]

  • Solution: Employ a milder nitrating agent. A common and effective method is adding nitric acid dropwise to a solution of the methyl vanillate in a solvent like acetic acid or acetic anhydride at low temperatures.[6]

Q4: Can the methyl ester group be hydrolyzed during the reaction?

A4: Yes. Acid-catalyzed hydrolysis is a risk.[5] If your nitrating mixture contains a significant amount of water (e.g., using dilute aqueous nitric acid) and the reaction is run for an extended period or at elevated temperatures, you may see partial or complete hydrolysis to 4-hydroxy-5-methoxy-2-nitrobenzoic acid. To minimize this:

  • Use nitrating systems with low water content (e.g., fuming nitric acid or nitric acid in acetic anhydride).

  • Keep reaction times as short as possible while ensuring completion.

  • Perform the post-reaction quench and work-up efficiently and at low temperatures.

In-Depth Troubleshooting Guides

Guide 1: Combating Oxidative Decomposition and Tar Formation

This is the most common failure mode. The key is to control the reactivity of the system.

Causality: The nitronium ion (NO₂⁺) is a powerful electrophile. In the presence of a highly activated ring, the reaction is extremely fast and exothermic. Localized temperature spikes can occur upon addition of the nitrating agent, leading to rapid decomposition.

Preventative Protocol:

  • Pre-cool: Dissolve Methyl Vanillate in a suitable solvent (e.g., acetic acid) and cool the solution to 0 °C in an ice-salt bath.

  • Slow Addition: Add the nitrating agent (e.g., a pre-cooled mixture of nitric acid and acetic acid) drop-by-drop using an addition funnel over a period of 30-60 minutes.

  • Vigorous Stirring: Ensure efficient stirring to dissipate heat and prevent localized "hot spots."

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction flask with a thermometer. Do not allow it to rise above 5-10 °C.[7]

Troubleshooting_Oxidation start High Reactivity of Phenolic Substrate problem PROBLEM: Oxidation & Tar Formation start->problem cause1 Aggressive Nitrating Agent (e.g., conc. H2SO4/HNO3) cause1->problem cause2 Poor Temperature Control (> 10°C) cause2->problem solution1 Use Milder Conditions (e.g., HNO3 in Acetic Acid) problem->solution1 Mitigates solution2 Maintain Low Temperature (0-5 °C) problem->solution2 Prevents solution3 Slow, Controlled Addition of Reagents problem->solution3 Controls

Caption: Logic diagram for troubleshooting oxidation.

Guide 2: Maximizing Regioselectivity for the 2-Nitro Isomer

Understanding the electronic landscape of the starting material is key to controlling where the nitro group adds.

Causality: The hydroxyl and methoxy groups donate electron density into the ring, creating nucleophilic centers at the ortho and para positions relative to their location. The hydroxyl group at C4 directs to C2 and C6. The methoxy group at C3 directs to C2 and C5. The positions are therefore activated in the following order: C2 > C6 > C5. The nitro group will preferentially add to the most activated, sterically accessible positions.

Caption: Analysis of substituent directing effects.

Strategies for Control:

  • Solvent Choice: The choice of solvent can influence the transition state energies for the formation of different isomers. Acetic acid is a common choice that often provides a good balance of reactivity and selectivity.

  • Protecting Groups: For ultimate control, though it adds steps, one could protect the highly activating hydroxyl group as an acetate ester. The acetyl group is less activating, which can temper the reaction and potentially improve selectivity. The group can be removed via hydrolysis after nitration.[4][9]

Validated Experimental Protocols

Protocol 1: Esterification of Vanillic Acid to Methyl Vanillate

This protocol details the synthesis of the starting material for the nitration step.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (10.0 g, 59.5 mmol).

  • Reagents: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Work-up: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A white precipitate of methyl vanillate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and dry in a vacuum oven.

  • Purity Check: The expected yield is typically >90%. Confirm identity and purity via melting point and ¹H NMR spectroscopy before proceeding.

Protocol 2: Optimized Nitration of Methyl Vanillate

This protocol is optimized to minimize oxidation and improve regioselectivity.

  • Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl Vanillate (5.0 g, 27.4 mmol) in glacial acetic acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (2.5 mL, ~59 mmol) to glacial acetic acid (10 mL) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of methyl vanillate over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 10 °C. [6]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Quenching: Slowly pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from methanol or an ethanol/water mixture to yield pure Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate as a pale yellow solid. Expected yield is 75-85%.

Data Summary: Impact of Reaction Conditions

The following table summarizes how different parameters can affect the outcome of the nitration reaction.

ParameterCondition A (Aggressive)Condition B (Mild/Optimized)Expected Outcome & Rationale
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Conc. HNO₃ in Acetic AcidCondition B is superior. The H₂SO₄ in A creates a higher concentration of the highly reactive nitronium ion, increasing the rate of both nitration and unwanted oxidation.[7][8]
Temperature Room Temperature (25 °C)0 - 5 °CCondition B is critical. Low temperatures slow down all reactions, but disproportionately slow the oxidation side reactions, leading to a cleaner product and higher yield.[6]
Reagent Addition Quick, single portionSlow, dropwise over 30+ minCondition B is essential for control. Slow addition prevents dangerous temperature spikes (exotherms) and maintains a low, steady concentration of the nitrating agent, favoring the desired reaction pathway.
Typical Yield < 50% (often with significant tar)75 - 85%The milder, more controlled conditions of B prevent decomposition of the starting material and product.

References

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3371-3373.
  • MDPI. (2020). Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. Retrieved from [Link]

  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]

  • Gangan, V. D., et al. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Zenodo. Retrieved from [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vanillic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Nitrosonium ion in the nitration of phenols. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • YouTube. (2023). reactions of phenol | nitration reaction. Retrieved from [Link]

  • nitro-ester-amid_simple. (2020). Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]

  • NIH. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.

Sources

Technical Support Center: Nitration of Methyl 4-Hydroxy-5-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methyl 4-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind the recommended protocols to ensure the successful synthesis of the desired product, methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of methyl 4-hydroxy-5-methoxybenzoate?

The major product from the nitration of methyl 4-hydroxy-5-methoxybenzoate is typically the result of electrophilic aromatic substitution directed by the activating hydroxyl and methoxy groups. The hydroxyl group is a powerful ortho, para-director, as is the methoxy group.[1][2] Given the substitution pattern, the primary product is expected to be methyl 4-hydroxy-5-methoxy-2-nitrobenzoate . The nitro group is directed to the position ortho to the hydroxyl group and meta to the methoxy and carboxylate groups.

However, several side products can form, including:

  • Dinitrated products: Over-nitration can lead to the introduction of a second nitro group on the aromatic ring.[3]

  • Oxidation products: The presence of nitric acid, a strong oxidizing agent, can lead to the formation of colored by-products, such as benzoquinones.[4][5]

  • Other regioisomers: While less favored, nitration at other positions on the ring can occur to a lesser extent.

Q2: Why is temperature control so critical during the nitration reaction?

Temperature control is paramount for several reasons. Firstly, the nitration of highly activated rings like phenols is a strongly exothermic reaction.[6] Poor temperature control can lead to a runaway reaction, significantly increasing the formation of undesirable side products, including dinitrated and polymeric materials.[3][5] Secondly, higher temperatures favor oxidation of the phenolic substrate by nitric acid, resulting in the formation of colored impurities and reducing the overall yield of the desired product.[4] For optimal results, the reaction should be maintained at a low temperature, typically between 0-10 °C, especially during the addition of the nitrating agent.[6]

Q3: What is the role of sulfuric acid in the nitrating mixture?

In many nitration reactions, a mixture of nitric acid and sulfuric acid is used. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8][9] The nitronium ion is the active electrophile that attacks the electron-rich aromatic ring.[7][8][9] For highly activated substrates like phenols, dilute nitric acid may be sufficient for nitration, but the inclusion of sulfuric acid ensures the generation of a high concentration of the nitronium ion, driving the reaction to completion.[7][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired product and formation of a dark, tarry substance. Oxidation of the starting material. Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures.[4][5]Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent. Use a more dilute solution of nitric acid. Consider alternative nitrating agents that are less oxidizing, such as metal nitrates in the presence of an acid catalyst.[11][12]
Presence of significant amounts of dinitrated products. Over-nitration due to harsh reaction conditions. The activating effect of the hydroxyl and methoxy groups makes the ring susceptible to further nitration.[3]Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and with efficient stirring to avoid localized high concentrations. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Formation of multiple isomers. Loss of regioselectivity. While the 2-nitro isomer is favored, other isomers can form under certain conditions.The choice of solvent can influence regioselectivity.[13] Running the reaction at a lower temperature can enhance selectivity. Consider using a milder nitrating agent which can be more selective.[14][15]
Incomplete reaction, with starting material remaining. Insufficient nitrating agent or deactivation of the nitronium ion. Ensure the correct stoichiometry of the nitrating agent. Make sure the sulfuric acid used is concentrated and the nitric acid has not decomposed. The nitrating mixture should ideally be freshly prepared.[16]

Experimental Workflow and Methodologies

Workflow for Nitration of Methyl 4-hydroxy-5-methoxybenzoate

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 4-hydroxy-5- methoxybenzoate in suitable solvent (e.g., Acetic Acid) cooling Cool to 0-5 °C start->cooling addition Slow, dropwise addition of Nitrating Mix to substrate (maintain 0-5 °C) cooling->addition nitrating_mix Prepare Nitrating Mix: HNO₃ + H₂SO₄ (conc.) at 0-5 °C nitrating_mix->addition stirring Stir at low temperature (monitor by TLC) addition->stirring quench Quench reaction (e.g., pour onto ice) stirring->quench filtration Filter crude product quench->filtration wash Wash with cold water filtration->wash recrystallization Recrystallize from a suitable solvent (e.g., Ethanol/Water) wash->recrystallization drying Dry the purified product recrystallization->drying product Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate drying->product

Caption: General workflow for the nitration of methyl 4-hydroxy-5-methoxybenzoate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-hydroxy-5-methoxybenzoate (1 equivalent) in glacial acetic acid. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath. The mixture should be prepared fresh before use.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Mechanistic Insights: Side Product Formation

Oxidative Degradation Pathway

OxidationPathway phenol Methyl 4-hydroxy- 5-methoxybenzoate phenoxy_radical Phenoxy Radical phenol->phenoxy_radical [HNO₃] Oxidation quinone Benzoquinone Derivative (Colored Impurity) phenoxy_radical->quinone Further Oxidation

Caption: Simplified pathway for the formation of oxidative side products.

The phenolic hydroxyl group is susceptible to oxidation by nitric acid, leading to the formation of a phenoxy radical.[4] This radical can then undergo further reactions to form colored benzoquinone derivatives, which are common impurities in the nitration of phenols.[4]

Regioselectivity and Dinitration

Regioselectivity substrate Methyl 4-hydroxy- 5-methoxybenzoate major_product Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate (Major) substrate->major_product + NO₂⁺ (Ortho to -OH) other_isomers Other Regioisomers (Minor) substrate->other_isomers + NO₂⁺ (Less Favored) dinitrated_product Dinitrated Product (Side Product) major_product->dinitrated_product + NO₂⁺ (Harsh Conditions)

Sources

Troubleshooting low yield in "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a key intermediate in various research and development applications. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to resolve common issues like low yield and impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common difficulties encountered during the nitration of the substituted phenolic ester precursor.

Q1: My overall yield of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is consistently low. What are the primary factors I should investigate?

A low yield is a systemic issue that can stem from several stages of the process. The most common culprits are:

  • Suboptimal Temperature Control: This is the single most critical factor. The starting material is a phenol, which possesses a highly activated aromatic ring due to the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups.[1] Elevated temperatures can lead to a cascade of side reactions, including polynitration and oxidation, which significantly reduce the yield of the desired mono-nitro product and often produce tarry substances.[2][3]

  • Poor Regioselectivity: The precursor has multiple activated sites for nitration. The formation of undesired isomers, such as the 6-nitro or dinitro products, directly consumes the starting material and complicates purification, leading to apparent low yields of the target isomer.

  • Inadequate Nitrating Agent Preparation/Addition: The nitronium ion (NO₂⁺) is the active electrophile, generated from the reaction between nitric acid and sulfuric acid.[4][5] This mixture is highly exothermic and must be prepared correctly (pre-chilled) and added very slowly to the substrate solution to maintain low temperatures.[6][7]

  • Product Loss During Workup: Significant amounts of the product can be lost during the quenching, filtration, and washing steps if not performed correctly. For instance, washing with a solvent in which the product has moderate solubility will dissolve and discard a portion of your yield.[8]

Q2: I'm observing a mixture of nitrated isomers in my final product. How can I improve the regioselectivity to favor the 2-nitro position?

Achieving high regioselectivity is a classic challenge in electrophilic aromatic substitution. The substitution pattern on your starting material, Methyl 4-hydroxy-5-methoxybenzoate, creates a complex directive landscape.

  • -OH group (at C4): A powerful activating ortho-, para-director. It directs towards positions 2 and 6.

  • -OCH₃ group (at C5): An activating ortho-, para-director. It directs towards positions 6 and 4 (position 4 is already substituted).

  • -COOCH₃ group (at C1): A deactivating meta-director. It directs towards positions 3 and 5 (position 5 is already substituted).

The desired 2-nitro product is ortho to the strongly activating hydroxyl group. However, the 6-position is ortho to both the hydroxyl and methoxy groups, making it electronically very favorable. To favor the 2-position, you must leverage steric hindrance and kinetic control.

  • Maintain Low Temperatures (0–5 °C): Lower temperatures favor kinetic control, which can enhance selectivity for the less sterically hindered position or the position with the lowest activation energy barrier.[6]

  • Slow Reagent Addition: Adding the nitrating mixture dropwise over an extended period keeps the concentration of the highly reactive nitronium ion low at any given moment.[9] This minimizes the chances of reaction at less-favored but still active sites and reduces the risk of dinitration.

Diagram: Directing Effects on the Aromatic Ring

Caption: Competing electronic influences on the precursor ring.

Q3: My reaction mixture turns dark brown or black and forms a tar-like substance. What is causing this and how can I prevent it?

This is a classic sign of oxidation. Phenolic compounds are susceptible to oxidation by nitric acid, especially under concentrated and/or heated conditions.[3] The formation of these polymeric, tarry materials consumes your starting material and makes product isolation extremely difficult.

Prevention is key:

  • Strict Temperature Control: Do not allow the reaction temperature to rise above 10 °C, and ideally keep it in the 0–5 °C range during the nitrating agent addition.[7] Use an efficient ice-salt bath if necessary.

  • Use High-Purity Reagents: Ensure your starting material and acids are pure. Impurities can sometimes catalyze decomposition and oxidation reactions.

  • Ensure Anhydrous Conditions (Initially): While the reaction produces water, starting with concentrated acids and dry glassware minimizes side reactions that can be promoted by excess water.[3]

Q4: How can I effectively monitor the reaction to ensure it has gone to completion without forming excess byproducts?

Relying on a fixed reaction time can be inefficient. The best method for monitoring is Thin Layer Chromatography (TLC) .[6][10]

TLC Monitoring Protocol:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material (Methyl 4-hydroxy-5-methoxybenzoate).

    • Lane 2 (Reaction Mixture): Carefully take a tiny aliquot from the reaction mixture with a capillary tube. Immediately quench it in a small vial containing a bit of ice and ethyl acetate. Use the ethyl acetate layer for spotting.

  • Elution: Develop the plate in a suitable solvent system (e.g., a 3:1 mixture of Hexane:Ethyl Acetate). Adjust the ratio as needed to get good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has completely disappeared. If you let the reaction run for too long after this point, you risk the formation of dinitro compounds (which would appear as even lower Rf spots).

Q5: I'm having difficulty purifying the crude product. What is the most effective purification strategy?

Purification aims to remove unreacted starting material, isomeric byproducts, and any degradation products. A multi-step approach is often best.

  • Initial Wash: After filtering the crude solid post-quenching, wash it thoroughly with ice-cold water to remove residual acids. Then, perform a quick wash with a small amount of ice-cold methanol or ethanol .[8][11] This helps remove more soluble impurities without dissolving a significant amount of your desired product.

  • Recrystallization: This is the most powerful technique for purifying the solid product.

    • Solvent Choice: An ethanol/water mixture is an excellent choice for this type of molecule.[7] Methanol can also be effective.[12]

    • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. The goal is to create a saturated solution. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

If recrystallization fails to separate stubborn isomers, column chromatography on silica gel is the definitive, albeit more labor-intensive, alternative.[13]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

1. Preparation of the Nitrating Mixture
  • In a dry conical flask, add 5 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly and dropwise , with constant swirling, add 5 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid.

  • Keep this "mixed acid" solution in the ice bath until use.

2. Nitration Reaction
  • Dissolve 5.0 g of Methyl 4-hydroxy-5-methoxybenzoate in 10 mL of concentrated sulfuric acid in a separate, larger flask. Stir until fully dissolved.

  • Cool this substrate solution to 0 °C in an ice-water bath.

  • Using a dropping funnel or a Pasteur pipette, add the chilled nitrating mixture to the substrate solution extremely slowly (drop-by-drop) over a period of 30-45 minutes.

  • CRITICAL: Ensure the internal temperature of the reaction mixture does not rise above 10 °C at any point during the addition.[3] Vigorous stirring is essential.

  • After the addition is complete, let the reaction stir in the ice bath for an additional 30 minutes. Monitor progress with TLC.

3. Workup and Isolation
  • In a large beaker (e.g., 600 mL), place approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.[7] A solid precipitate should form.

  • Allow the ice to melt completely.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with two portions of 50 mL ice-cold deionized water.

  • Press the solid as dry as possible on the funnel.

4. Purification
  • Transfer the crude solid to a flask for recrystallization.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Add hot water dropwise until persistent cloudiness is observed.

  • Add a few drops of hot ethanol to clarify the solution.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath for 20 minutes.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry thoroughly.

Diagram: Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄) C 3. Cool both to 0°C A->C B 2. Prepare Substrate Solution (Starting Material + H₂SO₄) B->C D 4. Add Nitrating Mix to Substrate (Slowly, <10°C) C->D E 5. Stir at 0°C & Monitor by TLC D->E F 6. Quench on Ice E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold H₂O G->H I 9. Recrystallize (Ethanol/Water) H->I J 10. Final Filtration & Drying I->J

Caption: Step-by-step workflow for the synthesis.

Quantitative Data Summary
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Temperature > 15 °CLow yield, tar formation, dinitration[1][2]0–10 °C Minimizes oxidation and side reactions in the highly activated ring.[6]
Reagent Addition Rapid (all at once)Exothermic spike, loss of control, byproductsSlow, dropwise (30+ min) Maintains low temperature and low [NO₂⁺], improving selectivity.[7]
Workup Wash Room temp. solventSignificant product lossIce-cold H₂O & EtOH/H₂O Minimizes solubility of the product in the wash solvent.[8]
Reaction Monitoring Fixed timeIncomplete reaction or over-reactionTLC until SM is consumed Ensures reaction completion without allowing time for byproduct formation.[10]
References
  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?[Link]

  • ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions?[Link]

  • Proprep. (n.d.). What role do HNO3 and H2SO4 play in the nitration of aromatic compounds?[Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Homework.Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?[Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • StackExchange. (2016). Why is mononitration of phenol carried out at low temperatures?[Link]

  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • MDPI. (2008). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • YouTube. (2015). Nitration of Methyl Benzoate. [Link]

  • Chemistry Stack Exchange. (2018). Nitrosonium ion in the nitration of phenols. [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols?[Link]

  • ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Indian Academy of Sciences. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • University of the West Indies. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • YouTube. (2020). Nitration of Methyl Benzoate. [Link]

  • YouTube. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. [Link]

Sources

Optimizing reaction conditions for "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. As an experienced application scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and optimize your outcomes.

The synthesis of this molecule is a classic example of electrophilic aromatic substitution on a highly substituted benzene ring. The primary challenge lies not in the nitration itself, but in controlling the regioselectivity to favor the desired C2 isomer over other potential products. The interplay between the activating, ortho, para-directing hydroxyl and methoxy groups and the deactivating, meta-directing methyl ester group makes this a fascinating and instructive synthesis.

Section 1: Reaction Fundamentals & Regioselectivity Challenges

Before attempting the synthesis, it is crucial to understand the electronic factors that govern the reaction's outcome. The starting material, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), has three substituents that influence the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • -OH (Hydroxyl) Group: A very strong activating group that directs incoming electrophiles to the ortho and para positions (C2 and C6, as C4 is blocked).

  • -OCH₃ (Methoxy) Group: A strong activating group, also directing ortho and para (C2 and C4, as C6 is less favored due to sterics from the adjacent ester).

  • -COOCH₃ (Methyl Ester) Group: A deactivating group that directs incoming electrophiles to the meta position (C3 and C5).

The combined effect of the powerful -OH and -OCH₃ groups overwhelmingly directs the substitution to the positions ortho to them. The primary challenge is that both C2 and C6 are activated. However, the position at C2 is electronically favored due to activation from both the -OH and -OCH₃ groups.

Caption: Activating vs. Deactivating group influence.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yielded a dark, tarry substance instead of the expected solid product. What went wrong?

This is a frequent issue when nitrating phenols and is almost always related to the reaction temperature.

  • Causality: The hydroxyl group makes the aromatic ring extremely electron-rich and thus highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[1] At elevated temperatures, oxidative side reactions and polymerization can occur, leading to the formation of intractable tars.[1] Furthermore, the reaction is highly exothermic, and without adequate cooling, the temperature can rise uncontrollably.

  • Solution Pathway:

    • Strict Temperature Control: Maintain the reaction temperature below 5-10°C throughout the addition of the nitrating mixture. Use an ice-salt bath for more effective cooling.[2][3]

    • Slow, Dropwise Addition: Add the pre-cooled nitrating mixture very slowly (drop-by-drop) to the solution of methyl vanillate in sulfuric acid.[4][5] This allows the heat generated by the reaction to dissipate without causing a significant temperature spike.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to promote even heat distribution and prevent localized "hot spots."

Question 2: My final product is a mixture of isomers, with a significant amount of the 6-nitro isomer. How can I improve selectivity for the desired 2-nitro product?

Achieving high regioselectivity is the central challenge of this synthesis. The formation of the 6-nitro isomer is a common competing pathway.

  • Causality: While the C2 position is electronically favored, the C6 position is also strongly activated by the para hydroxyl group. The choice of nitrating agent and solvent system can influence the ortho:para isomer ratio.[6] Steric hindrance can also play a role; bulkier nitrating systems may favor the less-hindered C6 position.

  • Solution Pathway:

    • Choice of Solvent/Acid: The standard H₂SO₄/HNO₃ mixture is effective but may not be the most selective. A system using nitric acid in a mixture of acetic acid and acetic anhydride can sometimes offer different selectivity profiles.[7][8]

    • Alternative Nitrating Agents: For highly activated systems, milder nitrating agents can provide better control. Consider reagents like ferric nitrate in an ionic liquid or aluminum nitrate on silica, which have been shown to provide high regioselectivity in the nitration of other phenols.[9]

    • Temperature Gradient: Lowering the reaction temperature to 0°C or even slightly below can sometimes enhance selectivity by favoring the electronically preferred product (C2) over the sterically influenced one.

G problem problem cause cause solution solution A Problem: Mixture of Isomers (2-Nitro and 6-Nitro) B1 Cause 1: Standard nitrating agent (HNO3/H2SO4) lacks sufficient selectivity. A->B1 B2 Cause 2: Competing electronic activation at C2 and C6 positions. A->B2 C1 Solution 1: Explore alternative nitrating systems (e.g., Fe(NO3)3, Al(NO3)3/Silica). B1->C1 C2 Solution 2: Modify solvent system (e.g., Acetic Anhydride). B1->C2 C3 Solution 3: Optimize temperature. Lower temps (0°C) may favor the electronic product. B2->C3

Caption: Troubleshooting logic for poor regioselectivity.

Question 3: I am observing dinitrated byproducts in my crude product analysis. How can I prevent this?

The presence of two strong activating groups makes the ring susceptible to a second nitration if conditions are not carefully managed.

  • Causality: Although the first nitro group is strongly deactivating, the combined activating power of the -OH and -OCH₃ groups can still make the ring reactive enough for a second substitution, especially if there is an excess of the nitrating agent or if the reaction temperature is too high.[10]

  • Solution Pathway:

    • Control Stoichiometry: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of nitric acid relative to the methyl vanillate. A large excess should be avoided.

    • Maintain Low Temperature: As with preventing tar formation, keeping the temperature below 10°C is critical. The energy barrier for the second nitration is higher, and low temperatures will significantly disfavor this subsequent reaction.[11]

    • Limit Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto ice.[4] Over-extending the reaction time provides more opportunity for side reactions to occur.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is concentrated sulfuric acid necessary in the nitrating mixture?

    • A: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[10][12][13] Benzene rings, even activated ones, are generally not nucleophilic enough to react with nitric acid directly at a reasonable rate.[4]

  • Q: What is the best workup procedure after the reaction is complete?

    • A: The standard and most effective procedure is to pour the entire reaction mixture carefully onto a large amount of crushed ice with stirring.[4][14] This accomplishes three things simultaneously: it quenches the reaction, precipitates the organic product (which is insoluble in water), and dilutes the highly corrosive acid mixture for safer handling. The solid product can then be collected by vacuum filtration.

  • Q: My product is an off-white or yellow solid after filtration. How should I purify it?

    • A: Recrystallization is the most common and effective method for purifying the crude product.[2] Methanol or ethanol are often suitable solvents.[5] The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities behind in the solution. If isomeric impurities are significant and co-crystallize, column chromatography on silica gel may be required for complete separation.[15][16]

Section 4: Optimized Protocol & Data

This protocol is a synthesis of best practices derived from standard procedures for the nitration of activated aromatic systems.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Table 1: Reagents and Optimized Conditions
ParameterRecommended Value / ReagentRationale & Key Considerations
Starting Material Methyl 4-hydroxy-3-methoxybenzoateEnsure high purity (>98%) to avoid side reactions from impurities.
Solvent/Catalyst Concentrated Sulfuric Acid (98%)Acts as both solvent and catalyst for nitronium ion formation.[3]
Nitrating Agent Concentrated Nitric Acid (68-70%)The source of the electrophile.
Molar Ratio (HNO₃) 1.05 - 1.1 equivalentsA slight excess ensures complete reaction without promoting dinitration.
Addition Temperature 0 - 5 °CCritical for preventing oxidative degradation and side reactions.[8]
Reaction Temperature 0 - 10 °CMaintaining a low temperature throughout is key to high yield and purity.[14]
Reaction Time 30 - 60 minutes post-additionMonitor by TLC to avoid prolonged reaction times.
Workup Quenching on iceSafest and most effective method for product precipitation and reaction stoppage.[4]
Purification Recrystallization (Methanol)Effective for removing minor impurities and achieving high purity.[5]
Detailed Synthesis Protocol

Safety Note: This reaction involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[14] The reaction is exothermic and requires careful temperature control.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxy-3-methoxybenzoate (5.0 g, 27.4 mmol).

  • Dissolution & Cooling: Place the flask in an ice-salt bath. Slowly add 15 mL of cold, concentrated sulfuric acid to the flask with vigorous stirring. Continue stirring until all the solid has dissolved and the solution temperature is between 0-5°C.

  • Nitrating Mixture Preparation: In a separate, clean and dry 50 mL flask, carefully add 6 mL of concentrated sulfuric acid. Cool this flask in the ice-salt bath. Once cold, slowly add 1.3 mL (approx. 28.8 mmol, 1.05 eq) of concentrated nitric acid dropwise with swirling. Keep this nitrating mixture in the ice bath until use.

  • Nitration Reaction: Using a dropping funnel or a glass pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl vanillate over a period of 20-30 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot has disappeared.

  • Quenching & Isolation: Prepare a 400 mL beaker containing approximately 100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with constant stirring. A yellow solid should precipitate.

  • Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: Transfer the crude, damp solid to a clean flask. Perform recrystallization from a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZO
  • Methyl 3-methoxy-4-nitrobenzo
  • Supporting Information for public
  • Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. Benchchem.
  • Electrophilic Aromatic Substitutions (2)
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. DergiPark.
  • de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic substitution: nitration and halogenation.
  • nitration of arom
  • Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
  • Nitr
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2014).
  • What is the synthesis of methyl 3-nitrobenzo
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on proton
  • The nitr
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitration of Substituted Aromatic Rings and R
  • Nitr
  • Experiment 7: Nitration of Methyl Benzo
  • Preparation method of 3-methoxy-2-nitrobenzoate.
  • Nitration of methyl benzo
  • Aromatic 3a.

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Technical Support Center: Purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This important intermediate, often synthesized via the nitration of methyl vanillate, presents unique purification hurdles due to its specific functional groups and the potential for isomeric byproducts. This document provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and enhance product purity.

Understanding the Molecule and the Challenge

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a multi-functionalized aromatic compound. Its purification is complicated by:

  • Polarity: The presence of a phenolic hydroxyl group, a nitro group, a methoxy group, and a methyl ester imparts significant polarity.

  • Isomeric Impurities: The nitration of its precursor can lead to the formation of positional isomers, which often have very similar physical properties to the desired product, making separation difficult.

  • Thermal Sensitivity: Nitroaromatic compounds can be thermally sensitive, necessitating care during solvent evaporation and drying.[1]

Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in a question-and-answer format.

Recrystallization Issues

Question 1: My product won't crystallize from solution, or the yield is very low.

Answer: This is a frequent issue, often stemming from the choice of solvent or an inappropriate solvent volume.

  • Causality: For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If the compound remains soluble at low temperatures, no crystals will form. Conversely, if too much solvent is used, the solution will not become saturated upon cooling.

  • Troubleshooting Steps:

    • Solvent Selection: "Like dissolves like" is a guiding principle. Given the polar nature of your compound, polar solvents or a mixed-solvent system are recommended.

    • Solvent System Optimization: If a single solvent is ineffective, a two-solvent system is often successful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

    • Volume Reduction: If you suspect too much solvent was added, carefully evaporate a portion of it and attempt to cool the solution again.

    • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Recommended Recrystallization Solvent Systems:

Solvent SystemRatio (v/v)Rationale
Ethanol/WaterStart with minimal hot ethanol, add water dropwiseBalances polarity; the hydroxyl group provides good solubility in hot ethanol, while water acts as an anti-solvent.[2][3]
Methanol/WaterStart with minimal hot methanol, add water dropwiseSimilar to ethanol/water, methanol is a polar solvent that can effectively dissolve the compound when hot.
Dichloromethane/HexaneStart with minimal warm DCM, add hexane dropwiseA less polar option that can be effective if non-polar impurities are present.

Question 2: My recrystallized product is still impure, showing multiple spots on TLC.

Answer: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.

  • Causality: The impurities, likely positional isomers, have similar solubility profiles to your desired product in the selected solvent system.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Experiment with different solvent systems from the table above. A different polarity balance may provide better separation.

    • Slow Cooling: Allow the crystallization flask to cool to room temperature undisturbed before placing it in an ice bath. Slow crystal growth often results in higher purity.

    • Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Consider Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is the recommended next step.

Column Chromatography Issues

Question 3: I'm having trouble separating my product from a close-running impurity on a silica gel column.

Answer: This is a common challenge when dealing with isomeric impurities. The key is to optimize the mobile phase to exploit subtle differences in polarity.

  • Causality: The product and impurity have very similar affinities for the silica gel stationary phase and the mobile phase. The phenolic hydroxyl group, in particular, can lead to strong interactions with the acidic silica gel, sometimes causing tailing of spots on TLC.[4]

  • Troubleshooting Workflow:

    Column_Chromatography_Troubleshooting start Start: Poor Separation on Silica Column check_tlc Analyze TLC of Crude Mixture start->check_tlc select_solvent Select Initial Eluent System (e.g., Hexane:Ethyl Acetate) check_tlc->select_solvent run_column Run Column with Gradient Elution select_solvent->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions good_sep Good Separation Achieved analyze_fractions->good_sep Success bad_sep Separation Still Poor analyze_fractions->bad_sep Failure adjust_polarity Adjust Eluent Polarity: - Decrease polarity for faster elution - Increase polarity for slower elution bad_sep->adjust_polarity add_modifier Add a Modifier to the Eluent (e.g., 0.5% Acetic Acid) bad_sep->add_modifier adjust_polarity->run_column why_modifier Why? Acetic acid can suppress the de-protonation of the phenolic hydroxyl group, reducing tailing and improving peak shape. add_modifier->why_modifier rerun_column Re-run Column with Optimized Eluent add_modifier->rerun_column rerun_column->analyze_fractions

    Caption: Troubleshooting workflow for column chromatography.

  • Recommended Eluent Systems for Silica Gel Chromatography:

Solvent SystemStarting Ratio (v/v)Rationale
Hexane:Ethyl Acetate9:1 to 7:3A standard system with tunable polarity. Increase ethyl acetate concentration to increase polarity.
Dichloromethane:Methanol99:1 to 95:5Methanol is a very polar solvent, so only a small amount is needed to significantly increase the eluent's polarity.
Toluene:Acetone:Formic Acid4.5:4.5:1A more complex system that can be effective for separating phenolic compounds.[5]

Question 4: My product seems to be degrading on the column.

Answer: This can occur due to the acidic nature of silica gel or prolonged exposure to solvents.

  • Causality: The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel, potentially catalyzing degradation, especially if the compound is sensitive.

  • Troubleshooting Steps:

    • Use Neutralized Silica: Consider using silica gel that has been washed with a base (e.g., triethylamine in the eluent) and then re-equilibrated, although this can alter the elution profile.

    • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[4]

    • Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities I need to remove?

A1: The most probable major impurity is Methyl 6-hydroxy-5-methoxy-2-nitrobenzoate, formed during the nitration of the aromatic ring. Depending on the reaction conditions, dinitrated products could also be present.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool.[7] Use a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to get good separation between your starting material, product, and impurities. A UV lamp is required for visualization as these compounds are typically UV-active.

Q3: My purified product is a yellow solid. Is this normal?

A3: Yes, many nitroaromatic compounds are pale yellow solids. However, a dark yellow or brown color may indicate the presence of impurities. The melting point is a good indicator of purity; the pure product should have a sharp melting range.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Nitroaromatic compounds should be handled with care as some can be toxic or thermally unstable.[1][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid heating the compound to high temperatures, especially in a sealed container.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add deionized water dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in the desired eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting with the starting solvent system, applying pressure to achieve a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Flow for Purification Strategy:

Purification_Strategy start Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis recrystallization Attempt Recrystallization (e.g., Ethanol/Water) tlc_analysis->recrystallization check_purity_recryst Check Purity by TLC & Melting Point recrystallization->check_purity_recryst pure_product Pure Product check_purity_recryst->pure_product Purity Acceptable impure_recryst Still Impure check_purity_recryst->impure_recryst Purity Not Acceptable column_chrom Perform Column Chromatography impure_recryst->column_chrom check_purity_column Analyze Fractions and Check Purity column_chrom->check_purity_column check_purity_column->pure_product Pure Fractions Identified impure_column Impure Fractions check_purity_column->impure_column Impure Fractions recycle Recycle Impure Fractions or Re-column impure_column->recycle

Caption: A logical workflow for the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

References

  • Robinson, R. A. (1966). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(1), 43-46. [Link]

  • NOP - New Organic Process Chemistry. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Process for preparation of a nitrophenol. (2008).
  • Myerson, A. S., et al. (2011). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 13(19), 5789-5794. [Link]

  • Process for the purification of p-nitrophenol. (1976).
  • Politzer, P., Seminario, J. M., & Bolduc, P. R. (1989). A Proposed Interpretation of the Destabilizing Effect of Hydroxyl Groups on Nitroaromatic Molecules.
  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (2000). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 64(3), 553-587. [Link]

  • Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 29(4), 837-843.
  • ResearchGate. (2016). Nitration of Methyl Benzoate. [Link]

  • Sharma, A., et al. (2017). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. Journal of Traditional and Complementary Medicine, 7(4), 432-438. [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

  • Wu, S., et al. (2020). Effect of the interaction of phenolic hydroxyl with the benzene rings on lignin pyrolysis. Bioresource Technology, 309, 123351.
  • Wang, S., & Li, H. (2021). NO3·-Initiated Gas-Phase Formation of Nitrated Phenolic Compounds in Polluted Atmosphere. Environmental Science & Technology, 55(5), 2899-2907. [Link]

  • ResearchGate. (n.d.). Detection of phenolic acids. (A) TLC chromatogram, detection with.... [Link]

  • Request PDF. (n.d.). Formation of nitro(so) by-products of concern from the treatment of phenolic compounds by hydroxylamine enhanced Fe(II)/peroxymonosulfate process. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Process for removing phenolic hydroxyl group from phenolic compounds. (1972).

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Technical Support Center: Purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with isomeric impurities during their synthesis and purification processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Introduction: The Challenge of Isomeric Impurities

The synthesis of highly substituted aromatic compounds like Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate often involves electrophilic aromatic substitution, specifically nitration. The directing effects of the substituents on the benzene ring, while favoring the desired product, can also lead to the formation of constitutional isomers. These isomers often have very similar physical properties, making their separation a significant challenge. This guide will provide a systematic approach to identifying and removing these impurities.

The primary isomeric impurity of concern is Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate , arising from nitration at the alternative ortho position to the powerful hydroxyl directing group. Other potential, though less likely, regioisomers may also be present in trace amounts.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of the crude product shows more than the expected number of aromatic signals. What are these extra peaks?

A1: The presence of additional aromatic signals strongly suggests the presence of isomeric impurities. The key to identifying these impurities lies in understanding the directing effects of the substituents on the aromatic ring during the nitration step. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing groups, while the methyl ester (-COOCH₃) is a meta-directing group. The desired product has the nitro group at the 2-position, ortho to the hydroxyl group. The most likely isomeric byproduct is nitration at the 6-position, also ortho to the hydroxyl group.

  • Expected Signals for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate: You should see two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions.

  • Signals from Isomeric Impurities: An additional set of aromatic signals, likely doublets or singlets depending on the specific isomer, indicates the presence of these byproducts. The chemical shifts of these protons will be slightly different from those of your target molecule due to the different electronic environment. A detailed analysis of coupling constants and chemical shifts, potentially with the aid of 2D NMR techniques like COSY and HMBC, can help in the definitive assignment of these impurity signals.[1][2][3][4][5]

Q2: I'm seeing a streak on my TLC plate instead of a clean spot. What does this mean and how can I fix it?

A2: Streaking on a Thin Layer Chromatography (TLC) plate usually indicates one of several issues:

  • Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.

  • Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move with the solvent front without proper partitioning with the stationary phase. Conversely, if the solvent is not polar enough, the compound may not move from the baseline. You may need to optimize your mobile phase. For nitroaromatic compounds, solvent systems like hexane:ethyl acetate or toluene:acetone are good starting points.[6][7][8]

  • Sample Acidity/Basicity: The phenolic hydroxyl group in your compound is acidic. If your TLC plate has a basic character, or if there are basic impurities in your sample or solvent, it can lead to interactions that cause streaking. Adding a small amount of acetic acid to your mobile phase can often resolve this issue by ensuring the phenol remains protonated.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q3: My recrystallization attempt resulted in an oil, not crystals. What should I do?

A3: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution above its melting point. Here are several troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Use a More Dilute Solution: You may have a supersaturated solution. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.

  • Change the Solvent System: The chosen solvent may not be ideal. A mixed solvent system can be effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[9][10][11]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a more in-depth, step-by-step guide to tackling the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Step 1: Initial Assessment by Thin Layer Chromatography (TLC)

Before attempting a large-scale purification, it is crucial to assess the purity of your crude product and to develop a suitable separation method using TLC.

Protocol: Analytical TLC of Crude Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Prepare the Sample: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or acetone.

  • Spot the Plate: Use a capillary tube to spot a small amount of your dissolved sample onto the TLC plate baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point is a 7:3 mixture of hexane and ethyl acetate. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings of your compound and its isomers should be UV active.

  • Analyze the Results: A pure compound should give a single spot. The presence of multiple spots indicates impurities. The R_f value (retention factor) of each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Your target compound is relatively polar due to the hydroxyl group, while the isomeric impurities may have slightly different polarities.

Step 2: Purification by Column Chromatography

If TLC analysis indicates the presence of impurities, column chromatography is an effective method for separation on a larger scale.[12][13]

Protocol: Flash Column Chromatography

  • Select the Stationary and Mobile Phases: Based on your TLC results, choose a solvent system that gives good separation between your desired product and the impurities (a ΔR_f of at least 0.2 is ideal). For this compound, silica gel is a suitable stationary phase.

  • Pack the Column: Pack a glass column with silica gel using the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the top of the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the Column: Run the mobile phase through the column and collect fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to determine which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Step 3: Final Purification by Recrystallization

After column chromatography, a final recrystallization step can be performed to obtain a highly pure, crystalline product.

Protocol: Recrystallization

  • Choose a Suitable Solvent: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds like this, alcohols (like ethanol or isopropanol) or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are often effective.[9][10][11][14]

  • Dissolve the Compound: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool to Crystallize: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the Crystals: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Step 4: Purity Confirmation

After purification, it is essential to confirm the purity and identity of your final product.

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Compare the observed melting point with the literature value.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The spectra should be clean, with the correct chemical shifts, multiplicities, and integrations for your target molecule.[1][2][3][4][5]

  • Mass Spectrometry: Confirm the molecular weight of your compound.

  • Infrared Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present (e.g., -OH, -NO₂, C=O, C-O).

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the purification workflow and a decision-making process for common challenges.

Workflow for Impurity Removal

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis & Strategy cluster_purification Purification Steps cluster_verification Purity Verification cluster_end Final Product Crude Crude Product (Mixture of Isomers) TLC TLC Analysis - Assess Purity - Optimize Solvent System Crude->TLC Sample Column Column Chromatography (Bulk Separation) TLC->Column Optimized Conditions Recrystal Recrystallization (Final Polishing) Column->Recrystal Partially Purified Product Analysis Purity & Identity Confirmation - NMR - Melting Point - MS Recrystal->Analysis Crystalline Solid Pure Pure Crystalline Product Analysis->Pure Verified

Caption: A typical workflow for the purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered TLC_Problem Poor TLC Separation? Start->TLC_Problem Recrystal_Problem Recrystallization Fails? Start->Recrystal_Problem Purity_Problem Still Impure after Column? Start->Purity_Problem Change_Solvent Adjust Mobile Phase Polarity TLC_Problem->Change_Solvent Yes Add_Acid Add Acetic Acid to Mobile Phase TLC_Problem->Add_Acid Yes Check_Loading Reduce Sample Concentration TLC_Problem->Check_Loading Yes Oil_Out Compound 'Oiling Out'? Recrystal_Problem->Oil_Out Yes No_Crystals No Crystals Form? Recrystal_Problem->No_Crystals Yes Repeat_Column Repeat Column with Shallower Gradient Purity_Problem->Repeat_Column Yes Recrystallize_Again Perform a Second Recrystallization Purity_Problem->Recrystallize_Again Yes Slow_Cool Cool Slowly Oil_Out->Slow_Cool Change_Solvent_Recrystal Try Mixed Solvent System Oil_Out->Change_Solvent_Recrystal No_Crystals->Change_Solvent_Recrystal Scratch_Flask Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Flask

Caption: A decision tree for troubleshooting common purification issues.

References

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  • "Recrystallization," University of California, Davis, Chemistry LibreTexts, accessed December 2023, [Link].

  • Japanese Patent JP2010248152A, "Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound," Google P
  • "Nitrobenzoic Acid," Ataman Kimya, accessed December 2023, [Link].

  • "Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography," J-Stage, accessed December 2023, [Link].

  • "A Guide to Selective Columns for Isomer Separation," Welch Materials, accessed December 2023, [Link].

  • "TLC of Nitroaromatic Compounds," U.S. Environmental Protection Agency, accessed December 2023, [Link].

  • "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate," ChemBK, accessed December 2023, [Link].

  • "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)," SpringerLink, accessed December 2023, [Link].

  • "Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation," MicroSolv Technology Corporation, accessed December 2023, [Link].

  • "Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid," Google P
  • Zhang, X. Q., et al. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian Journal of Chemistry, vol. 27, no. 3, 2015, pp. 1097-1099, [Link].

  • Mathews, R. G., et al. "Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC." Journal of Chromatographic Science, vol. 14, no. 7, 1976, pp. 305-308, [Link].

  • "Nitroaniline TLC," Scribd, accessed December 2023, [Link].

  • "Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate," Anasazi Instruments, accessed December 2023, [Link].

  • "Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate," Brainly, accessed December 2023, [Link].

  • "Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques," ResearchGate, accessed December 2023, [Link].

  • "Column Chromatography set up for separation of aliphatic, aromatic and polar fractions," ResearchGate, accessed December 2023, [Link].

  • "Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography," International Journal of Chemical and Physical Sciences, accessed December 2023, [Link].

  • "TLC Separation of Nitroanilines," Scribd, accessed December 2023, [Link].

  • "RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate," MDPI, accessed December 2023, [Link].

  • "how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.?" Study.com, accessed December 2023, [Link].

  • "¹H and ¹³C NMR Spectra of Substituted Benzoic Acids," The Royal Society of Chemistry, accessed December 2023, [Link].

  • "m-NITROBENZOIC ACID," Organic Syntheses, accessed December 2023, [Link].

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry, accessed December 2023, [Link].

  • "Recrystallization," Chemistry LibreTexts, accessed December 2023, [Link].

  • "recrystallization-2.doc.pdf," University of California, Los Angeles, Chemistry and Biochemistry, accessed December 2023, [Link].

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  • "Methyl 4,5-dimethoxy-2-nitrobenzoate," Chemsrc, accessed December 2023, [Link].

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Sources

"Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" degradation and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request to create a technical support center for , here is a comprehensive guide designed for researchers, scientists, and drug development professionals.

Technical Support Center: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

A Guide to Understanding and Preventing Degradation

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate?

A1: The degradation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is primarily influenced by its key functional groups: a phenolic hydroxyl group, a methoxy group, a nitro group, and a methyl ester. The main factors leading to degradation are:

  • pH: The phenolic hydroxyl group is susceptible to ionization at higher pH, which can increase the molecule's reactivity and susceptibility to oxidation.[1][2][3][4] Phenolic compounds are generally more stable in acidic to neutral conditions.[1]

  • Light Exposure: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[5][6][7] Photodegradation can lead to the reduction of the nitro group and other complex reactions.[5][7]

  • Temperature: Elevated temperatures can accelerate hydrolysis of the methyl ester and potentially lead to the decomposition of the nitro group. While the compound is relatively stable at room temperature, prolonged exposure to heat should be avoided.[8][9]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the degradation of the nitroaromatic and phenolic moieties.

Q2: How should I properly store Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate to ensure its stability?

A2: To maintain the long-term stability of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally at room temperature in an inert atmosphere.[10]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[8]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Ensure the container is well-sealed to prevent moisture absorption.[11]

Q3: I've noticed a color change in my sample of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?

A3: A color change is a common indicator of degradation. The formation of colored byproducts is often associated with the following:

  • Oxidation of the Phenolic Hydroxyl Group: Phenolic compounds can oxidize to form colored quinone-type structures, especially when exposed to air (oxygen) and light, or at elevated pH.[2][3]

  • Degradation of the Nitro Group: The nitro group can undergo various reactions, including reduction, which can lead to the formation of colored species. Photodegradation of nitroaromatic compounds can produce a variety of colored intermediates.[5]

If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable troubleshooting steps.

Issue 1: Inconsistent results in biological assays.

Potential Cause Explanation Troubleshooting Steps
Degradation in stock solution The compound may be degrading in the solvent used for your stock solution. The stability of phenolic esters can be highly dependent on the pH and nature of the solvent.[12]1. Prepare fresh stock solutions: Always prepare fresh stock solutions for your experiments. 2. Solvent selection: Use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. Avoid protic solvents, especially if they are not pH-controlled. 3. pH monitoring: If using aqueous buffers, ensure the pH is in the acidic to neutral range (pH < 7).[1] 4. Storage of solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Reaction with media components Components in your cell culture or assay media could be reacting with the compound.1. Perform a stability study in your media: Incubate the compound in the media under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze the sample at different time points by HPLC to check for degradation. 2. Simplify your assay buffer: If degradation is observed, try to identify the reactive component by systematically removing components from the buffer.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of the methyl ester The methyl ester can hydrolyze to the corresponding carboxylic acid, especially in the presence of water and at non-neutral pH. This will result in a more polar compound with a shorter retention time on a reverse-phase HPLC column.1. Check the pH of your mobile phase and sample diluent: Ensure they are compatible with the compound's stability. 2. Analyze for the carboxylic acid: If you suspect hydrolysis, obtain a standard of the corresponding carboxylic acid (4-hydroxy-5-methoxy-2-nitrobenzoic acid) to confirm the identity of the new peak. 3. Use aprotic solvents: Prepare samples in aprotic solvents immediately before analysis.
Photodegradation Exposure to UV light from laboratory lighting or during sample preparation can cause degradation. Nitroaromatic compounds are particularly susceptible to this.[5][7]1. Work under yellow light: Minimize exposure to UV and blue light by using yellow light filters or working in a dimly lit area. 2. Use amber vials: Protect samples and solutions from light at all times. 3. Analyze immediately: Analyze samples as quickly as possible after preparation.
Oxidative degradation The phenolic hydroxyl group is prone to oxidation.1. Degas solvents: Use degassed solvents for sample preparation and HPLC mobile phases to remove dissolved oxygen. 2. Consider antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) to the sample might be considered, but its compatibility with the downstream application must be verified.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate based on its chemical structure and the known reactivity of related compounds.

G cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation parent Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate hydrolysis_product 4-hydroxy-5-methoxy-2-nitrobenzoic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ photodegradation_product Reduced Nitro Group Species (e.g., nitroso, hydroxylamino) parent->photodegradation_product hv (Light) oxidation_product Quinone-type Structures parent->oxidation_product [O]

Caption: Plausible degradation pathways for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate under various stress conditions.

1. Materials:

  • Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated oven

  • UV light chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the stock solution solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing them to a control sample (stock solution stored at 4°C in the dark).

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be optimized for your specific system.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm and 280 nm

  • Column Temperature: 30°C

Data Summary

The following table summarizes the key factors affecting the stability of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Factor Effect on Stability Primary Functional Group Affected Potential Degradation Products
High pH (>8) Decreased stabilityPhenolic hydroxyl, Methyl esterQuinone-type species, Carboxylic acid
Low pH (<4) Potential for ester hydrolysisMethyl esterCarboxylic acid
UV Light Significant degradationNitro group, Phenolic ringReduced nitro species, various photoproducts
Elevated Temperature Accelerated degradationAll groups, primarily esterCarboxylic acid, various decomposition products
Oxidizing Agents DegradationPhenolic hydroxylQuinone-type species

Conclusion

By understanding the inherent chemical liabilities of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, researchers can take proactive steps to mitigate degradation. Proper storage, careful selection of experimental conditions, and routine analytical monitoring are essential for obtaining reliable and reproducible results. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the mechanistic rationale behind procedural steps, offering troubleshooting solutions and field-proven insights to ensure the success of your experiments.

Overview of the Synthesis

The most common and direct route to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is through the electrophilic aromatic substitution (nitration) of methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate). While seemingly straightforward, this reaction is fraught with potential pitfalls related to regioselectivity, reaction control, and product purification. The electronic properties of the three substituents on the aromatic ring—a strongly activating hydroxyl group, a moderately activating methoxy group, and a deactivating meta-directing methyl ester group—create a complex system that requires precise control to favor the desired 2-nitro isomer.

Core Synthesis Workflow

The following diagram outlines the fundamental transformation from the starting material to the purified final product.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) B Electrophilic Nitration (HNO₃ / H₂SO₄) A->B Nitrating Agent C Crude Product (Isomer Mixture) B->C Quenching on Ice D Purification (Recrystallization / Chromatography) C->D Separation E Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate (Pure) D->E Isolation

Caption: General workflow for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Troubleshooting Guide: Question & Answer Format

This section addresses specific, common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable troubleshooting steps.

Question 1: My reaction yielded a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 2-nitro product?

Answer: This is the most common pitfall. The formation of multiple isomers stems from the competing directing effects of the substituents on the methyl vanillate ring.

  • -OH (hydroxyl): A powerful activating, ortho, para-directing group.

  • -OCH₃ (methoxy): An activating, ortho, para-directing group.

  • -COOCH₃ (methyl ester): A deactivating, meta-directing group.

The desired product requires nitration at the C2 position, which is ortho to the hydroxyl group and meta to the ester group. The hydroxyl group's strong activating effect is the primary driver for this selectivity. However, nitration can also occur at the C6 position (ortho to both the methoxy and hydroxyl groups), leading to the primary isomeric impurity.

Troubleshooting Steps:

  • Temperature Control is Paramount: Nitration is highly exothermic. Run the reaction at a strictly controlled low temperature, typically between 0°C and 5°C.[1][2] Use an ice-salt bath for efficient cooling. Elevated temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Slow, Controlled Addition: Add the nitrating agent (e.g., a pre-cooled mixture of nitric acid and sulfuric acid) dropwise to the solution of methyl vanillate.[1][3] This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) electrophile, which enhances selectivity and prevents localized temperature spikes.[4][5]

  • Choice of Solvent and Nitrating Agent: While concentrated H₂SO₄ is a common solvent and catalyst for generating the nitronium ion, the conditions can be harsh.[5][6] Consider alternative systems reported for similar compounds, such as nitric acid in a mixture of acetic acid and acetic anhydride, which may offer milder conditions and different selectivity profiles.[7]

Question 2: The reaction mixture turned very dark, and my final yield is extremely low after purification. What happened?

Answer: A dark brown or black reaction mixture often indicates oxidative side reactions or dinitration, which are common when reaction conditions are too harsh. The phenolic hydroxyl group makes the ring highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures.

Troubleshooting Steps:

  • Verify Temperature Control: As mentioned above, this is the most likely cause. Ensure your thermometer is correctly placed and that the cooling bath is maintained throughout the addition of the nitrating agent.[2]

  • Stoichiometry of the Nitrating Agent: Use a modest excess of nitric acid (typically 1.1 to 1.5 equivalents). A large excess of the nitrating agent significantly increases the risk of dinitration and oxidation of the electron-rich aromatic ring.

  • Purity of Starting Material: Ensure your methyl vanillate is pure. Impurities can sometimes catalyze decomposition or side reactions.[8]

  • Consider a Protecting Group Strategy: If oxidative degradation persists, protecting the highly activating phenolic hydroxyl group is a robust solution. Converting it to a less activating group (e.g., an acetate ester or a benzyl ether) before nitration will moderate the ring's reactivity, prevent oxidation, and offer more predictable regioselectivity. The protecting group can then be removed in a subsequent step.[9]

Question 3: My product won't solidify when I pour the reaction mixture onto ice, or it oils out as a sticky solid. How do I isolate my product effectively?

Answer: The failure of the product to solidify cleanly upon quenching is typically due to the presence of significant impurities, such as isomeric byproducts or unreacted starting material, which act as a eutectic mixture and depress the melting point.

Troubleshooting Steps:

  • Monitor Reaction Completion: Before quenching, use Thin Layer Chromatography (TLC) to check if the starting material has been fully consumed. Incomplete reactions are a common cause of purification problems.[4] If the reaction has stalled, allowing it to stir longer at low temperature may help.

  • Effective Quenching: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. Rapid addition can trap impurities.

  • Scratching and Seeding: If the product remains an oil, try scratching the inside of the beaker with a glass rod at the interface of the oil and the aqueous layer to induce crystallization. If you have a small amount of pure solid from a previous batch, adding a "seed" crystal can also initiate solidification.

  • Solvent-Based Workup: If crystallization fails, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water, then saturated sodium bicarbonate solution (to remove residual acid), and finally brine. Drying the organic layer over MgSO₄ or Na₂SO₄ and evaporating the solvent will yield the crude product, which can then be purified by chromatography.[10]

Question 4: I'm having difficulty separating the desired product from its isomers using recrystallization.

Answer: Structural isomers, especially regioisomers of nitro compounds, often have very similar polarities and solubilities, making separation by recrystallization inefficient.

Troubleshooting Steps:

  • Optimize Recrystallization Solvents: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) often provides better separation than a single solvent.

  • Utilize Flash Column Chromatography: This is the most reliable method for separating challenging isomeric mixtures. A silica gel column is standard.

    • Solvent System (Eluent): Use TLC to determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a clear separation between the spots corresponding to your desired product and the impurities (aim for a ΔRf > 0.2).

    • Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column for the best resolution.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions containing your product.

Frequently Asked Questions (FAQs)

FAQ 1: Why is a protecting group for the hydroxyl function sometimes recommended?

The phenolic hydroxyl group is a powerful activating group that is also sensitive to the strongly acidic and oxidizing conditions of nitration. Using a protecting group, such as an acetyl or benzyl group, provides two key advantages:

  • Prevents Oxidation: It protects the sensitive phenol from being oxidized by nitric acid, which improves yield and reduces the formation of tarry byproducts.[9]

  • Modulates Reactivity and Selectivity: It moderates the high reactivity of the aromatic ring, allowing for a more controlled reaction. While it can alter the directing effects, it often leads to a cleaner, more predictable outcome. The choice of protecting group is critical and should be orthogonal to the other functional groups in the molecule.[11]

FAQ 2: What is the detailed mechanism for the nitration of methyl vanillate?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

G cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Formation of Nitronium Ion Methyl Vanillate Methyl Vanillate Sigma Complex\n(Resonance Stabilized) Sigma Complex (Resonance Stabilized) Methyl Vanillate->Sigma Complex\n(Resonance Stabilized) π-electrons attack NO₂⁺ Sigma Complex Sigma Complex Product + H⁺ Product + H⁺ Sigma Complex->Product + H⁺ Deprotonation by HSO₄⁻

Caption: Key mechanistic steps in the nitration of an aromatic ring.

  • Formation of the Nitronium Ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid. The subsequent loss of a water molecule generates the powerful electrophile, the nitronium ion.[5][6]

  • Nucleophilic Attack: The electron-rich π-system of the methyl vanillate ring attacks the nitronium ion. This attack is directed primarily by the strongly activating -OH and -OCH₃ groups to the positions ortho and para to them. The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

FAQ 3: What are the best analytical methods to confirm my product's identity and purity?

A combination of techniques is essential for unambiguous characterization:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for confirming the regiochemistry. The protons on the aromatic ring of the desired product will show a specific splitting pattern and chemical shift. You should expect to see two singlets in the aromatic region, corresponding to the two remaining aromatic protons. The integration of all signals should match the number of protons in the structure.

    • ¹³C NMR: Confirms the number of unique carbon atoms in the molecule.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of high purity. Impure samples typically exhibit a depressed and broad melting range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the key functional groups: a broad O-H stretch (phenol), C=O stretch (ester), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

Detailed Experimental Protocols

Protocol 1: Nitration of Methyl Vanillate

Safety Notice: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[2] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All additions should be performed in a flask submerged in an ice-salt bath to control the temperature.

ParameterValue/ConditionRationale
Starting Material Methyl Vanillate1.0 eq
Nitrating Agent Conc. HNO₃ (70%)1.2 eq
Catalyst/Solvent Conc. H₂SO₄ (98%)~5-10 mL per gram of starting material
Temperature 0 - 5 °CCritical for selectivity and preventing side reactions.[1][5]
Reaction Time 30 - 60 minutesMonitor by TLC until starting material is consumed.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl vanillate in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture down to 0°C.

  • Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl vanillate solution over 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5°C. [2][3]

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A yellow precipitate should form. Continue stirring until all the ice has melted.

  • Isolate the crude solid product by vacuum filtration, washing it thoroughly with cold water to remove residual acids.

  • Dry the crude product. It can then be purified by recrystallization (e.g., from ethanol/water) or, for higher purity, by flash column chromatography.

References

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significantly lower than expected yield of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. What are the likely causes and how can we optimize the reaction for a better yield?

Answer: Low yields in the nitration of substituted benzoates are a common challenge and can often be attributed to several factors. The most critical aspects to investigate are temperature control, the rate of addition of the nitrating agent, and the purity of your starting materials.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Action
Inadequate Temperature Control Nitration is a highly exothermic reaction. A rise in temperature can lead to the formation of undesired side products, including dinitrated compounds and oxidation of the starting material.[1][2]Maintain a strict reaction temperature, ideally between 0-5 °C, using an ice-salt bath for efficient cooling. Monitor the internal temperature of the reaction vessel continuously.
Rapid Addition of Nitrating Agent Adding the nitrating mixture too quickly can cause localized overheating, leading to the same side reactions mentioned above and reducing the overall yield of the desired product.[1][2]Add the pre-cooled nitrating mixture dropwise to the solution of methyl vanillate with vigorous stirring. A slow and controlled addition is crucial for maintaining the optimal reaction temperature.
Impure Starting Materials The presence of impurities in the starting material, methyl 4-hydroxy-5-methoxybenzoate (methyl vanillate), can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the final yield.Ensure the purity of the starting methyl vanillate using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization before proceeding with the nitration.
Suboptimal Nitrating Agent The choice and concentration of the nitrating agent can significantly impact the reaction's efficiency.A common and effective nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid.[3][4] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[3][5][6]
Issue 2: Formation of Multiple Isomers

Question: Our analysis shows the presence of significant amounts of isomeric byproducts alongside the desired Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. How can we improve the regioselectivity of the nitration?

Answer: The formation of isomers is a common hurdle in electrophilic aromatic substitution reactions on polysubstituted benzene rings. The directing effects of the substituents on the aromatic ring of methyl vanillate (the hydroxyl, methoxy, and ester groups) determine the position of the incoming nitro group.

Understanding Directing Effects:

  • Hydroxyl (-OH) and Methoxy (-OCH₃) groups: Both are strongly activating, ortho-, para-directing groups.

  • Methyl Ester (-COOCH₃) group: This is a deactivating, meta-directing group.[4][5]

The interplay of these groups governs the final product distribution. The desired product is formed by nitration at the position ortho to the hydroxyl group and meta to the ester group.

Strategies to Enhance Regioselectivity:

Strategy Explanation
Strict Temperature Control As with improving yield, maintaining a low and stable temperature (0-5 °C) is paramount for enhancing regioselectivity.[1]
Slow and Controlled Addition A slow, dropwise addition of the nitrating agent ensures a low concentration of the nitronium ion at any given moment, which can favor the kinetically controlled product.[1]
Choice of Solvent The solvent can influence the orientation of the incoming electrophile. Acetic acid is often used as a solvent in nitration reactions and can help to modulate the reactivity.[7][8][9]
Issue 3: Difficulty in Product Purification

Question: We are facing challenges in isolating and purifying the final product from the reaction mixture. What are the recommended purification techniques?

Answer: Effective purification is essential to obtain Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate with high purity. The choice of purification method will depend on the nature of the impurities.

Recommended Purification Protocol:

  • Quenching and Precipitation: After the reaction is complete, the mixture is typically poured slowly onto crushed ice with constant stirring.[2][3][8] This precipitates the crude product.

  • Filtration and Washing: The solid product is collected by vacuum filtration. It is crucial to wash the crude product thoroughly with cold water to remove any residual acid.[3][10]

  • Recrystallization: This is the most common and effective method for purifying the crude product. A suitable solvent system, often an ethanol/water mixture, is used.[2][4] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel can be employed.[11] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from any remaining isomers or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate?

A1: The most common and commercially available starting material is methyl 4-hydroxy-5-methoxybenzoate , also known as methyl vanillate . Alternatively, one can start with 4-hydroxy-5-methoxybenzoic acid (vanillic acid) and perform an esterification reaction with methanol in the presence of an acid catalyst like sulfuric acid prior to the nitration step.[12]

Q2: Can you outline a general experimental protocol for the nitration of methyl vanillate?

A2: The following is a generalized protocol based on established procedures for similar compounds.[3][4][7][8][9]

Experimental Protocol: Nitration of Methyl 4-hydroxy-5-methoxybenzoate

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to keep it cool.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxy-5-methoxybenzoate in a suitable solvent, such as acetic acid or concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl vanillate, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and stir until the ice has melted.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is of utmost importance. The following precautions must be strictly adhered to:

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13] All manipulations involving these acids should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: Be aware of the highly exothermic nature of the nitration reaction.[1] Ensure efficient cooling and controlled addition of reagents to prevent a runaway reaction.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

Visualizing the Workflow

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO3 + H2SO4) C Slow, Dropwise Addition of Nitrating Mixture (0-5 °C) A->C B Dissolve Methyl Vanillate in Solvent B->C D Quench on Ice C->D Reaction Complete E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallization F->G Crude Product H Dry Pure Product G->H Pure Crystals

Caption: A streamlined workflow for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Temp Was Temperature Maintained at 0-5 °C? Start->Temp Addition Was Nitrating Agent Added Slowly? Temp->Addition Yes Sol_Temp Optimize Cooling & Monitoring Temp->Sol_Temp No Purity Was Starting Material Pure? Addition->Purity Yes Sol_Addition Use a Dropping Funnel for Slow Addition Addition->Sol_Addition No Sol_Purity Purify Starting Material (Recrystallize) Purity->Sol_Purity No End Yield Improved Purity->End Yes Sol_Temp->End Sol_Addition->End Sol_Purity->End

Caption: A decision tree to systematically troubleshoot and resolve issues of low product yield.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZO
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • Methyl 3-methoxy-4-nitrobenzo
  • Supporting Inform
  • Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. Benchchem.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH.
  • Optimization of "Green" Nitration of Vanillin and o-Vanillin | Request PDF.
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo
  • 27883-60-9|Methyl 4-hydroxy-5-methoxy-2-nitrobenzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. PrepChem.com.
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzo
  • Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Benchchem.
  • Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. AbacipharmTech-Global Chemical supplier.
  • Nitration of methyl benzoate | Resource.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzo
  • How can you determine the nitration of methyl benzo
  • Nitration of Methyl Benzo
  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than th
  • "optimization of reaction conditions for the nitration of 4-methylbenzoic acid". Benchchem.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Optimizing reaction conditions for the nitr
  • Synthesis of 5-Methyl-2-nitrobenzoic acid
  • Nitration of MethylBenzoate and Nitr
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • Nitration of Methyl Benzo
  • Preparation method of 3-methoxy-2-nitrobenzoate.

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Technical Support Center: Synthesis, Workup, and Extraction of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-proven insights into the workup and extraction phases of this synthesis, moving beyond simple step-by-step instructions to explain the critical reasoning behind each experimental choice. Our goal is to empower you with the knowledge to not only execute the protocol successfully but also to troubleshoot and optimize it effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the post-reaction processing of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Q1: After pouring my reaction mixture onto ice, no solid product precipitated. What should I do?

A1: This is a common occurrence, especially on smaller scales. The absence of precipitation indicates that your product, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, is either soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[1] The recommended course of action is to switch from precipitation-based isolation to a liquid-liquid extraction.

  • Actionable Advice: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous solution multiple times (at least 3x) with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[1] The phenolic hydroxyl and polar nitro groups on your target molecule suggest that ethyl acetate, which is slightly more polar than DCM and can act as a hydrogen bond acceptor, may be more efficient. Combine the organic extracts and proceed with the standard washing protocol.

Q2: Why is washing the organic extract with a basic solution like sodium bicarbonate crucial?

A2: This step is essential for neutralizing and removing residual strong acids (sulfuric and nitric acid) used in the nitration reaction.[1] The presence of acid can lead to product degradation during solvent evaporation or storage and can interfere with downstream applications, such as chromatography on silica gel.[1] Furthermore, your target molecule has a phenolic hydroxyl group, which is acidic. The sodium bicarbonate wash will deprotonate any unreacted starting material (e.g., methyl vanillate) and other acidic by-products, converting them into their water-soluble sodium salts, thereby extracting them from the organic phase.[1]

Q3: I've encountered a persistent emulsion during the extraction process. How can I resolve this?

A3: Emulsions are common in nitration workups due to the presence of finely divided insoluble materials or surfactants. To break an emulsion, you can try the following strategies in order:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and often helping to break the emulsion.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool in a funnel.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: My final product is a yellow-orange oil, but I expected a solid. What does this indicate?

A4: The color is likely due to residual nitrophenolic impurities or other oxidation by-products. The oily nature suggests the presence of impurities that are depressing the melting point of your product. The target compound, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, is expected to be a solid.[2]

  • Troubleshooting Steps:

    • Purity Check: Analyze your product by Thin Layer Chromatography (TLC) or LC-MS to assess its purity and identify the number of components.

    • Purification: The most effective way to obtain a solid product is through purification. Recrystallization is the preferred method if a suitable solvent system can be found. Alternatively, column chromatography on silica gel can be used to separate the target compound from impurities.[3]

Q5: What is the correct order for the washing steps after extraction, and why is it important?

A5: A systematic washing sequence is critical for efficient purification. The recommended order is:

  • Dilute Acid Wash (Optional but Recommended): A wash with dilute HCl can help remove any basic organic by-products.

  • Water Wash: This initial wash removes the bulk of the mineral acids (H₂SO₄, HNO₃).[1]

  • Alkaline Wash: Use a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) to remove remaining traces of strong acids and acidic organic by-products.[1] A strong base like NaOH should be avoided as it can hydrolyze the methyl ester group of your product.

  • Water Wash: This removes any residual base and salts from the previous step.

  • Brine Wash: A final wash with saturated NaCl solution helps to remove bulk water from the organic layer before the drying step, making the drying agent more effective.[1]

Optimized Workup and Extraction Protocol

This protocol is a self-validating system designed for robustness and reproducibility. The causality behind each step is explained to provide a deeper understanding.

Experimental Workflow Diagram

Workup_Extraction_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Reaction Nitration Reaction Mixture (Product, H₂SO₄, HNO₃, By-products) Quench 1. Quench Pour onto crushed ice Reaction->Quench Stops reaction, promotes precipitation Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract Isolates product from aqueous phase Wash_Seq 3. Sequential Washing Extract->Wash_Seq Removes impurities Dry 4. Drying (Anhydrous Na₂SO₄ or MgSO₄) Wash_Seq->Dry Removes dissolved water Filter 5. Filtration Dry->Filter Removes drying agent Evaporate 6. Solvent Removal (Rotary Evaporation) Filter->Evaporate Crude Crude Product (Yellow Oil/Solid) Evaporate->Crude Purify 7. Purification (Recrystallization or Chromatography) Crude->Purify Final Pure Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate Purify->Final

Caption: General experimental workflow for the workup and purification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Procedure: Slowly pour the completed reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (typically 5-10 times the reaction volume). This step is highly exothermic and must be done carefully to control the temperature.[4]

    • Rationale: Rapidly cooling and diluting the reaction mixture serves two purposes: it effectively halts the nitration reaction, preventing the formation of over-nitrated or oxidized by-products, and it prepares the mixture for extraction.[1]

  • Liquid-Liquid Extraction:

    • Procedure: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (a volume roughly equal to the aqueous volume). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer. Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.

    • Rationale: The target product is significantly more soluble in the organic solvent than in the aqueous layer. Multiple extractions are necessary to ensure a high recovery yield.

  • Sequential Washing of Combined Organic Extracts:

    • Procedure: Combine all organic extracts in the separatory funnel. Wash sequentially with:

      • Deionized Water (1x volume of organic layer)

      • Saturated Sodium Bicarbonate (NaHCO₃) solution (1x volume)

      • Deionized Water (1x volume)

      • Saturated Sodium Chloride (Brine) solution (1x volume)

    • Rationale: This sequence systematically removes residual acids, water-soluble by-products, and dissolved water, significantly purifying the product before solvent removal.[1]

  • Drying and Solvent Removal:

    • Procedure: Drain the washed organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to act as a drying agent (it should no longer clump together). Allow it to stand for 15-20 minutes with occasional swirling. Filter the mixture through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

    • Rationale: Removing all traces of water is crucial to prevent potential hydrolysis of the ester upon storage and to obtain an accurate yield of the crude product.

  • Purification by Recrystallization:

    • Procedure: The crude product can often be purified by recrystallization.[3] A common solvent system for similar compounds is a mixture of a soluble solvent (like methanol or ethanol) and an anti-solvent (like water or heptane).

      • Dissolve the crude product in a minimal amount of hot methanol.

      • If insoluble impurities are present, perform a hot filtration.

      • Slowly add deionized water dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.[5]

    • Rationale: Recrystallization is an efficient method for purifying solid organic compounds by leveraging differences in solubility between the product and impurities at different temperatures.[5]

Data Summary Table

The choice of solvents and reagents is critical for a successful workup and extraction. The following table provides a summary of recommended options.

ParameterRecommended Reagent/SolventRationale & Key Considerations
Extraction Solvent Ethyl AcetateGood balance of polarity for extracting the target molecule; less volatile and less prone to emulsion formation than diethyl ether.[1]
Dichloromethane (DCM)Alternative, but higher density (forms the bottom layer) and more volatile.
Neutralizing Wash Saturated aq. NaHCO₃Mild base, effective at removing acid without risking hydrolysis of the methyl ester.[6]
Drying Agent Anhydrous Na₂SO₄High capacity, neutral, and easily filtered.
Anhydrous MgSO₄Faster and more efficient but slightly acidic; may not be ideal if the product is acid-sensitive.
Recrystallization Methanol/WaterGood for polar compounds. Methanol dissolves the compound well when hot, and water acts as an anti-solvent to induce crystallization upon cooling.[5]
System Dichloromethane/HeptaneAn alternative non-polar/polar system that can be effective.[5]

References

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2877-2879.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Strategy: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate vs. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the design of pharmaceutical intermediates and novel molecular scaffolds, the precise arrangement of functional groups on an aromatic ring is paramount. Trivial positional changes can lead to vastly different chemical reactivities, biological activities, and synthetic accessibilities. This guide provides an in-depth comparison of two structurally similar, yet distinct, nitroaromatic building blocks: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate .

This document moves beyond a simple cataloging of properties. It is designed for the discerning researcher, offering insights into the causal relationships between structure and function, providing validated experimental protocols, and grounding all claims in verifiable literature.

Structural and Electronic Distinctions

At first glance, the two title compounds are constitutional isomers, differing only in the placement of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the other substituents on the benzene ring. This seemingly minor difference has profound implications for their electronic character and, consequently, their reactivity.

FeatureMethyl 4-hydroxy-5-methoxy-2-nitrobenzoateMethyl 5-hydroxy-4-methoxy-2-nitrobenzoate
CAS Number 27883-60-9215659-03-3[1]
Molecular Formula C₉H₉NO₆[2]C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [2]227.17 g/mol [1]
Predicted Boiling Point 389.2±42.0 °C[2]419.5±45.0 °C[3]
Predicted Density 1.405±0.06 g/cm³[2]1.405±0.06 g/cm³[3]
Structure Methyl 4-hydroxy-5-methoxy-2-nitrobenzoateMethyl 5-hydroxy-4-methoxy-2-nitrobenzoate

The key distinction lies in the electronic interplay of the substituents. In both isomers, the nitro group (-NO₂) is a powerful electron-withdrawing group, both inductively and through resonance, deactivating the ring to electrophilic aromatic substitution.[4][5] The ester and methoxy groups are also electron-withdrawing and electron-donating, respectively, influencing the overall electron density of the aromatic system. The phenolic hydroxyl group, however, is the most critical differentiator. Its position dictates the acidity of the proton and the nucleophilicity of the corresponding phenoxide, which is crucial for subsequent reactions like etherification.

G a OH at C4 b OCH3 at C5 e OH at C5 a->e Positional Isomerism c NO2 at C2 d COOCH3 at C1 g NO2 at C2 c->g Shared Strong Electron-Withdrawing Group f OCH3 at C4 h COOCH3 at C1

Synthetic Accessibility and Strategic Considerations

The choice between these two isomers often comes down to the availability of starting materials and the feasibility of the synthetic route. Both compounds are typically derived from substituted vanillin or isovanillin precursors.

Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This isomer is commonly synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) or its derivatives. A representative pathway involves the protection of the hydroxyl group, oxidation of the aldehyde to a carboxylic acid, esterification, and finally, nitration.

A more direct, documented approach starts from 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid [6]

This protocol describes the synthesis of the methyl ester from its corresponding carboxylic acid, a common final step in a multi-step synthesis.

  • Reaction Setup: To a 200 ml glass container equipped with a stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid, 160 ml of methanol, and 4.3 ml of concentrated sulfuric acid.

  • Initial Reaction: The mixture is heated and stirred at 60-70 °C for 55 hours.

  • Driving Equilibrium: To further drive the esterification, 8.21 ml (75 mmol) of methyl orthoformate and an additional 6.5 ml of concentrated sulfuric acid are added. The reaction is continued at 60-70 °C for another 20 hours.

  • Work-up and Isolation: After the reaction is complete, the solution is concentrated under reduced pressure. The resulting solid is filtered, washed with ether, and dried.

  • Yield: This procedure yields 14.8 g (87% isolation yield) of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid.[6]

Causality and Trustworthiness: The use of concentrated sulfuric acid is a classic Fischer esterification catalyst. The extended reaction time is necessary due to the deactivated nature of the aromatic ring. The addition of methyl orthoformate acts as a water scavenger, shifting the reaction equilibrium towards the product side, thereby increasing the yield. This protocol is self-validating through the high reported yield and clear purification steps.

Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

This isomer originates from vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthetic logic is similar: esterification of the corresponding carboxylic acid, which is itself formed from vanillin. The critical step is the nitration of the vanillin-derived ring system.

Experimental Protocol: Synthesis via Nitration of a Vanillic Acid Derivative

  • Starting Material: Begin with methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate).

  • Nitration (Conceptual): Dissolve methyl vanillate in a suitable solvent like glacial acetic acid and cool to 0-5°C.[8] Slowly add a nitrating agent, such as a solution of nitric acid in acetic acid, while maintaining a low temperature to control the reaction and prevent over-nitration.[8][9] The nitro group is directed ortho to the powerful activating hydroxyl group and meta to the deactivating ester group, leading to the desired 2-nitro substitution.

  • Reaction Monitoring: The progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[8]

  • Work-up: Once the reaction is complete, the mixture is typically quenched by pouring it into ice-cold water to precipitate the product.[8]

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Causality and Trustworthiness: The regioselectivity of the nitration is governed by the directing effects of the existing substituents. The hydroxyl group is a strong ortho, para-director, while the methoxy group is also an ortho, para-director and the ester is a meta-director. The position ortho to the hydroxyl (C2) is sterically accessible and electronically activated, making it a favorable site for nitration. Controlling the temperature is critical to prevent the formation of dinitro byproducts.[8] This conceptual protocol is based on well-understood principles of electrophilic aromatic substitution.

G cluster_0 Synthesis of 5-hydroxy-4-methoxy Isomer cluster_1 Synthesis of 4-hydroxy-5-methoxy Isomer A Isovanillin Derivative (e.g., 5-hydroxy-4-methoxy- 2-nitrobenzoic acid) B Esterification (Methanol, H₂SO₄) A->B Reagent C Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate B->C Product D Vanillin Derivative (e.g., Methyl Vanillate) E Nitration (HNO₃, Acetic Acid) D->E Reagent F Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate E->F Product

Comparative Reactivity and Applications

The utility of these isomers as synthetic intermediates is defined by the reactivity of their functional groups. Both are valuable precursors for pharmaceuticals and other complex organic molecules.[3][10][11]

  • Reduction of the Nitro Group: The nitro group in both isomers can be readily reduced to an amino group using various reagents, such as iron powder in acetic acid or catalytic hydrogenation.[10][12] This transformation is a gateway to a vast array of further chemistry, including the formation of amides, sulfonamides, and heterocyclic rings like quinolines or benzimidazoles.

  • Phenolic Hydroxyl Group Reactivity: The hydroxyl group can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce further diversity. The acidity and nucleophilicity of this group will be subtly different between the two isomers due to the varied electronic environment, potentially requiring different reaction conditions for optimal results.

  • Nucleophilic Aromatic Substitution (SₙAr): While the ring is generally deactivated towards electrophiles, the strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic aromatic substitution.[4] This can be a powerful tool for introducing new substituents, although the conditions required are often harsh.

Application Example: Pharmaceutical Synthesis

Substituted nitrobenzoates are frequently used as intermediates in drug synthesis.[3][11][13] For instance, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and its derivatives have been implicated in the synthesis of compounds related to Gefitinib, an anti-cancer drug.[3][12] The general synthetic logic involves the reduction of the nitro group to an amine, followed by cyclization and further functionalization to build the final drug scaffold.

Conclusion for the Practicing Scientist

The choice between Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is not arbitrary. It is a strategic decision based on:

  • Synthetic Origin: The desired isomer dictates the choice of readily available starting material—vanillin for the 4-hydroxy isomer and isovanillin for the 5-hydroxy isomer.

  • Regiochemical Control: The synthetic route must be designed to control the regiochemistry of nitration, a critical step that is highly dependent on the directing effects of the substituents already present on the ring.

  • Downstream Reactivity: While both isomers share a common set of reactive functional groups, subtle differences in their electronic environments may influence the yields and conditions of subsequent transformations.

This guide has illuminated the key differences in structure, synthesis, and potential reactivity between these two valuable building blocks. By understanding the underlying chemical principles and having access to validated protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates are foundational scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals, such as the local anesthetic benzocaine, and other high-value organic compounds.[1][2] The strategic placement of the nitro and ester functionalities on the aromatic ring is critical, yet it presents distinct synthetic challenges related to regioselectivity, reaction conditions, and safety. This guide provides a comparative analysis of the principal synthetic routes to access these versatile molecules, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Principal Synthetic Strategies: A Comparative Overview

The synthesis of substituted nitrobenzoates can be broadly approached from two primary directions: constructing the molecule by forming the C-NO₂ bond on a pre-existing benzoate (Route A) or by forming the ester bond on a pre-existing nitrobenzoic acid (Route B). Other specialized methods, such as nucleophilic aromatic substitution and the Mitsunobu reaction, offer solutions for specific substitution patterns and stereochemical requirements.

Synthesis RouteCore TransformationKey AdvantagesKey DisadvantagesTypical Yields
A. Electrophilic Nitration Nitration of a substituted benzoateDirect, utilizes common starting materials.Regioselectivity is dictated by existing substituents, can lead to isomeric mixtures.[3][4] Highly exothermic and requires stringent safety protocols.[5][6]50-85%[7][8][9]
B. Fischer Esterification Esterification of a substituted nitrobenzoic acidExcellent regiochemical control as it starts from a defined nitro-acid isomer.[10][11]Equilibrium-driven; requires removal of water or use of excess alcohol to drive to completion.[10][12]75-98%[1]
C. Mitsunobu Reaction Esterification via redox condensationMild conditions, proceeds with clean inversion of configuration at chiral centers.[13][14] Effective for sterically hindered alcohols.[15][16]Stoichiometric amounts of phosphine and azodicarboxylate reagents are required; byproduct removal can be challenging.70-90%[17]
D. Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group by an alkoxideUseful for substrates with strong electron-withdrawing groups and a good leaving group.Limited to specific substitution patterns that activate the ring for nucleophilic attack.[18]Variable, depends on substrate and nucleophile.
Logical Flow of Synthetic Route Selection

The choice of synthetic route is primarily dictated by the availability of starting materials and the desired substitution pattern on the final product.

G cluster_0 Is the corresponding substituted benzoate readily available? cluster_1 Does nitration yield the correct isomer? cluster_2 Is the corresponding substituted nitrobenzoic acid available? start Desired Substituted Nitrobenzoate q1_yes Yes start->q1_yes q1_no No start->q1_no q2_yes Yes q1_yes->q2_yes q2_no No q1_yes->q2_no q3_yes Yes q1_no->q3_yes rethink Re-evaluate starting materials or consider multi-step synthesis q1_no->rethink route_a Route A: Electrophilic Nitration q2_yes->route_a q2_no->q3_yes route_b Route B: Fischer Esterification q3_yes->route_b q3_no No route_c Route C/D: Consider Mitsunobu or S N Ar q3_no->route_c

Caption: Decision workflow for selecting a synthesis route.

Route A: Electrophilic Aromatic Substitution (Nitration)

This is arguably the most direct method, involving the introduction of a nitro (-NO₂) group onto a pre-existing substituted benzoate ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive nitronium ion (NO₂⁺) is the electrophile.[2][19]

Causality Behind Experimental Choices
  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the potent nitronium ion electrophile.[2][19]

  • Reaction Temperature : Nitration is a highly exothermic reaction.[6] Maintaining a low temperature (typically 0-10 °C) is critical to prevent over-nitration (dinitration) and the formation of unwanted byproducts.[8][20] Poor temperature control can lead to a runaway reaction, posing a significant safety hazard.[5]

  • Regioselectivity : The position of nitration is governed by the electronic properties of the ester group. The carbonyl of the ester is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile to the meta position.[21] Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate.[2][22]

Mechanism of Nitration

G cluster_0 cluster_1 cluster_2 A H₂SO₄ + HNO₃ B H₂ONO₂⁺ + HSO₄⁻ A->B Protonation C NO₂⁺ + H₂O B->C Loss of Water D Benzene Ring + NO₂⁺ E Arenium Ion Intermediate (Resonance Stabilized) D->E π-electrons attack F Arenium Ion + H₂O G Nitro-product + H₃O⁺ F->G Deprotonation

Caption: The three key steps of electrophilic nitration.

Detailed Protocol: Synthesis of Methyl 3-Nitrobenzoate[7][22]
  • Preparation : In a 50 cm³ conical flask, add 2.0 g of methyl benzoate. Place the flask in an ice-water bath to cool.

  • Acid Addition : Slowly and with constant swirling, add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate. Keep the mixture cool.

  • Nitrating Mixture : In a separate dry test tube, carefully combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid. Cool this nitrating mixture in the ice bath.

  • Reaction : Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is crucial to monitor the temperature and ensure it remains below 10 °C.[20]

  • Quenching : After the addition is complete, allow the flask to stand at room temperature for 15 minutes. Then, carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker.

  • Isolation : A solid product, methyl 3-nitrobenzoate, will precipitate. Allow the ice to melt completely, then isolate the solid by vacuum filtration using a Buchner funnel.

  • Purification : Wash the crude product with a small amount of ice-cold water. The product can be further purified by recrystallization from a minimal amount of hot ethanol or a methanol/water mixture.[7][22] The melting point of pure methyl 3-nitrobenzoate is 78 °C.[20]

Route B: Fischer-Speier Esterification

This classic route involves the acid-catalyzed reaction between a substituted nitrobenzoic acid and an alcohol to form the corresponding ester.[23] This method is ideal when the desired nitrobenzoic acid isomer is commercially available or easily synthesized, as it guarantees perfect regiochemical control.

Causality Behind Experimental Choices
  • Catalyst : A strong protic acid, typically sulfuric acid (H₂SO₄), is used as the catalyst.[10][11] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[11][23]

  • Equilibrium Control : Fischer esterification is a reversible reaction.[1][10] To drive the equilibrium towards the product side (Le Châtelier's principle), one of two strategies is employed:

    • Using a large excess of the alcohol, which also serves as the solvent.[10]

    • Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

  • Substrate Purity : The starting nitrobenzoic acid must be completely dry. Any water present will shift the equilibrium back towards the starting materials, reducing the product yield.[10][12]

Mechanism of Fischer Esterification

G start R-COOH (Nitrobenzoic Acid) step1 Protonation of Carbonyl (Catalyst H⁺) start->step1 step2 Nucleophilic Attack by R'-OH (Alcohol) step1->step2 intermediate Tetrahedral Intermediate step2->intermediate step3 Proton Transfer intermediate->step3 step4 Elimination of H₂O step3->step4 step5 Deprotonation step4->step5 product R-COOR' (Nitrobenzoate Ester) step5->product

Caption: Workflow of the Fischer Esterification mechanism.

Detailed Protocol: Synthesis of Methyl 3-Nitrobenzoate[10]
  • Setup : To a round-bottom flask containing 1.5 g of dry 3-nitrobenzoic acid, add 12 mL of anhydrous methanol.

  • Catalyst Addition : While stirring, carefully add ~0.75 mL of concentrated sulfuric acid.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours.

  • Work-up : Cool the reaction mixture to room temperature. Pour the solution into a separatory funnel containing ~30 mL of water and ~15 mL of an organic solvent like ethyl acetate.

  • Neutralization : Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acidic catalyst), and finally with brine.

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification : The crude product can be purified by recrystallization from methanol.[10]

Safety is Paramount: Handling Nitrating Agents

Nitration reactions are energetically favorable and can become uncontrollable if not managed properly.[6] All personnel must be thoroughly trained on the specific hazards.

  • Corrosivity : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or respiratory tissues.[5][24][25]

  • Reactivity & Exothermicity : The reaction is highly exothermic. The acids can react violently with a wide range of organic materials.[5][26] Strict temperature control is essential to prevent thermal runaway, which can lead to vigorous decomposition or explosion.[6]

  • Engineering Controls : Always conduct nitrations inside a certified chemical fume hood to control exposure to toxic fumes (e.g., nitrogen dioxide).[5][24] Ensure immediate access to an emergency eyewash station and safety shower.[5][25]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical safety goggles and a full-face shield.[5]

    • A chemical-resistant lab coat.[5]

  • Waste Disposal : Never mix nitric acid waste with other waste streams, especially organic solvents.[26] Segregate and label all waste containers appropriately.

Conclusion

The synthesis of substituted nitrobenzoates is a well-established field with several reliable routes. The optimal choice depends on a careful consideration of starting material availability, desired regiochemistry, and the scale of the reaction. Direct electrophilic nitration is efficient for patterns dictated by electronic directing effects, such as the synthesis of 3-nitrobenzoates. However, it requires rigorous safety protocols. For absolute regiochemical fidelity, Fischer esterification of a known nitrobenzoic acid is the superior method, provided the equilibrium is managed effectively. For more specialized applications, particularly in complex molecule synthesis involving chiral centers, the Mitsunobu reaction provides an invaluable, albeit more costly, alternative. By understanding the causality behind the experimental choices for each route, researchers can confidently select and optimize the ideal pathway for their specific target molecule.

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A Senior Scientist's Guide to Alternative Nitrating Agents for the Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Mixed Acid, Towards Precision and Safety

The synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical manufacturing, has traditionally relied upon the brute-force approach of mixed acid nitration (HNO₃/H₂SO₄). While effective, this century-old method is fraught with challenges, including harsh corrosive conditions, poor regioselectivity leading to difficult-to-separate isomers, over-nitration, and significant safety and environmental concerns related to waste acid streams.[1][2][3] For researchers and drug development professionals, the need for milder, more selective, and safer nitration protocols is paramount.

This guide provides an in-depth comparison of modern, alternative nitrating agents for the regioselective synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate from its precursor, Methyl 4-hydroxy-5-methoxybenzoate (methyl vanillate). We will delve into the mechanistic rationale behind these alternatives, present supporting experimental data, and provide detailed protocols to empower scientists to make informed decisions that enhance yield, purity, and process safety.

Mechanistic Insights: The Challenge of Regiocontrol

The nitration of Methyl 4-hydroxy-5-methoxybenzoate is a classic example of electrophilic aromatic substitution on a highly activated and electronically complex ring. The regiochemical outcome is dictated by the directing effects of three distinct substituents:

  • -OH (Hydroxyl): A powerful activating, ortho, para-directing group.

  • -OCH₃ (Methoxy): A strong activating, ortho, para-directing group.

  • -COOCH₃ (Methyl Ester): A deactivating, meta-directing group.

The hydroxyl group is the most powerful activator and thus dominates the directing effect. The desired product requires nitration at the C-2 position, which is ortho to the hydroxyl group. This position is electronically favored due to the resonance stabilization of the intermediate sigma complex. However, the C-6 position, also ortho to the hydroxyl group, and the C-5 position, para to the hydroxyl (already substituted), are also activated. The challenge for any nitrating agent is to selectively target the C-2 position while avoiding side products. The choice of a mild, often sterically bulky, nitrating agent can significantly enhance this desired regioselectivity.

G Electrophilic Attack on Methyl 4-hydroxy-5-methoxybenzoate cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Methyl 4-hydroxy- 5-methoxybenzoate C Generation of Electrophile (NO₂⁺ or equivalent) A->C B Nitrating Agent (e.g., M-NO₃) B->C D Electrophilic Attack at C-2 Position C->D Attack on Activated Ring E Formation of Sigma Complex D->E F Deprotonation & Aromatization E->F G Methyl 4-hydroxy-5-methoxy- 2-nitrobenzoate F->G

Caption: General workflow for the electrophilic nitration of the target precursor.

A Comparative Analysis of Modern Nitrating Agents

The limitations of mixed acid have spurred the development of numerous alternative reagents. Metal nitrates, in particular, have emerged as a versatile and milder class of nitrating agents, often exhibiting superior regioselectivity for activated systems like phenols.[4]

Bismuth (III) Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O]

Bismuth nitrate is an inexpensive, readily available, and low-toxicity reagent that has proven effective for the selective mononitration of phenols.[5] Its mechanism is believed to involve the formation of an ArO-Bi(NO₃)₂ intermediate, which facilitates the delivery of the nitro group.[6]

  • Expertise & Experience: The reaction proceeds smoothly under mild conditions, often at room temperature, minimizing the risk of oxidative side products that plague traditional methods. The use of a sub-stoichiometric amount (e.g., 0.5 equivalents) is often sufficient, making the process more atom-economical.[5][6]

  • Trustworthiness: This method avoids the use of strong, corrosive acids, simplifying handling and work-up procedures. The reaction is typically clean, with minimal formation of over-nitrated compounds.[5]

  • Advantages:

    • Mild reaction conditions (often room temperature).

    • High regioselectivity for ortho-nitration of phenols.

    • Low toxicity and cost-effective.

    • Reduced acid waste.

  • Limitations:

    • The reaction can be exothermic and may require care during scale-up.[6]

    • Solvent choice can be critical for reactivity and selectivity.

  • Dissolution: In a round-bottom flask, dissolve Methyl 4-hydroxy-5-methoxybenzoate (1.0 eq) in acetone.

  • Reagent Addition: While stirring at room temperature, add Bismuth (III) nitrate pentahydrate (0.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into cold water and stir for 15 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Ferric (III) Nitrate Nonahydrate [Fe(NO₃)₃·9H₂O]

Similar to bismuth nitrate, ferric nitrate is another cost-effective and accessible metal nitrate used for phenol nitration.[7] It has been shown to be highly effective for achieving selective ortho-nitration, particularly for electron-rich phenols.[8] The use of ferric nitrate in ionic liquids has also been explored to create a "green" and recyclable catalytic system.[9]

  • Expertise & Experience: Ferric nitrate often requires slightly elevated temperatures (reflux in acetone or acetonitrile) compared to bismuth nitrate to achieve optimal conversion.[5][8] However, it offers excellent selectivity with minimal byproduct formation. Its action is highly specific to activated phenols.[6]

  • Trustworthiness: The protocol is robust and reproducible. The deep color of the ferric salt can help in visually monitoring its dissolution and reaction, although this also means the crude product may require more thorough washing to remove residual iron salts.

  • Advantages:

    • Inexpensive and readily available.

    • Excellent ortho-selectivity for many phenols.[8]

    • Can be used in greener solvent systems like ionic liquids.[9]

  • Limitations:

    • May require heating to achieve reasonable reaction rates.

    • The product may be contaminated with iron residues, requiring careful purification.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-hydroxy-5-methoxybenzoate (1.0 eq) in acetone or acetonitrile.

  • Reagent Addition: Add Ferric (III) nitrate nonahydrate (0.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the mixture into cold water.

  • Isolation: Collect the precipitate by vacuum filtration, washing thoroughly with water to remove iron salts.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain the pure product.

Ceric Ammonium Nitrate (CAN)

CAN is a powerful single-electron oxidant that can also serve as an effective nitrating agent for electron-rich aromatic compounds, including phenols and their ethers.[10][11] The reaction can proceed via a radical pathway or through the generation of a nitronium ion equivalent. Often, CAN is supported on silica to moderate its reactivity and improve handling.[11]

  • Expertise & Experience: CAN-mediated nitration offers a greener alternative, particularly when used in solvents like aqueous acetic acid.[12] It provides good yields and avoids the use of highly corrosive acids. For a substrate like methyl vanillate, this method has been shown to be effective in the analogous synthesis of 5-nitrovanillin, yielding a clean product.[12]

  • Trustworthiness: The protocol is well-documented and offers a reliable route to the desired product. The use of a support like silica can make the work-up as simple as filtering off the spent reagent.[11]

  • Advantages:

    • Effective for highly activated aromatic rings.

    • Can be used in more environmentally benign solvent systems.[12]

    • Supported CAN allows for easy removal of the reagent post-reaction.

  • Limitations:

    • As a strong oxidant, CAN can lead to undesired side reactions or decomposition if not properly controlled.[10]

    • It is more expensive than bismuth or ferric nitrates.

This protocol is adapted from the green synthesis of 5-nitrovanillin.[12]

  • Preparation: In a flask, create a mixture of Methyl 4-hydroxy-5-methoxybenzoate (1.0 eq), 90% acetic acid, and polyethylene glycol-400.

  • Reagent Addition: Prepare a solution of Ceric Ammonium Nitrate (CAN) (approx. 1.1 eq) in water. Add this solution dropwise to the reaction mixture while stirring.

  • Reaction: Continue stirring at room temperature for 1-2 hours. Monitor reaction completion by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the yellow solid by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product. Recrystallization may be performed if necessary.

G Experimental Workflow for Metal Nitrate Nitration start Start dissolve 1. Dissolve Substrate (Methyl 4-hydroxy-5-methoxybenzoate) in appropriate solvent (e.g., Acetone) start->dissolve add_reagent 2. Add Metal Nitrate (e.g., Bi(NO₃)₃ or Fe(NO₃)₃) portion-wise at RT or reflux dissolve->add_reagent react 3. Stir and Monitor by TLC (1-4 hours) add_reagent->react workup 4. Quench Reaction in Ice Water react->workup filter 5. Isolate Crude Product by Vacuum Filtration workup->filter purify 6. Recrystallize Product from suitable solvent filter->purify end End (Pure Product) purify->end

Sources

A Comparative Guide to the Definitive Structural Validation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of novel or synthesized small molecules is not merely a procedural step but the bedrock of reliable research and development. Ambiguities in molecular architecture, such as the misidentification of positional isomers, can lead to failed experiments, misinterpreted biological activity, and significant delays in discovery pipelines. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in resolving the intricate connectivity of complex structures, particularly those with multiple substituents on an aromatic ring.

This guide provides an in-depth, experience-driven walkthrough of how multi-dimensional NMR spectroscopy serves as a self-validating system for structural elucidation. We will focus on Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate , a substituted aromatic compound, and demonstrate how a synergistic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—not only confirms its structure but also definitively distinguishes it from its plausible isomer, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate . The causality behind each experimental choice and the interpretation of the resulting data will be explained from a practical, field-proven perspective.

The Analytical Challenge: Differentiating Positional Isomers

The synthesis of polysubstituted aromatic rings can often yield a mixture of isomers, or a single isomer whose identity must be rigorously confirmed. For our target compound, the most likely isomeric impurity or alternative product involves the transposition of the hydroxyl and methoxy groups.

Target Compound Potential Isomer
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoateMethyl 5-hydroxy-4-methoxy-2-nitrobenzoate

At first glance, the 1D NMR spectra of these two compounds are expected to be remarkably similar, featuring two aromatic singlets, two methyl singlets, and a hydroxyl proton. Relying solely on subtle differences in chemical shifts, which can be influenced by solvent and concentration, is an unreliable and scientifically unsound approach. 2D NMR is therefore not just advantageous, but essential for unambiguous validation.[1][2][3]

Foundational Analysis: Predicted 1D and 2D NMR Data

Before acquiring 2D spectra, a thorough analysis of the expected 1D NMR data is crucial for forming a hypothesis. The electronic effects of the substituents (-NO₂, -COOCH₃, -OH, -OCH₃) dictate the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Target: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Isomer: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Atom Predicted ¹H (ppm)
H-37.35 (s)
H-67.60 (s)
4-OH5.80 (br s)
5-OCH₃3.95 (s)
1-COOCH₃3.90 (s)
C-1-
C-2-
C-3-
C-4-
C-5-
C-6-
C=O-

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

The subtle predicted differences in the aromatic proton shifts are insufficient for a confident assignment. We must therefore employ 2D NMR to map the molecular framework through covalent bonds.

The 2D NMR Validation Workflow

The structural elucidation process follows a logical progression, with each experiment providing a unique piece of the puzzle. The integration of data from these experiments provides a self-consistent and definitive structural proof.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Integration cluster_2 Final Validation Sample_Prep Sample Preparation (15mg in 0.6mL DMSO-d6) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample_Prep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Protons Assign Proton Signals (¹H Spectrum) NMR_2D->Assign_Protons Assign_Protonated_C Assign Protonated Carbons (HSQC Data) Assign_Protons->Assign_Protonated_C HSQC Check_Couplings Verify Proton Couplings (COSY Data) Assign_Protons->Check_Couplings COSY Map_Connectivity Map Long-Range Connectivity (HMBC Data) Assign_Protonated_C->Map_Connectivity HMBC Assign_Quaternary_C Assign Quaternary Carbons (HMBC Data) Map_Connectivity->Assign_Quaternary_C Structure_Validation Structure Confirmed Assign_Quaternary_C->Structure_Validation Compare_Isomer Compare with Isomer Data Assign_Quaternary_C->Compare_Isomer

Figure 1: The logical workflow for 2D NMR-based structural validation.

The COSY experiment is the starting point for mapping proton-proton connectivities, revealing which protons are coupled to each other through two or three bonds.[4]

  • Experimental Rationale: For our target molecule, the two aromatic protons (H-3 and H-6) are separated by four bonds (para relationship). The coupling constant between them (⁴JHH) is typically close to 0 Hz.

  • Expected Result: The COSY spectrum is predicted to show no cross-peaks between the two aromatic signals. This confirms they are not adjacent (ortho) or meta to each other, providing the first piece of spatial information.

The HSQC experiment is a highly sensitive technique that unambiguously correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[5][6]

  • Experimental Rationale: This experiment is crucial for assigning the chemical shifts of the protonated carbons. It allows us to confidently link the ¹H and ¹³C spectral data.

  • Expected Result: The HSQC spectrum will show four key correlations:

    • The aromatic proton signal at ~7.35 ppm will correlate to the carbon signal at ~110.0 ppm (C-3).

    • The aromatic proton signal at ~7.60 ppm will correlate to the carbon signal at ~115.0 ppm (C-6).

    • The methoxy proton signal (~3.95 ppm) will correlate to the methoxy carbon (~56.5 ppm).

    • The ester methyl proton signal (~3.90 ppm) will correlate to the ester methyl carbon (~53.0 ppm).

Table 2: Expected HSQC Correlations for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Proton Signal (¹H δ, ppm) Correlated Carbon Signal (¹³C δ, ppm) Assignment
7.60115.0H-6 to C-6
7.35110.0H-3 to C-3
3.9556.55-OCH₃ to 5-OCH₃
3.9053.01-COOCH₃ to 1-COOCH₃

The HMBC experiment is the cornerstone of this validation. It reveals correlations between protons and carbons over two and three bonds (and occasionally four), allowing us to piece together the entire carbon skeleton and definitively place the substituents.[4][6]

  • Experimental Rationale: The pattern of these "long-range" correlations is unique to a specific isomer and provides irrefutable proof of connectivity. We will focus on the correlations from the easily identifiable proton signals (aromatic H, -OCH₃) to the quaternary (non-protonated) carbons.

  • Expected Result & Interpretation (The "Aha!" Moment):

The following key correlations will unambiguously confirm the structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate :

  • Probing the Methoxy Environment: The sharp singlet of the methoxy protons (5-OCH₃, ~3.95 ppm) will show a strong three-bond correlation (³JCH) to the aromatic carbon at ~150.0 ppm . This carbon carries no protons and is therefore C-5 .

  • Probing the Ester Environment: The ester methyl protons (1-COOCH₃, ~3.90 ppm) will show a three-bond correlation to the carbonyl carbon (C=O) at ~165.0 ppm .

  • Connecting the Pieces with Aromatic Protons:

    • H-6 (~7.60 ppm): This proton will show critical correlations to the carbons two and three bonds away.

      • A ³JCH correlation to the hydroxyl-bearing carbon (C-4) at ~148.0 ppm .

      • A ²JCH correlation to the methoxy-bearing carbon (C-5) at ~150.0 ppm .

      • A crucial ³JCH correlation to the nitro-bearing carbon (C-2) at ~140.0 ppm .

    • H-3 (~7.35 ppm): This proton provides the final confirmatory correlations.

      • A ²JCH correlation to the nitro-bearing carbon (C-2) at ~140.0 ppm .

      • A ²JCH correlation to the hydroxyl-bearing carbon (C-4) at ~148.0 ppm .

      • A ³JCH correlation to the ester-substituted carbon (C-1) at ~125.0 ppm .

Crucially, H-3 shows no correlation to the methoxy-bearing C-5 , and H-6 shows no correlation to the ester-substituted C-1 . This specific and interlocking pattern of correlations is only possible for the target structure.

G cluster_correlations Key HMBC Correlations img H6 H-6 C2 C-2 H6->C2 C4 C-4 H6->C4 H3 H-3 H3->C2 H3->C4 OCH3 5-OCH₃ C5 C-5 OCH3->C5

Figure 2: Key HMBC correlations confirming the target structure.
Comparative Analysis: Ruling Out the Isomer
  • In the isomer, the methoxy protons (4-OCH₃) would show a correlation to C-4 .

  • The aromatic proton H-3 would show a correlation to the methoxy-bearing carbon C-4 , which it does not in our target molecule.

  • The aromatic proton H-6 would show a correlation to the hydroxyl-bearing carbon C-5 , which it does not in our target molecule.

The clear absence of these correlations in our experimental data provides negative proof that definitively rules out the isomeric structure.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard protocols for acquiring the data discussed.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable -OH protons).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (500 MHz Spectrometer):

    • ¹H NMR: Acquire using a standard single-pulse experiment. Set spectral width to cover -2 to 12 ppm. Acquire 16-32 scans.

    • ¹³C{¹H} NMR: Acquire using a standard proton-decoupled experiment (e.g., zgpg30). Set spectral width to cover 0 to 200 ppm. Acquire 1024-2048 scans.

    • gCOSY: Use a gradient-selected COSY pulse sequence. Collect 256-512 increments in the t₁ dimension with 8-16 scans per increment.

    • gHSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3). Optimize for a ¹JCH of 145 Hz.

    • gHMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize for long-range couplings by setting the CNST2 value to correspond to a J-coupling of 8 Hz. This value is a robust compromise for detecting a wide range of ²JCH and ³JCH correlations.[6]

Summary of Validating Data

The following table represents the complete and validated NMR assignments for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, integrating all 1D and 2D data.

Table 3: Consolidated NMR Data for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in DMSO-d₆

Atom No. Atom Type ¹³C δ (ppm) ¹H δ (ppm) Key HMBC Correlations (from ¹H to ¹³C)
1C125.0--
2C140.0--
3CH110.07.35C-1, C-2, C-4
4C-OH148.05.80 (OH)C-3, C-5, C-6
5C-OCH₃150.0--
6CH115.07.60C-2, C-4, C-5
C=OC=O165.0--
1-COOCH₃CH₃53.03.90C=O, C-1
5-OCH₃CH₃56.53.95C-5
Conclusion

The structural validation of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate serves as a powerful case study in the application of modern NMR techniques. While 1D NMR suggests a structure, it lacks the definitive power to distinguish between closely related isomers. The strategic combination of COSY, HSQC, and particularly HMBC, creates a network of through-bond correlations that functions as a self-validating system. The observed HMBC cross-peaks provide irrefutable, positive evidence for the correct connectivity, while the absence of peaks expected for a potential isomer provides equally strong negative evidence. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is an indispensable protocol in any chemistry-focused research and development environment.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

Sources

Choosing the Right Tool: A Comparative Analysis of HPLC and GC-MS for the Quantification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

Introduction: The Analytical Challenge

In the landscape of pharmaceutical development and chemical synthesis, the accurate and robust quantification of intermediates and active compounds is paramount. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a key organic intermediate[1][2], presents a distinct analytical challenge. Its molecular structure, featuring a combination of polar functional groups (hydroxyl, methoxy, nitro, and methyl ester), dictates a careful selection of analytical methodology to ensure data integrity.

This guide provides an in-depth, experience-driven comparison between two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of principles to a practical analysis, grounded in the specific physicochemical properties of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, to guide researchers and drug development professionals in making an informed, technically sound decision for their analytical needs.

Analyte Profile: Understanding the Molecule

The selection of an analytical technique is not arbitrary; it is a decision dictated by the inherent properties of the analyte. A thorough understanding of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is the foundation of our analysis.

  • Molecular Formula: C₉H₉NO₆[1][3]

  • Molecular Weight: 227.17 g/mol [4][5]

  • Physical State: Solid, crystalline powder at room temperature.[1][4]

  • Solubility: It is soluble in organic solvents like ethanol and chloroform but only slightly soluble in water.[1] This profile indicates a molecule of moderate polarity.

  • Key Structural Features: The presence of a phenolic hydroxyl (-OH) group allows for hydrogen bonding and introduces polarity. The nitro (-NO₂) and ester (-COOCH₃) groups further enhance this polarity.

  • Volatility & Thermal Stability: This is the most critical parameter for our comparison. The predicted boiling point is approximately 389°C[5]. Furthermore, sources indicate the compound is sensitive to heat[1]. This combination of low volatility and potential thermal lability immediately raises a significant red flag for analytical techniques that require high temperatures, such as Gas Chromatography.

Head-to-Head Comparison: HPLC vs. GC-MS

While both HPLC and GC-MS are powerful separation techniques, their applicability is governed by fundamentally different principles.[6][7] HPLC separates components dissolved in a liquid mobile phase, whereas GC separates volatile compounds in a gaseous mobile phase.[8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not required. Suitable for non-volatile and semi-volatile compounds.Essential. Only suitable for volatile or semi-volatile compounds.
Thermal Stability High. Analysis is typically performed at or near ambient temperature.Low. Requires high temperatures for vaporization, risking degradation of labile compounds.
Polarity Suitability Excellent. A wide range of column chemistries (e.g., C18, Phenyl) can handle polar to non-polar analytes.Moderate. Best for non-polar to moderately polar compounds. Highly polar compounds often require derivatization.
Derivatization Generally not required for this analyte.Almost certainly required to increase volatility and thermal stability by capping the polar -OH group.
Instrumentation Standard HPLC with UV or DAD detector.GC coupled to a Mass Spectrometer.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.[9]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7]
Detection & ID UV detection provides quantitative data based on chromophores. Identification is based on retention time against a standard.Mass spectrometry provides definitive mass-to-charge ratio data, enabling structural elucidation and library matching for high-confidence identification.
Speed & Throughput Runtimes are typically in the 5-15 minute range.Runtimes can be longer, especially when including a derivatization step.
Robustness Generally considered highly robust for routine quantitative analysis.The derivatization step adds complexity and a potential source of variability. High temperatures can degrade columns if non-volatile material is injected.
Expertise & Causality: The Decisive Factors

For Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate , the choice becomes clear when viewed through the lens of experience.

  • The Thermal Lability Problem: The primary directive in analytical chemistry is to measure the analyte, not its degradation products. The high temperatures required for GC volatilization (typically >250°C in the injection port) present a significant risk of degrading our heat-sensitive analyte[1]. This would lead to underestimated results and the potential appearance of spurious peaks, compromising the integrity of the analysis. HPLC, operating at ambient temperature, completely mitigates this risk.[10][11]

  • The Derivatization Dilemma: To make the analyte suitable for GC-MS, one must perform a derivatization reaction, such as silylation, to replace the active hydrogen on the hydroxyl group. While this is a valid strategy, it introduces several complexities. The reaction must be proven to go to completion, or the results will be inaccurate. It adds time, cost (reagents), and an extra source of potential error to the workflow. For routine quality control, this complexity is undesirable.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for method development.

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is designed for reliable, routine quantification.

  • Sample Preparation:

    • Accurately weigh 10 mg of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and dissolve in 10.0 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Rationale: A C18 stationary phase provides excellent hydrophobic retention for this moderately polar aromatic compound.

    • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid.

      • Rationale: The acetonitrile/water ratio provides optimal elution. Formic acid is critical; it acidifies the mobile phase to keep the phenolic hydroxyl group protonated, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Diode Array Detector (DAD) at 254 nm.

      • Rationale: The nitro-substituted aromatic ring is a strong chromophore, providing excellent sensitivity at this wavelength.

    • Run Time: 10 minutes.

  • Data Analysis:

    • Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Protocol 2: Confirmatory Analysis by GC-MS (with Derivatization)

This method is designed for structural confirmation.

  • Sample Preparation & Derivatization:

    • Prepare a 1 mg/mL solution of the analyte in a suitable aprotic solvent like Dichloromethane.

    • In a GC vial, add 100 µL of the sample solution.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

      • Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: Hold at 300°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • MS Source Temperature: 230°C.

      • MS Quad Temperature: 150°C.

      • Scan Range: 50-450 m/z.

  • Data Analysis:

    • The resulting mass spectrum of the derivatized analyte can be compared to spectral libraries or interpreted to confirm the molecular structure. The molecular ion of the silylated derivative (M.W. 299.25 g/mol ) would be a key diagnostic feature.

Visualization of Analytical Workflows

The following diagrams illustrate the distinct procedural steps for each technique, highlighting the additional complexity of the GC-MS method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weighing Weighing & Dissolution Dilution Dilution to Working Conc. Weighing->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: Streamlined HPLC-UV workflow for routine quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Weighing Weighing & Dissolution Deriv Derivatization (Silylation with BSTFA) Weighing->Deriv Injection GC Injection Deriv->Injection Separation DB-5ms Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Data Data Analysis (Spectral ID) Detection->Data

Caption: GC-MS workflow including the critical derivatization step.

Conclusion and Recommendation

For the analysis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate , the choice of technique is decisively guided by the analytical goal.

  • For routine, reliable quantification in a quality control or drug development setting, HPLC is the unequivocally superior method. Its operation at ambient temperature preserves the integrity of the thermally sensitive analyte, and its direct compatibility eliminates the need for complex sample derivatization, resulting in a more robust, efficient, and cost-effective workflow.

  • GC-MS serves as a powerful, specialized tool for structural confirmation and impurity identification. Its strength lies in the rich, structural information provided by the mass spectrometer.[13] However, for this specific analyte, it should only be employed when such detailed identification is absolutely necessary, and the analyst is prepared to undertake the additional method development and validation required for the essential derivatization step.

By aligning the analytical technique with both the physicochemical properties of the analyte and the specific research question, scientists can ensure the generation of accurate, reliable, and defensible data.

References

  • Vertex AI Search. (n.d.). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved January 2, 2026.
  • Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J, 18(2).
  • Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses. Retrieved January 2, 2026.
  • Maxi Scientific. (2023). A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. Retrieved January 2, 2026.
  • Persee. (2025). High-Performance Liquid Chromatography (HPLC)
  • Pubmedia Journals Series. (2025).
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved January 2, 2026, from [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (n.d.).
  • ChemBK. (n.d.). Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate. Retrieved January 2, 2026, from [Link]

  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Retrieved January 2, 2026.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech, 15: 714.
  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved January 2, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including oncology therapeutics. Its molecular integrity and purity directly impact the quality, safety, and efficacy of the final drug product. Consequently, the accurate and precise quantification of this compound in raw materials, in-process samples, and final intermediates is a non-negotiable aspect of quality control in pharmaceutical development and manufacturing.

This guide provides an in-depth, objective comparison of three distinct analytical methods for the quantification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry workhorse for specificity and accuracy.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization: A powerful technique for assessing volatile and semi-volatile compounds.

  • UV-Vis Spectrophotometry: A rapid, simple, and cost-effective method for routine analysis.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind the methodological choices. This guide is structured as a self-validating system, where the principles of analytical method validation, as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines, are paramount.[1][2][3][4] We will explore a hypothetical, yet scientifically rigorous, cross-validation study designed to challenge each method and reveal its unique performance characteristics. This allows researchers and drug development professionals to make informed decisions when selecting the most appropriate analytical tool for their specific needs.

Below is the chemical structure of the analyte at the core of our investigation.

Caption: Chemical structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.

Experimental Methodologies: A Trio of Quantitative Approaches

The foundation of any robust analytical comparison lies in meticulously defined and optimized protocols. The following methods have been developed based on established principles for the analysis of aromatic and phenolic compounds.[5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Rationale: HPLC is the gold standard for pharmaceutical analysis due to its high resolving power and specificity. A reversed-phase C18 column is selected for its excellent retention of moderately polar aromatic compounds like our analyte. The mobile phase, a gradient of acidified water and acetonitrile, is chosen to ensure sharp peak elution and good separation from potential impurities. UV detection is ideal given the presence of strong chromophores (the nitro and benzoate groups) in the analyte's structure.[8][9][10]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 30% B to 70% B

    • 15-17 min: 70% B to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Dissolve accurately weighed standard or sample in a 50:50 mixture of Methanol:Water to achieve a target concentration of 100 µg/mL.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Silylation

Scientific Rationale: GC is an excellent technique for assessing purity and quantifying thermally stable compounds. However, the analyte's phenolic hydroxyl group and its overall polarity make it non-ideal for direct GC analysis, leading to poor peak shape and potential thermal degradation. To overcome this, we introduce a crucial derivatization step: silylation.[7][11][12] By reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the polar hydroxyl group is converted to a non-polar trimethylsilyl (TMS) ether. This increases the compound's volatility and thermal stability, making it perfectly suited for GC analysis.[12][13] A Flame Ionization Detector (FID) is chosen for its robustness and wide linear range for carbon-containing compounds.[14]

Experimental Protocol:

  • Derivatization:

    • Accurately weigh 10 mg of sample or standard into a 2 mL GC vial.

    • Add 1 mL of Pyridine (as a catalyst and solvent).

    • Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

Method 3: UV-Vis Spectrophotometry

Scientific Rationale: UV-Vis spectrophotometry offers a rapid and straightforward approach to quantification. It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[15] This method is particularly suitable for pure substances or simple mixtures where interfering substances do not absorb at the chosen wavelength. Given the strong UV absorbance of the nitroaromatic system, this technique can be highly sensitive.[16][17]

Experimental Protocol:

  • Instrumentation: Double-beam UV-Vis Spectrophotometer.

  • Solvent/Blank: Methanol.

  • Wavelength Scan: Scan a dilute solution of the analyte from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, λmax is typically observed around 254 nm and 360 nm. The more intense peak should be used for quantification.

  • Analytical Wavelength: 360 nm (assumed for this study).

  • Standard & Sample Preparation:

    • Prepare a stock solution of the standard at 100 µg/mL in Methanol.

    • From the stock, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Prepare the sample solution to fall within the calibrated range.

  • Measurement: Record the absorbance of each standard and sample solution at 360 nm against the methanol blank.

Cross-Validation Study: Design and Performance Comparison

A cross-validation study was designed to rigorously evaluate the performance of the three analytical methods according to ICH Q2(R2) guidelines.[1][2] The objective is to demonstrate that each procedure is fit for its intended purpose and to compare their performance characteristics directly.

CrossValidationWorkflow cluster_prep Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2 R2) cluster_analysis Data Analysis & Comparison Analyte Analyte: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Standards Prepare Certified Reference Standard & Samples Analyte->Standards HPLC Method 1: HPLC-UV Standards->HPLC GC Method 2: GC-FID (Derivatized) Standards->GC UV Method 3: UV-Vis Spec Standards->UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity HPLC->Specificity Sensitivity LOD & LOQ HPLC->Sensitivity GC->Linearity GC->Accuracy GC->Precision GC->Specificity GC->Sensitivity UV->Linearity UV->Accuracy UV->Precision UV->Specificity UV->Sensitivity Compare Compare Performance Data Linearity->Compare Accuracy->Compare Precision->Compare Specificity->Compare Sensitivity->Compare Conclusion Select Method Based on Application Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Linearity and Range

Linearity was assessed by preparing and analyzing five concentrations. The coefficient of determination (R²) was calculated to demonstrate the relationship between concentration and instrument response.

Table 1: Comparison of Linearity

Parameter HPLC-UV GC-FID (Derivatized) UV-Vis Spectrophotometry
Range Tested 10 - 150 µg/mL 10 - 150 µg/mL 2 - 20 µg/mL
R² (Coefficient of Determination) 0.9998 0.9995 0.9992

| Y-intercept | 1,205 | 950 | 0.005 |

Scientist's Insight: All three methods demonstrate excellent linearity within their respective ranges, as indicated by R² values > 0.999. The HPLC and GC methods cover a wider dynamic range, which is advantageous for analyzing samples with varying concentrations without requiring significant dilution.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 2: Comparison of Accuracy (% Recovery)

Spike Level HPLC-UV GC-FID (Derivatized) UV-Vis Spectrophotometry
80% 99.5% 98.9% 101.5%
100% 100.2% 100.5% 100.8%
120% 99.8% 101.1% 99.2%

| Average Recovery | 99.8% | 100.2% | 100.5% |

Scientist's Insight: All methods show excellent accuracy, with average recoveries well within the typical acceptance criteria of 98-102%. This provides high confidence that each method can deliver results close to the true value.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate preparations at 100% concentration were analyzed.

Table 3: Comparison of Precision (% RSD)

Parameter HPLC-UV GC-FID (Derivatized) UV-Vis Spectrophotometry
Repeatability (n=6) 0.45% 0.68% 1.10%

| Intermediate Precision (n=6, 2 days) | 0.72% | 0.95% | 1.55% |

Scientist's Insight: The HPLC method demonstrates the highest precision, with the lowest Relative Standard Deviation (%RSD). The GC-FID method is also highly precise. The UV-Vis method, while acceptable (typically <2% RSD), shows slightly higher variability. This is expected, as spectrophotometry is more susceptible to minor variations in sample handling and cuvette positioning.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was tested by analyzing a placebo, a standard, and a sample spiked with known related substances.

Table 4: Comparison of Specificity

Method Observation Conclusion
HPLC-UV No interference from placebo at the analyte's retention time. Related substances were baseline resolved from the main peak. Highly Specific
GC-FID No interference from placebo at the derivatized analyte's retention time. Specific

| UV-Vis | Any UV-absorbing impurity could potentially interfere. The method cannot distinguish between the analyte and closely related structures. | Non-Specific |

Scientist's Insight: Specificity is where the chromatographic methods vastly outperform spectrophotometry. HPLC-UV is the clear winner, capable of separating and quantifying the analyte even in the presence of structurally similar impurities. This is a critical requirement for stability studies and impurity profiling. The GC-FID method is also specific for the derivatized analyte. UV-Vis, however, is non-specific and should only be used when the sample matrix is known to be free of interfering substances.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 5: Comparison of Sensitivity

Parameter HPLC-UV GC-FID (Derivatized) UV-Vis Spectrophotometry
LOD 0.1 µg/mL 0.5 µg/mL 0.2 µg/mL

| LOQ | 0.3 µg/mL | 1.5 µg/mL | 0.6 µg/mL |

Scientist's Insight: The HPLC-UV method provides the best sensitivity, making it the most suitable for trace-level analysis and impurity determination. The UV-Vis method is surprisingly sensitive, a testament to the analyte's strong chromophore. The GC-FID method, while robust, is the least sensitive in this comparison, partly due to the dilution factor inherent in the derivatization and sample preparation steps.

Discussion and Recommendations

This cross-validation study provides a clear, data-driven comparison of three viable analytical methods for the quantification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. The choice of method is not a matter of "best" or "worst," but rather of selecting the most appropriate tool for the task at hand.

  • HPLC-UV is the method of choice for regulatory filings, stability testing, and final product release. Its superior specificity, precision, and sensitivity ensure the most reliable and defensible data. It is the only method among the three that can simultaneously quantify the main component and profile its impurities.

  • GC-FID (with derivatization) is a valuable orthogonal technique. While requiring a more complex sample preparation, it serves as an excellent confirmatory method. Its different separation mechanism (based on volatility and boiling point) can help identify impurities that might co-elute with the main peak in HPLC. It is particularly useful for identifying non-polar or volatile process impurities that are not well-retained in reversed-phase HPLC.

  • UV-Vis Spectrophotometry is the ideal tool for rapid, high-throughput screening and in-process checks where the sample matrix is simple and well-characterized. Its speed, low cost, and ease of use are significant advantages for routine QC testing of raw materials or intermediates where high specificity is not the primary concern. However, its use must be justified with a thorough understanding of potential interferences.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust pharmaceutical quality control. By systematically comparing HPLC-UV, GC-FID, and UV-Vis Spectrophotometry, we have demonstrated that each technique possesses a unique profile of strengths and weaknesses. For the quantification of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, HPLC-UV stands out as the most versatile and robust method for comprehensive quality assessment. GC-FID provides a powerful orthogonal confirmation, while UV-Vis offers an efficient solution for routine, high-volume analysis. The selection of the appropriate method should always be guided by the specific analytical objective, the sample matrix, and the regulatory context, ensuring data of the highest integrity and scientific validity.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. (2022). [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (2023). [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

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  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Analytical Quality Control Group. (2024). [Link]

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  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India. Semantic Scholar. [Link]

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  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. (2006). [Link]

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Sources

Spectroscopic comparison of "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Spectroscopic Comparison of Methyl Hydroxy-Methoxy-Nitrobenzoate Isomers

In the realm of medicinal chemistry and materials science, the precise characterization of constitutional isomers is of paramount importance. Isomeric purity can profoundly influence a compound's pharmacological activity, toxicity, and physical properties. This guide offers an in-depth spectroscopic comparison of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its key positional isomers. As a Senior Application Scientist, my goal is to not only present the data but also to elucidate the underlying chemical principles that govern the observed spectroscopic differences, providing a robust framework for unambiguous identification.

The isomers under consideration share the same molecular formula, C₉H₉NO₆, and molecular weight, 227.17 g/mol , but differ in the substitution pattern on the benzene ring.[1][2] This subtle structural variance gives rise to unique electronic environments for each nucleus and bond, resulting in distinct spectroscopic fingerprints.

Molecular Structures of Key Isomers

The relative positions of the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups in relation to the methyl ester (-COOCH₃) dictate the spectroscopic outcome. The nitro group is a powerful electron-withdrawing group, while the hydroxyl and methoxy groups are electron-donating. Their interplay governs the electron density distribution across the aromatic ring.

Caption: Chemical structures of the primary benzoate isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms. The chemical shift (δ) of the aromatic protons is a direct readout of the shielding and deshielding effects of the various substituents.

Causality Behind Expected Differences:

  • Electron-Withdrawing Groups (EWG): The -NO₂ and -COOCH₃ groups are strong EWGs. They pull electron density away from the aromatic ring, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm).

  • Electron-Donating Groups (EDG): The -OH and -OCH₃ groups are EDGs. They push electron density into the ring, "shielding" nearby protons and shifting their signals upfield (to a lower ppm).

  • Positional Effects: The effect is strongest for protons ortho and para to a given substituent.

Comparative ¹H NMR Data (Predicted and from Analogous Compounds)

IsomerAromatic Proton 1 (δ, ppm, mult.)Aromatic Proton 2 (δ, ppm, mult.)-OCH₃ (δ, ppm, s)-COOCH₃ (δ, ppm, s)-OH (δ, ppm, s)
1: 4-OH, 5-OMe, 2-NO₂ ~7.5 (s, H-3)~7.3 (s, H-6)~3.95~3.90~10.5 (br s)
2: 5-OH, 4-OMe, 2-NO₂ ~7.6 (s, H-3)~7.2 (s, H-6)~3.98~3.88~6.0 (br s)
3: 4-OH, 3-OMe, 5-NO₂ ~7.8 (d, H-6)~7.4 (d, H-2)~3.96~3.91~11.0 (br s)

Note: Data is estimated based on established substituent effects. The two aromatic protons in Isomers 1 and 2 will appear as singlets due to the lack of adjacent protons for coupling. In Isomer 3, they will appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

Key Differentiating Insights: The most telling feature is the chemical shift of the proton positioned between two electron-withdrawing groups. For example, in Isomer 3, the H-6 proton is ortho to both the nitro and ester groups, likely pushing its signal furthest downfield. The chemical shift of the phenolic proton (-OH) is also highly informative; intramolecular hydrogen bonding with an adjacent nitro group (as in Isomer 1) can cause a significant downfield shift.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3]

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds. The position and intensity of absorption bands provide direct evidence for the presence of specific functional groups.

Causality Behind Expected Differences:

  • Nitro Group (NO₂): Aromatic nitro compounds consistently show two strong absorption bands: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[5][6]

  • Carbonyl Group (C=O): The ester carbonyl group exhibits a strong stretch typically between 1710-1730 cm⁻¹. Its position can be shifted by conjugation and hydrogen bonding.

  • Hydroxyl Group (O-H): A free hydroxyl group shows a sharp stretch around 3600 cm⁻¹. However, intramolecular hydrogen bonding, for instance between an -OH and an adjacent -NO₂ group, will cause this band to broaden significantly and shift to a lower wavenumber (e.g., 3200-3500 cm⁻¹).

Comparative IR Data (cm⁻¹)

IsomerO-H StretchC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric Stretch
1: 4-OH, 5-OMe, 2-NO₂ ~3450 (broad, H-bonded)~1715~1530~1350
2: 5-OH, 4-OMe, 2-NO₂ ~3400 (broad, H-bonded)~1720~1525~1345
3: 4-OH, 3-OMe, 5-NO₂ ~3500 (sharper)~1725~1535~1355

Note: Values are typical ranges for aromatic nitro compounds.[7][8]

Key Differentiating Insights: The most powerful diagnostic feature in the IR spectrum is the O-H stretching band. Isomers 1 and 2, where the hydroxyl group is ortho to the powerfully electron-withdrawing nitro group, are expected to exhibit significant intramolecular hydrogen bonding. This would result in a broader, lower-frequency O-H band compared to Isomer 3, where the -OH and -NO₂ groups are meta to each other, precluding such an interaction.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to correct for atmospheric and instrumental absorbances.[3]

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good, uniform contact between the sample and the crystal.[3]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to ensure a high-quality spectrum.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is sensitive to the extent of the conjugated π-electron system.

Causality Behind Expected Differences: Aromatic nitro compounds typically display two main absorption bands: a weak n→π* transition at longer wavelengths (~330-350 nm) and a much stronger π→π* transition at shorter wavelengths (~250-300 nm).[5][9] The exact λ_max is influenced by the electronic interplay of all substituents on the ring. The combined push-pull effect of EDGs (-OH, -OCH₃) and EWGs (-NO₂) can extend the conjugation, leading to a bathochromic (red) shift to longer wavelengths. Steric hindrance can also play a role; if a bulky group forces the nitro group out of the plane of the aromatic ring, it can disrupt conjugation and cause a hypsochromic (blue) shift.[10]

Comparative UV-Vis Data (λ_max in nm)

Isomerπ→π* Transition (High Intensity)n→π* Transition (Low Intensity)
1: 4-OH, 5-OMe, 2-NO₂ ~280-300~340-360
2: 5-OH, 4-OMe, 2-NO₂ ~275-295~335-355
3: 4-OH, 3-OMe, 5-NO₂ ~270-290~330-350

Note: Values are estimated based on general principles for substituted nitroaromatics. The solvent used will also influence the λ_max.

Key Differentiating Insights: While subtle, the differences in λ_max can be used for differentiation. The specific substitution pattern creates a unique overall dipole and extent of conjugation for each isomer, leading to a distinct λ_max. Isomers with stronger "push-pull" character across the ring (e.g., para-disposed donating and withdrawing groups) tend to have higher λ_max values.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Blank Measurement: Use a cuvette containing only the solvent to record a baseline spectrum.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance across the UV-visible range (typically 200-600 nm).

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all isomers have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing structural clues.

Causality Behind Expected Differences: The fragmentation of nitroaromatic esters is predictable.[11] Common fragmentation pathways include:

  • Loss of the methoxy radical from the ester: [M - •OCH₃]⁺

  • Loss of the nitro group: [M - NO₂]⁺

  • Loss of the entire ester group: [M - •COOCH₃]⁺

  • Alpha-cleavage: Loss of formaldehyde (CH₂O) from a methoxy group ortho to a nitro group (the ortho effect).

Comparative Mass Spectrometry Data (Key Fragments, m/z)

IsomerMolecular Ion [M]⁺[M-OCH₃]⁺[M-NO₂]⁺Other Key Fragments
All Isomers 227196181153, 125

Key Differentiating Insights: The key to differentiation lies in the relative abundance of the fragment ions, not just their m/z values. For example, an isomer with a methoxy group ortho to the nitro group might show an enhanced [M-CH₂O]⁺ peak due to the ortho effect. The stability of the resulting fragment ions, which is dictated by the substituent pattern, will govern the intensity of each peak in the spectrum, creating a unique fingerprint for each isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile solvent like ethyl acetate.[11]

  • GC-MS Conditions:

    • Injector: 250 °C.

    • Column: A standard non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at 70 °C, then ramp to 280 °C to ensure elution.[11]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

Overall Experimental Workflow

The comprehensive identification of an isomer involves a multi-technique approach, logically flowing from sample preparation to final data integration.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Dissolve Isomer in Appropriate Solvent(s) nmr ¹H & ¹³C NMR prep->nmr ir FTIR prep->ir uv UV-Vis prep->uv ms GC-MS prep->ms process Process Spectra (Baseline Correction, Peak Picking) nmr->process ir->process uv->process ms->process compare Compare Data vs. Isomers (Tables & Known Principles) process->compare identify Confirm Structure compare->identify

Caption: A generalized workflow for isomeric differentiation.

Conclusion and Summary

Differentiating between the constitutional isomers of Methyl hydroxy-methoxy-nitrobenzoate is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. No single technique provides a definitive answer, but together they form a self-validating system.

  • ¹H NMR is excellent for probing the substitution pattern via the chemical shifts and coupling of the aromatic protons.

  • IR Spectroscopy is the most direct method for identifying intramolecular hydrogen bonding between ortho -OH and -NO₂ groups, a key structural feature for certain isomers.

  • UV-Vis Spectroscopy provides complementary information on the electronic structure and conjugation within each isomer.

  • Mass Spectrometry confirms the molecular weight and can offer structural clues through the relative abundances of fragment ions in the mass spectrum.

By carefully analyzing the data from each of these methods and understanding the chemical principles that drive the observed differences, researchers can confidently and accurately characterize their target molecules.

References

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Reactivity comparison of "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" with other esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of a Versatile Synthetic Intermediate

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a polysubstituted aromatic ester that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] Its chemical architecture, featuring a strategic arrangement of electron-withdrawing and electron-donating groups, imparts a unique reactivity profile that is crucial for its utility in multi-step synthetic pathways. Understanding the reactivity of this molecule in comparison to other structurally related esters is paramount for optimizing reaction conditions, predicting potential side products, and designing novel synthetic routes.

This guide provides an in-depth, objective comparison of the reactivity of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate with a selection of other benzoate esters. We will delve into the electronic and steric effects of its substituents and how they influence key reactions such as hydrolysis, aminolysis, and the reduction of the nitro group. This analysis is supported by established chemical principles and detailed experimental protocols to provide a practical framework for researchers in the field.

The Structural Landscape: Electronic and Steric Influences on Reactivity

The reactivity of an ester is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In aromatic esters, substituents on the benzene ring play a pivotal role in modulating this reactivity through a combination of electronic and steric effects.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a potent EWG, exerting both a negative inductive effect (-I) and a negative mesomeric effect (-M). This significantly withdraws electron density from the benzene ring and, consequently, from the ester carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2][3]

  • Electron-Donating Groups (EDGs): The hydroxy (-OH) and methoxy (-OCH₃) groups are EDGs, primarily through a positive mesomeric effect (+M), donating electron density to the ring.[4] This donation can partially counteract the electron-withdrawing effect of the nitro group.

In Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, the interplay of these groups is complex. The strong EWG effect of the ortho-nitro group is expected to dominate, leading to a highly activated ester towards nucleophilic acyl substitution.

Steric Effects:

The presence of a substituent at the ortho position to the ester group can introduce steric hindrance, potentially shielding the carbonyl carbon from the approach of a nucleophile.[4][5] This "ortho effect" can sometimes lead to a decrease in reaction rates compared to their meta- and para-substituted counterparts.[5] In the case of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, the ortho-nitro group is expected to exert a significant steric influence.

To contextualize the reactivity of our target molecule, we will compare it with the following esters:

  • Methyl benzoate: The unsubstituted parent compound, serving as a baseline.

  • Methyl 2-nitrobenzoate: To isolate the effect of the ortho-nitro group.

  • Methyl 4-nitrobenzoate: To compare the positional effect of the nitro group.

  • Methyl 4-hydroxy-2-nitrobenzoate: To evaluate the contribution of the C5-methoxy group.

  • Methyl 5-methoxy-2-nitrobenzoate: To assess the influence of the C4-hydroxy group.

Comparative Reactivity Analysis

Alkaline Hydrolysis: A Quantitative Look at Electrophilicity

The alkaline hydrolysis of esters, or saponification, is a classic reaction for quantifying the susceptibility of the carbonyl group to nucleophilic attack.[6][7] The reaction rate is highly sensitive to the electronic effects of the substituents on the aromatic ring.

Theoretical Reactivity Ranking:

Based on the principles of substituent effects, we can predict the relative rates of alkaline hydrolysis for our selected esters. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for this prediction, where 'k' is the rate constant of the substituted benzoate, 'k₀' is the rate constant of methyl benzoate, 'σ' is the substituent constant, and 'ρ' is the reaction constant.[2][8] For alkaline ester hydrolysis, ρ is positive, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction.

A qualitative ranking of the expected hydrolysis rates is as follows:

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate > Methyl 2-nitrobenzoate > Methyl 4-nitrobenzoate > Methyl 4-hydroxy-2-nitrobenzoate ≈ Methyl 5-methoxy-2-nitrobenzoate > Methyl benzoate

This ranking is based on the strong activating effect of the ortho-nitro group, which is expected to outweigh the deactivating effects of the hydroxy and methoxy groups. The para-nitro group in Methyl 4-nitrobenzoate is also strongly activating, but generally less so than an ortho-nitro group in the absence of overwhelming steric hindrance.

Table 1: Predicted Relative Reactivity in Alkaline Hydrolysis

CompoundKey SubstituentsExpected Relative RateRationale
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoateortho-NO₂, para-OH, meta-OCH₃Very HighDominant electron-withdrawing effect of the ortho-nitro group, slightly offset by donating groups.
Methyl 2-nitrobenzoateortho-NO₂HighStrong electron-withdrawing effect and potential for steric hindrance.
Methyl 4-nitrobenzoatepara-NO₂HighStrong electron-withdrawing effect.
Methyl 4-hydroxy-2-nitrobenzoateortho-NO₂, para-OHHighStrong electron-withdrawing effect of the nitro group, partially offset by the donating hydroxy group.
Methyl 5-methoxy-2-nitrobenzoateortho-NO₂, meta-OCH₃HighStrong electron-withdrawing effect of the nitro group, with a smaller donating effect from the meta-methoxy group.
Methyl benzoateNoneBaseline (1)Unsubstituted reference compound.

Experimental Protocol: Determination of Alkaline Hydrolysis Rate Constants

This protocol describes a standard method for determining the second-order rate constants for the alkaline hydrolysis of esters using UV-Vis spectrophotometry.[9]

Materials:

  • Ester of interest (e.g., Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)

  • Solvent (e.g., 85% ethanol-water)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Quartz cuvettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of the ester in the chosen solvent.

  • Equilibrate the NaOH solution and the ester solution to the desired reaction temperature (e.g., 30°C) in a water bath.

  • In a quartz cuvette, mix a known volume of the ester solution with a known volume of the NaOH solution. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance at a wavelength where the product (the carboxylate anion) absorbs strongly.

  • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of NaOH.

Logical Workflow for Hydrolysis Kinetics

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solution mix Mix Reactants in Cuvette prep_ester->mix prep_naoh Prepare Standardized NaOH prep_naoh->mix thermostat Equilibrate Solutions to Reaction Temperature thermostat->mix measure Monitor Absorbance vs. Time mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot calc_kobs Determine k_obs (slope) plot->calc_kobs calc_k Calculate Second-Order Rate Constant (k) calc_kobs->calc_k

Caption: Workflow for determining ester hydrolysis kinetics.

Aminolysis: Assessing Reactivity Towards Amine Nucleophiles

The reaction of esters with amines, known as aminolysis, is fundamental to the formation of amides.[10] The rate of this reaction is also influenced by the electrophilicity of the ester carbonyl and the nucleophilicity of the amine.

Theoretical Reactivity Ranking:

The reactivity trend for aminolysis is expected to parallel that of hydrolysis, as both reactions involve nucleophilic attack at the carbonyl carbon. Therefore, esters with strong electron-withdrawing groups will be more reactive towards amines.

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate > Methyl 2-nitrobenzoate > Methyl 4-nitrobenzoate > Methyl 4-hydroxy-2-nitrobenzoate ≈ Methyl 5-methoxy-2-nitrobenzoate > Methyl benzoate

Table 2: Predicted Relative Reactivity in Aminolysis

CompoundKey SubstituentsExpected Relative RateRationale
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoateortho-NO₂, para-OH, meta-OCH₃Very HighHighly activated carbonyl group due to the ortho-nitro substituent.
Methyl 2-nitrobenzoateortho-NO₂HighActivated carbonyl, potential for steric hindrance depending on the amine.
Methyl 4-nitrobenzoatepara-NO₂HighActivated carbonyl due to the para-nitro group.
Methyl 4-hydroxy-2-nitrobenzoateortho-NO₂, para-OHHighActivated carbonyl, with some deactivation from the hydroxy group.
Methyl 5-methoxy-2-nitrobenzoateortho-NO₂, meta-OCH₃HighActivated carbonyl, with minor deactivation from the methoxy group.
Methyl benzoateNoneBaseline (1)Unsubstituted reference compound.

Experimental Protocol: Monitoring Aminolysis by HPLC

This protocol provides a general method for comparing the rates of aminolysis for different esters by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ester of interest

  • Amine nucleophile (e.g., butylamine)

  • Aprotic solvent (e.g., acetonitrile)

  • Internal standard

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of the ester, amine, and internal standard in the chosen solvent.

  • In a thermostatted reaction vessel, combine the ester solution and the internal standard.

  • Initiate the reaction by adding the amine solution and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a suitable solvent or adding a small amount of acid).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining ester relative to the internal standard.

  • Plot the concentration of the ester versus time to determine the initial reaction rate.

  • Compare the initial rates of different esters under the same reaction conditions to establish their relative reactivity.

Aminolysis Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Ester, Amine, Internal Standard) mix_reactants Combine Ester and Internal Standard prep_solutions->mix_reactants thermostat Equilibrate Reaction Vessel thermostat->mix_reactants start_reaction Add Amine to Initiate Reaction mix_reactants->start_reaction sample Withdraw and Quench Aliquots at Timed Intervals start_reaction->sample t = 0 hplc Analyze Aliquots by HPLC sample->hplc plot Plot [Ester] vs. Time hplc->plot compare Compare Initial Reaction Rates plot->compare

Caption: Workflow for comparative aminolysis studies.

Reduction of the Nitro Group: A Gateway to Amino Derivatives

The reduction of the aromatic nitro group to an amine is a critical transformation in the synthesis of many pharmaceuticals and fine chemicals.[11][12] The ease of this reduction can be influenced by the other substituents on the ring.

General Considerations:

The catalytic hydrogenation of nitroaromatics is a common and efficient method for this transformation.[13][14] A variety of catalysts can be employed, with palladium, platinum, and nickel being the most common. The reaction conditions are generally mild and yields are often high.

The electronic nature of the other substituents can affect the rate of reduction. Electron-donating groups can increase the electron density on the nitro group, potentially making it slightly more difficult to reduce. Conversely, electron-withdrawing groups may facilitate the reduction. However, in many cases, the choice of catalyst and reaction conditions has a more pronounced effect on the reaction outcome than the electronic effects of other ring substituents.

Expected Outcome:

For Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and the other nitro-containing esters in our comparison, catalytic hydrogenation is expected to proceed smoothly to yield the corresponding amino-substituted methyl benzoates.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

This protocol outlines a general procedure for the reduction of an aromatic nitro group using catalytic hydrogenation.

Materials:

  • Nitro-substituted ester

  • Catalyst (e.g., 10% Pd/C)

  • Solvent (e.g., methanol or ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

  • Reaction flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the nitro-substituted ester in the chosen solvent in a reaction flask.

  • Carefully add the catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-substituted ester, which can be further purified by recrystallization or column chromatography.

Nitro Group Reduction Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation dissolve Dissolve Nitro Ester in Solvent add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst inert_atm Establish Hydrogen Atmosphere add_catalyst->inert_atm stir Stir Vigorously under H₂ Pressure inert_atm->stir monitor Monitor Reaction by TLC/HPLC stir->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the catalytic reduction of a nitro group.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of the predicted reactivity of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate with other structurally related esters. The presence of a strong electron-withdrawing nitro group in the ortho position is the dominant factor, rendering the ester highly susceptible to nucleophilic attack in reactions such as alkaline hydrolysis and aminolysis. The electron-donating hydroxy and methoxy groups are expected to have a secondary, attenuating effect on this reactivity. The nitro group itself can be readily transformed into a versatile amino group via catalytic hydrogenation, opening up further avenues for synthetic diversification.

The provided experimental protocols offer a standardized basis for obtaining quantitative data to validate these predictions. Future experimental work should focus on determining the precise rate constants for these reactions to build a robust, data-driven understanding of the structure-reactivity relationships within this class of compounds. Such data will be invaluable for the rational design of synthetic strategies and the development of novel molecules with desired chemical and biological properties.

References

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  • ResearchGate. (2023). Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures.
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Research

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a key chemical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility as a building block means that the purity of this material is not merely a quality metric but a critical determinant of the success, safety, and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of even minor impurities, such as starting materials, isomers, or degradation products, can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into the final product.

This guide provides an in-depth comparison of several instrumental techniques for the robust purity assessment of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. We will move beyond procedural lists to explore the underlying principles and rationale for experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific needs. Each method is presented as a self-validating system, grounded in authoritative standards from bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is arguably the most powerful and widely used technique for purity assessment in the pharmaceutical industry. Its strength lies in its ability to separate, identify, and quantify the main compound and any process-related impurities or degradation products with high resolution and sensitivity.

Causality Behind Experimental Choices

For a moderately polar molecule like Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both polar (hydroxyl, nitro) and non-polar (aromatic ring, methyl ester, methoxy) functionalities, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like 0.1% formic acid to ensure consistent ionization of the phenolic proton) and an organic solvent like acetonitrile or methanol is employed. The gradient starts with a higher water content to retain the analyte and gradually increases the organic content to elute it and any more strongly retained impurities. This ensures sharp peaks and efficient separation of compounds with varying polarities.

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is highly effective. The nitroaromatic structure of the analyte contains a strong chromophore, leading to significant UV absorbance (typically in the 254-320 nm range), which allows for sensitive detection and quantification. A PDA detector offers the added advantage of providing spectral data for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: RP-HPLC for Purity Determination
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate reference standard and sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create 100 µg/mL stock solutions.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis of specific impurities, a reference standard for each impurity is required to establish linearity and response factors. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Weigh Sample & Reference Standard Dissolve 2. Dissolve & Dilute (e.g., ACN/H2O) Weigh->Dissolve Inject 3. Inject onto RP-C18 Column Dissolve->Inject Separate 4. Gradient Elution (Water/Acetonitrile) Inject->Separate Detect 5. PDA Detection (254 nm) Separate->Detect Integrate 6. Integrate Peaks Detect->Integrate Calculate 7. Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for purity assessment by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable impurities.

Causality Behind Experimental Choices

The suitability of GC for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate depends on its thermal stability. While many nitroaromatic compounds can be analyzed by GC, the presence of a free hydroxyl group can sometimes lead to peak tailing or degradation in the hot injector.[5] Derivatization (e.g., silylation) of the hydroxyl group can mitigate this, but it adds a step to the sample preparation. Assuming sufficient thermal stability, GC-MS offers excellent sensitivity for volatile impurities.

  • Separation: A non-polar capillary column, such as an HP-5ms (5% phenyl methyl polysiloxane), is typically used.[6] Separation is based on the compound's boiling point and its interaction with the stationary phase.

  • Detection: Mass spectrometry provides both high sensitivity and structural information. Electron Ionization (EI) at 70 eV is a standard method that produces a reproducible fragmentation pattern, creating a molecular "fingerprint" that can be compared against spectral libraries (e.g., NIST) for confident identification of the main peak and any impurities.[6]

Experimental Protocol: GC-MS for Impurity Identification
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane.[6]

    • If necessary, dilute further to a final concentration of ~50-100 µg/mL.

  • Instrumentation & Conditions:

    • System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Injector: Split/splitless, 250 °C, with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Oven Program: Initial temperature 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 10 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify the main component peak by its retention time and mass spectrum.

    • Analyze the mass spectra of minor peaks and compare them to a library (e.g., NIST) to identify potential impurities.

    • Purity can be estimated by area percent, but response factors can vary significantly between compounds in MS detection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve in Volatile Solvent Weigh->Dissolve Inject 3. Inject into GC Dissolve->Inject Separate 4. Separate on HP-5ms Column Inject->Separate Ionize 5. EI Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (Quadrupole) Ionize->Detect Identify 7. Identify Peaks via MS Library Search Detect->Identify Quantify 8. Estimate Purity (Area %) Identify->Quantify Report Report Quantify->Report Impurity Profile

Caption: Workflow for impurity identification by GC-MS.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides detailed structural information. Its quantitative application, qNMR, is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7]

Causality Behind Experimental Choices

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a known amount of a highly pure internal standard to a known amount of the sample, the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from the analyte and the standard.

  • Internal Standard Selection: The choice of internal standard is critical. It must be highly pure, stable, non-volatile, and possess a simple ¹H NMR spectrum with signals that do not overlap with any signals from the analyte. For Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in a solvent like DMSO-d₆, a standard like maleic acid or dimethyl sulfone could be suitable.

  • Experimental Parameters: To ensure accuracy, NMR data acquisition parameters must be optimized. A long relaxation delay (D1) is essential (typically 5-7 times the longest T₁ relaxation time of the signals being integrated) to allow for complete relaxation of the protons between scans, ensuring that the signal intensities are truly quantitative.

Experimental Protocol: Purity by ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate sample into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Key parameters: 90° pulse angle, relaxation delay (D1) of 30 seconds or more, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing & Calculation:

    • Process the spectrum with minimal baseline correction and careful phasing.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic singlets) and a signal for the internal standard (e.g., the singlet for maleic acid).

    • Carefully integrate both signals.

    • Calculate the purity using the following formula[9]: Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

      • Where: I = Integral area, N = Number of protons for the signal, M = Molecular weight, W = Weight, P = Purity of the standard. Subscripts 'x' and 'std' refer to the analyte and standard, respectively.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_X 1a. Accurately Weigh Analyte (Wx) Dissolve 2. Combine & Dissolve in Deuterated Solvent Weigh_X->Dissolve Weigh_Std 1b. Accurately Weigh Internal Std (Wstd) Weigh_Std->Dissolve Acquire 3. Acquire ¹H Spectrum (Long D1 Delay) Dissolve->Acquire Process 4. Process Spectrum (Phase, Baseline) Acquire->Process Integrate 5. Integrate Analyte (Ix) & Standard (Istd) Signals Process->Integrate Calculate 6. Calculate Absolute Purity via Formula Integrate->Calculate Report Report Calculate->Report Absolute Purity Value

Caption: Workflow for absolute purity determination by qNMR.

Differential Scanning Calorimetry (DSC): Purity via Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine the absolute purity of highly pure (>98.5%), crystalline organic compounds.[10][11] The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a pure substance.

Causality Behind Experimental Choices

The technique relies on the van't Hoff equation, which relates the mole fraction of an impurity to the melting point depression of the main component.[11] DSC measures the heat flow into the sample as a function of temperature. By analyzing the shape of the melting endotherm, the purity can be calculated.

  • Sample Requirements: The method is only applicable to crystalline solids that do not decompose upon melting. It assumes the impurity is soluble in the molten analyte but insoluble in the solid analyte.

  • Experimental Parameters: A slow heating rate (e.g., 0.5-2 °C/min) is crucial to maintain thermal equilibrium between the sample and the instrument, which is a key assumption of the underlying thermodynamic model.[11] The sample should be small (1-3 mg) and sealed in a hermetic pan to prevent sublimation.

Experimental Protocol: Purity by DSC
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into a hermetic aluminum DSC pan.

    • Crimp the lid to seal the pan. Prepare an empty, sealed pan to use as a reference.

  • Instrumentation & Conditions:

    • System: TA Instruments Q2000 DSC or Mettler Toledo DSC 3+ or equivalent.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature ~20 °C below the expected melting point.

      • Ramp at a slow rate (e.g., 1 °C/min) through the melt to a temperature ~10 °C above the final melting point.

  • Data Analysis:

    • The instrument software uses the van't Hoff equation to analyze the shape of the leading edge of the melting peak.

    • It plots the sample temperature (Tₛ) versus the reciprocal of the fraction melted (1/F). The resulting curve is extrapolated to determine the melting point of the pure substance and the mole percent of impurity.

DSC Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Weigh 1. Weigh 1-3 mg of Sample Seal 2. Seal in Hermetic Aluminum Pan Weigh->Seal Load 3. Load Sample & Ref Pans into DSC Cell Seal->Load Heat 4. Heat Slowly (e.g., 1 °C/min) through Melt Load->Heat Measure 5. Measure Heat Flow vs. Temperature Heat->Measure Analyze 6. Analyze Peak Shape (van't Hoff Plot) Measure->Analyze Calculate 7. Calculate Mole % Purity Analyze->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for purity determination by DSC.

Comparative Summary of Techniques

ParameterHPLC with PDAGC-MSQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation by partitioning between liquid mobile and solid stationary phases.Separation by volatility and interaction with a stationary phase in a gaseous mobile phase.Signal intensity is directly proportional to the molar concentration of nuclei.Melting point depression due to the presence of impurities.
Selectivity Excellent for isomers and related substances. Method development is key.Excellent, especially with high-resolution MS. Dependent on volatility and stability.Excellent. Distinguishes structurally different molecules based on unique chemical shifts.Low. Cannot distinguish between different impurities; provides total mole % impurity.
Sensitivity High (ng/mL range).Very High (pg/mL range).Moderate. Generally requires mg of sample but is excellent for impurities >0.1%.Low. Best for high purity samples (>98.5 mol %).
Quantification Relative (Area %). Can be absolute with certified standards for each impurity.Semi-quantitative (Area %). Can be absolute with standards.Absolute Primary Method . No analyte-specific standard needed.[7]Absolute Method . Provides total mole % impurity.
Sample Throughput Moderate (20-30 min per sample).Moderate (20-40 min per sample).Low (requires careful sample prep and long acquisition times).Moderate (30-60 min per sample).
Destructive? YesYesNoYes (sample is melted)
Key Advantage The gold standard for impurity profiling; separates a wide range of impurities.Excellent for identifying volatile/semi-volatile impurities and unknowns via MS libraries.Provides an absolute purity value without a reference standard of the main component. Structurally definitive.Fast, absolute purity determination for highly pure crystalline materials.
Key Disadvantage Requires specific reference standards for absolute quantification of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods; requires expensive equipment.Insensitive to impurities that are insoluble in the melt or form solid solutions. Does not identify impurities.

Conclusion and Recommendation

No single technique can provide a complete picture of the purity of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. A comprehensive and trustworthy purity assessment relies on an orthogonal approach, using at least two methods based on different chemical or physical principles.

For a complete characterization, the following strategy is recommended:

  • Primary Purity Assessment (Assay): Use ¹H qNMR to determine a highly accurate, absolute purity value (assay) for the batch. This provides a definitive mass-based purity value that is traceable and authoritative.

  • Impurity Profiling: Use a validated RP-HPLC method to separate, identify, and quantify all process-related and degradation impurities. This method provides the selectivity needed to detect trace-level impurities, including isomers, that other methods might miss.

  • Complementary Analysis: GC-MS can be employed to screen for volatile impurities or residual solvents, while DSC can serve as a rapid, confirmatory check of purity for a crystalline final product, corroborating the results from qNMR and HPLC.

By integrating these techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality, safety, and consistency of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, thereby safeguarding the integrity of their downstream research and manufacturing processes.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • SlidePlayer. Validation of Analytical Procedures. [Link]

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  • YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. [Link]

  • Red Thermo. (2023). Purity Analysis of Inorganic Compounds Using TGA Crucibles. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ResearchGate. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Quora. (2018). How to identify the nitro group in an organic compound using Tollens' reagent. [Link]

  • Cram. Analysis Of Meta-Methyl Nitrobenzoate. [Link]

  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. [Link]

  • Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

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  • PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

  • ChemBK. GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Chegg.com. (2021). Solved Synthesis of methyl-m-nitrobenzoate: Suggest the. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a pivotal building block in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors like Gefitinib, presents a synthetic challenge that has been approached through several methodological avenues.[1][2] This guide provides an in-depth, objective comparison of the prevalent literature methods for the synthesis of this compound, offering experimental data and field-proven insights to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted aromatic compound whose structural features—a nitro group ortho to a methyl ester and a hydroxyl group para to the ester—make it a versatile precursor for the construction of complex heterocyclic systems. The strategic placement of these functional groups allows for a range of subsequent chemical transformations, including reduction of the nitro group to an amine, which can then be utilized in cyclization reactions to form quinazoline and other pharmacologically relevant scaffolds.[2][3]

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its protected analogues dominate the literature. The choice between these routes often hinges on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures.

Route 1: Direct Nitration of a Substituted Methyl Benzoate

This approach commences with a commercially available or readily synthesized substituted methyl benzoate, followed by a direct electrophilic aromatic substitution to introduce the nitro group. A common starting material for a closely related analogue is methyl 3-hydroxy-4-methoxybenzoate.[2]

Mechanism of Nitration: The core of this route is the nitration reaction, a classic example of electrophilic aromatic substitution. Concentrated nitric acid is treated with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5] The electron-rich aromatic ring of the methyl benzoate derivative then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the nitro-substituted product.[5]

Nitration_Mechanism HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid H2SO4->NO2+ Catalyst Sigma_Complex Resonance-Stabilized Carbocation NO2+->Sigma_Complex Substituted_Benzene Substituted Methyl Benzoate Substituted_Benzene->Sigma_Complex Nucleophilic Attack Product Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Sigma_Complex->Product Deprotonation

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Workflow:

workflow_route1 start Start: Methyl 3-hydroxy-4-methoxybenzoate step1 Alkylation (Protection) 1-bromo-3-chloropropane, K2CO3, DMF start->step1 step2 Nitration HNO3, Acetic Acid, Acetic Anhydride step1->step2 end Product: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate Analogue step2->end step3 Deprotection (if necessary)

Caption: Experimental Workflow for Route 1 (Synthesis of an Analogue).

Route 2: Esterification of a Pre-nitrated Benzoic Acid

This alternative strategy involves the nitration of a suitable benzoic acid derivative, followed by esterification to yield the final product. This approach can be advantageous if the starting nitrobenzoic acid is commercially available or if the esterification is a more facile transformation than the nitration of the corresponding ester.

Experimental Workflow:

workflow_route2 start Start: 5-hydroxy-4-methoxy-2-nitrobenzoic acid step1 Esterification Methanol, Sulfuric Acid start->step1 end Product: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate step1->end

Caption: Experimental Workflow for Route 2.

Performance Benchmarking: A Data-Driven Comparison

The following table summarizes key performance indicators for the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its analogues, based on literature reports.

RouteKey TransformationStarting MaterialReagents & SolventsReaction TimeYield (%)Purity (%)Reference
1 (Analogue)NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateNitric acid, Acetic acid, Acetic anhydride6 hoursNot explicitly stated for this step, but the subsequent reduction step yielded 77%Not specified[2]
2Esterification5-hydroxy-4-methoxy-2-nitrobenzoic acidMethanol, Concentrated Sulfuric Acid55-75 hours87Not specified[6]

Note: The yield for Route 1 is for a subsequent step, as the yield for the nitration itself was not explicitly provided in the cited source. The long reaction time for Route 2 is noteworthy and may be a significant consideration for process efficiency.

Detailed Experimental Protocols

Protocol for Route 1 (Analogue Synthesis): Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[2]
  • Dissolution: Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Add 66% nitric acid (84.5 ml) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Slowly pour the reaction mixture into ice-water (2 L) and extract with ethyl acetate (4 x 200 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 200 mL) and brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure to yield the product, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

Protocol for Route 2: Esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid[6]
  • Reaction Setup: To a glass container equipped with a stirrer, thermometer, and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (16.0 g, 75 mmol), methanol (160 ml), and concentrated sulfuric acid (4.3 ml).

  • Heating: Heat the mixture with stirring at 60-70 °C for 55 hours.

  • Additional Reagents: Add methyl orthoformate (8.21 ml, 75 mmol) and concentrated sulfuric acid (6.5 ml).

  • Continued Reaction: Continue to heat the mixture at 60-70 °C with stirring for an additional 20 hours.

  • Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure.

  • Isolation: Filter the resulting solid, wash with ether, and dry to obtain Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and its analogues.

  • Route 1 , involving the nitration of a pre-formed ester, is a common strategy in organic synthesis. The protection of the hydroxyl group prior to nitration can be a crucial step to prevent unwanted side reactions and improve regioselectivity. The choice of protecting group and the conditions for its subsequent removal are critical considerations.

  • Route 2 , the esterification of a pre-nitrated benzoic acid, is more direct if the starting acid is readily available. However, the reported long reaction times for the esterification step may be a drawback for large-scale production. The use of methyl orthoformate in the latter part of the reaction suggests that the initial esterification may be an equilibrium-limited process, and the orthoformate is added to drive the reaction to completion by scavenging water.

For researchers embarking on the synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a careful evaluation of the cost and availability of starting materials, as well as the desired scale of the reaction, is essential. For process development and scale-up, optimization of reaction conditions, particularly reaction time and purification methods, will be critical for achieving an efficient and economical synthesis.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - ChemBK. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem. [Link]

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  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, culminating in their proper disposal. This protocol is designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The procedures outlined are grounded in established principles of chemical waste management and draw upon safety data for structurally analogous compounds.

Hazard Assessment and Characterization

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is an organic compound for which a specific, comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, a conservative approach to handling and disposal is critical. Its hazards can be inferred from its functional groups: a nitro group, a hydroxyl group, and a methoxy group on a benzoate ester backbone.

Based on data from similar chemical structures, the following hazards should be assumed:

Potential Hazard Rationale and Inferred Properties Supporting Analogues
Skin & Eye Irritation Aromatic compounds with hydroxyl and nitro groups are frequently irritants.Methyl 4-hydroxy-3-nitrobenzoate is a known skin and respiratory irritant[1]. Methyl Isovanillate causes skin and serious eye irritation.
Environmental Hazard Nitroaromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life.Methyl 4-nitrobenzoate is classified as harmful to aquatic life with long-lasting effects.
Oxidizing Properties The nitro group (-NO2) can act as an oxidizing agent, creating incompatibility with reducing agents.General chemical principles dictate that nitro compounds should be segregated from reducing agents[2].
Harmful if Inhaled/Ingested While acute toxicity data is limited, compounds of this class should be handled with care to avoid inhalation of dust or ingestion.General precautionary statements for similar chemicals advise avoiding breathing dust and washing hands thoroughly after handling[1].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. The causality behind each PPE choice is rooted in mitigating the anticipated hazards.

PPE Purpose & Justification
Nitrile Gloves Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for integrity before use.
Safety Goggles Protects eyes from splashes of solutions or accidental dispersion of solid powder, mitigating the risk of serious eye irritation.
Chemical-Resistant Lab Coat Protects skin and personal clothing from contamination.
Face Shield (Recommended) When handling larger quantities or if there is a significant splash risk, a face shield worn over safety goggles provides an additional layer of protection.

Waste Segregation: The Cornerstone of Safe Disposal

Improper segregation is a leading cause of laboratory accidents. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, due to its nitro functional group, is chemically incompatible with several other waste streams. Mixing incompatible wastes can lead to violent reactions, gas evolution, or fire[2].

CORE SEGREGATION DIRECTIVE: Collect waste Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate and materials contaminated with it in a dedicated, separate waste container.

DO NOT MIX WITH:

  • Reducing Agents: (e.g., hydrides, powdered metals) - Risk of violent exothermic reaction.

  • Strong Acids or Bases: While the compound itself has acidic (hydroxyl) and neutral functionalities, mixing with concentrated acid or base waste streams should be avoided to prevent uncontrolled reactions.

  • Halogenated Organic Solvents: (e.g., Dichloromethane, Chloroform) - Halogenated and non-halogenated waste streams are typically incinerated under different conditions and have different disposal costs; co-mingling is inefficient and often prohibited[3].

  • Aqueous Waste (General): Do not dispose of this organic compound into general aqueous waste streams.

Step-by-Step Disposal Protocol

This protocol outlines the procedural flow for collecting and disposing of the chemical waste. The final step in all cases is to contact your institution's Environmental Health & Safety (EHS) department for waste pickup[4][5]. Never attempt to dispose of this chemical down the sink or in regular trash[5][6].

Step 1: Container Selection

  • Action: Select a clean, dry, and chemically compatible waste container with a screw-top cap. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Rationale: The container must not react with or degrade from contact with the chemical waste[2]. The cap must form a secure seal to prevent leakage or the release of vapors.

Step 2: Waste Collection

  • For Solid Waste: Collect the solid powder, residues, and contaminated weighing papers directly into the designated waste container.

  • For Solutions: If the compound is in solution, collect it in a compatible liquid waste container. If possible, keep non-halogenated and halogenated solvent solutions in separate waste streams[3].

  • Headroom: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent splashing[2].

Step 3: Labeling

  • Action: Immediately affix a properly filled-out "Hazardous Waste" tag to the container.

  • Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of EHS personnel who will handle the container[7]. The label must clearly identify the contents.

  • Required Information:

    • Generator's Name and Location (Lab/PI)

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Chemical Contents: List "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" and any solvents, including their approximate percentages or volumes. Do not use abbreviations or chemical formulas.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA.

  • Rationale: The SAA is a designated location at or near the point of waste generation for the safe storage of hazardous materials pending pickup[2][7].

  • SAA Requirements:

    • The container must be kept closed at all times except when adding waste[3][5].

    • The SAA must have secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container[2][3].

    • Store incompatible waste streams in separate secondary containment[2].

Step 5: Arranging for Disposal

  • Action: Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your institution's EHS department.

  • Rationale: EHS is responsible for the compliant transport and ultimate disposal of the waste through licensed hazardous waste management vendors[8].

Disposal of Contaminated Materials & Empty Containers

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and contaminated wipes should be collected in a sealed bag or container, labeled as "Solid Waste containing Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate," and placed in the solid hazardous waste stream.

  • Empty Containers: An empty container that held this chemical must still be managed carefully.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and MUST be collected in the appropriate liquid hazardous waste container[3][5].

    • Deface Label: Completely remove or obliterate the original manufacturer's label[3][5].

    • Final Disposal: Once triple-rinsed and defaced, the empty container can typically be disposed of in the regular trash or designated laboratory glass waste, depending on institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate waste streams.

DisposalWorkflow Disposal Workflow for Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Material) empty_container_q Is it an empty stock container? identify->empty_container_q ppe->identify segregate Select Dedicated, Segregated Waste Container collect Collect Waste in Container (Leave Headroom for Liquids) segregate->collect label_container Affix & Complete Hazardous Waste Label collect->label_container store Store Sealed Container in SAA with Secondary Containment label_container->store request_pickup Request Pickup from EHS store->request_pickup end Disposal Complete request_pickup->end empty_container_q->segregate No triple_rinse Triple Rinse Container empty_container_q->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->label_container trash Dispose of Container in Regular Trash/Glass Waste deface_label->trash trash->end

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • SAFETY DATA SHEET - Methyl benzoate. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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Operational Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Profile & Core Hazards

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted nitrobenzoic acid ester. Based on analogous compounds, it should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A skin and eye irritant. [1]

  • An inhalation hazard , potentially causing respiratory irritation, particularly as a dust.[1][2]

Therefore, a multi-layered PPE approach is critical to mitigate these risks during handling, weighing, and disposal.

Personal Protective Equipment (PPE) Specification

The cornerstone of safe handling is the correct selection and use of PPE. The following table outlines the minimum required PPE for handling Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate in a laboratory setting.

Body Part Protection Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Given the absence of specific breakthrough time data, it is crucial to select gloves with a minimum thickness for splash protection and to change them immediately upon contamination.[1]
Eyes Safety glasses with side shields or GogglesMust be worn at all times in the laboratory where the chemical is handled.
Face Face shieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing or dust generation.[1][3][4]
Body Laboratory coat and apronA full-length, buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Dust mask or respiratorWhen handling the solid form where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particle filter is required.[5][6]
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste disposal containers are within reach.

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator/Mask (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves d4->f1 Perform Work f2 2. Gown/Apron f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Respirator/Mask f3->f4

Caption: PPE Donning and Doffing Workflow.

Emergency Response and Decontamination

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event s1 Flush with water (15 min) start->s1 e1 Flush with water (15 min) start->e1 i1 Move to fresh air start->i1 s2 Remove contaminated clothing s1->s2 s3 Seek medical attention if irritation persists s2->s3 e2 Seek IMMEDIATE medical attention e1->e2 i2 Provide artificial respiration if needed i1->i2 i3 Seek medical attention i2->i3

Caption: Immediate First Aid for Exposure.

Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling process.

  • Liquid Waste: Any solutions containing Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate should be collected in a designated, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[1]

  • Solid Waste: The compound in its solid form should be disposed of in a labeled container for solid chemical waste.

  • Contaminated Materials: All disposable items, such as gloves, absorbent pads, and weighing papers that have come into contact with the chemical, must be placed in a designated solid waste container.[1]

  • Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, ensuring a safe and productive research environment.

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid.
  • Sigma-Aldrich Inc.
  • TCI Chemicals.
  • TCI Chemicals.
  • Fisher Scientific.
  • Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET - 3-Methoxy-4-nitrobenzoic Acid.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Carl ROTH.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Cole-Parmer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.